molecular formula C19H26Cl2N2O B12414387 ML218-d9

ML218-d9

Cat. No.: B12414387
M. Wt: 378.4 g/mol
InChI Key: GSJIGYLGKSBYBC-WLFRVIDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML218-d9 is a useful research compound. Its molecular formula is C19H26Cl2N2O and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26Cl2N2O

Molecular Weight

378.4 g/mol

IUPAC Name

3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide

InChI

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3

InChI Key

GSJIGYLGKSBYBC-WLFRVIDBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of action of ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML218-d9

Introduction

This compound is the deuterated form of ML218, a potent and selective inhibitor of T-type calcium channels. This guide provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of ML218. The strategic replacement of hydrogen with deuterium atoms in this compound is primarily aimed at modifying the compound's pharmacokinetic profile, such as enhancing its metabolic stability and extending its half-life, without altering its fundamental interaction with its molecular target.[1][][3][4] This document will detail the molecular target, signaling pathways, and cellular effects of ML218, which are directly applicable to this compound.

Core Mechanism of Action: T-Type Calcium Channel Inhibition

The primary mechanism of action of ML218 is the selective inhibition of T-type (low-voltage activated) calcium channels.[5] These channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3, play a crucial role in regulating neuronal excitability, particularly in rhythmic burst firing. ML218 demonstrates potent inhibitory activity against these channels, thereby modulating intracellular calcium levels and downstream cellular processes.

Molecular Target and Potency

ML218 exhibits high affinity for T-type calcium channels, with specific inhibitory concentrations detailed in the table below. The compound shows selectivity for T-type channels over other voltage-gated calcium channels (L- and N-type) and certain potassium channels (Kir6 and KV11.1/hERG).

Quantitative Data on ML218 Inhibitory Activity
TargetAssay TypeIC50 (nM)Reference
Cav3.2Calcium Flux150
Cav3.2Patch Clamp Electrophysiology310
Cav3.3Patch Clamp Electrophysiology270

Signaling Pathway of T-Type Calcium Channel Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound. By blocking T-type calcium channels, this compound prevents the influx of Ca2+ ions that typically occurs in response to small membrane depolarizations. This leads to a reduction in neuronal burst firing, a key physiological process regulated by these channels.

ML218_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects ML218 This compound T_type_channel T-type Ca²⁺ Channel (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) ML218->T_type_channel inhibits Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx mediates LTS Low Threshold Spike (LTS) Ca_influx->LTS triggers Ca_influx->LTS Depolarization Membrane Depolarization Depolarization->T_type_channel activates Burst_firing Neuronal Burst Firing LTS->Burst_firing initiates

Caption: Mechanism of this compound action on T-type calcium channels.

Experimental Protocols

The inhibitory effects of ML218 on T-type calcium channels have been characterized using several key experimental methodologies.

Patch-Clamp Electrophysiology

Objective: To measure the direct inhibitory effect of ML218 on T-type calcium channel currents in neuronal cells.

Methodology:

  • Whole-cell patch-clamp recordings are performed on neurons, such as those from the subthalamic nucleus (STN), which endogenously express T-type calcium channels.

  • The extracellular solution is formulated to isolate calcium currents, often containing blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium).

  • A voltage-clamp protocol is applied where the cell membrane is held at a hyperpolarized potential (e.g., -100 mV) and then stepped to a depolarizing potential (e.g., -30 mV) to elicit T-type calcium currents.

  • Baseline currents are recorded, after which ML218 is applied to the bath solution at various concentrations.

  • The reduction in the amplitude of the T-type calcium current in the presence of ML218 is measured to determine the IC50 value.

Calcium Flux Assay

Objective: To assess the inhibition of calcium influx through T-type channels in a high-throughput format.

Methodology:

  • A cell line stably expressing a specific T-type calcium channel subtype (e.g., HEK293 cells expressing Cav3.2) is used.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • A baseline fluorescence reading is taken.

  • The cells are depolarized using a solution with an elevated potassium concentration to activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.

  • The assay is performed in the presence of varying concentrations of ML218.

  • The reduction in the fluorescence signal corresponds to the inhibition of calcium influx, from which an IC50 value is calculated.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies HTS High-Throughput Screen (Calcium Flux Assay) EP Electrophysiology (Patch-Clamp) HTS->EP Confirm Hits Selectivity Selectivity Assays (Other Ion Channels) EP->Selectivity Assess Specificity STN_neurons STN Neuron Recordings EP->STN_neurons Functional Validation PK Pharmacokinetics (e.g., in rats) STN_neurons->PK Lead to In Vivo PD_model Preclinical Model (e.g., Haloperidol-induced catalepsy) PK->PD_model Efficacy Testing

Caption: Experimental workflow for this compound characterization.

Physiological Effects

The inhibition of T-type calcium channels by ML218 results in significant physiological effects, particularly in the central nervous system. Electrophysiological studies in subthalamic nucleus (STN) neurons have demonstrated that ML218 robustly inhibits T-type calcium currents, leading to a reduction in low-threshold spikes and rebound burst activity. These effects on STN neurons suggest a therapeutic potential for T-type calcium channel inhibitors in neurological disorders such as Parkinson's disease. Indeed, ML218 has shown efficacy in a rodent model of Parkinson's disease by reversing haloperidol-induced catalepsy.

Conclusion

The mechanism of action of this compound is centered on its potent and selective inhibition of T-type calcium channels, a property inherited from its non-deuterated parent compound, ML218. This inhibitory action modulates neuronal excitability by reducing calcium influx and suppressing burst firing in key neuronal populations. The deuteration of ML218 to this compound is a pharmaceutical strategy to optimize the drug's metabolic profile, likely enhancing its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds.

References

The Pivotal Role of T-type Calcium Channels in Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-voltage-activated (LVA) T-type calcium channels (T-channels) are critical regulators of neuronal excitability and signaling. Comprising three distinct isoforms—CaV3.1, CaV3.2, and CaV3.3—these channels are defined by their ability to open in response to small membrane depolarizations near the resting membrane potential. This unique biophysical property allows them to generate low-threshold calcium spikes, which in turn drive high-frequency bursts of action potentials, a firing pattern implicated in both normal physiological processes and various neuropathological states. Their involvement in thalamocortical rhythms, synaptic plasticity, and pain signaling has made them a focal point for neuroscience research and a promising target for therapeutic intervention in disorders such as epilepsy, neuropathic pain, and sleep disturbances. This technical guide provides an in-depth overview of the core biophysical and pharmacological properties of T-type calcium channels, details key experimental methodologies for their study, and illustrates their function in critical signaling pathways and the regulation of neuronal firing patterns.

Molecular Identity and Neuronal Distribution

The T-type calcium channel family is encoded by three distinct genes: CACNA1G (encoding the α1G subunit, CaV3.1), CACNA1H (α1H, CaV3.2), and CACNA1I (α1I, CaV3.3).[1][2] Unlike their high-voltage-activated (HVA) counterparts, the pore-forming α1 subunit of T-channels can form functional channels without the absolute requirement for auxiliary subunits (like β, α2δ, and γ), although their properties can be modulated by them.[1] These isoforms exhibit differential distribution throughout the nervous system, which underlies their diverse functional roles.

  • CaV3.1 is highly expressed in the thalamus, cerebellum, and inferior olive, where it is a key player in generating oscillatory and burst-firing activities.[1]

  • CaV3.2 channels are prominently found in peripheral sensory neurons of the dorsal root ganglia (DRG), as well as in the spinal cord and various brain regions. Their expression in nociceptive pathways makes them a critical target for pain research.[3]

  • CaV3.3 is also present in the thalamus, particularly the reticular thalamic nucleus, and other brain areas. It is distinguished by its significantly slower kinetics compared to the other two isoforms.

Core Biophysical Properties

The defining characteristic of T-type channels is their activation at low voltages, which allows them to act as "first responders" to subthreshold depolarizations. Their key biophysical parameters are summarized in Table 1.

Voltage-Dependent Gating and "Window Current"

T-type channels activate at membrane potentials significantly more negative than HVA channels. Following activation, they rapidly inactivate. The steady-state activation and inactivation curves overlap in a narrow voltage range, typically near the resting membrane potential of many neurons. This overlap creates a "window current," a sustained influx of Ca2+ that can contribute to the resting membrane potential and modulate neuronal excitability over longer timescales.

Kinetics

The three isoforms are distinguished by their kinetic properties. CaV3.1 and CaV3.2 exhibit fast activation and inactivation kinetics, with time constants in the tens of milliseconds. In contrast, CaV3.3 channels activate and inactivate much more slowly. Deactivation, the closing of the channel upon repolarization, is characteristically slow for all T-type channels, which can allow for a significant influx of calcium as a "tail current" following an action potential.

Table 1: Comparative Biophysical Properties of T-type Calcium Channel Isoforms

Property CaV3.1 (α1G) CaV3.2 (α1H) CaV3.3 (α1I)
Half-Activation (V0.5, act) ~ -35 mV Not specified ~ -35 mV
Half-Inactivation (V0.5, inact) ~ -70 mV Not specified Not specified
Activation Time Constant Fast (~18 ms at -10 mV) Fast Slow
Inactivation Time Constant Fast Fast Slow
Deactivation Time Constant ~ 6 ms at -80 mV ~ 6 ms at -80 mV ~ 2 ms at -80 mV

| Recovery from Inactivation | Fastest (short-term) | Slowest | Fastest (long-term) |

Note: Values are approximate and can vary based on expression system, recording conditions, and splice variants.

Role in Neuronal Firing Patterns

T-type channels are fundamental in switching neurons between two distinct firing modes: tonic (single-spike) firing and burst (phasic) firing. This transition is governed by the membrane potential of the neuron.

  • Tonic Firing: When a neuron is relatively depolarized (e.g., > -60 mV), most T-type channels are in a state of steady-state inactivation. Under these conditions, a depolarizing stimulus will typically evoke a regular train of single action potentials.

  • Burst Firing: If the neuron is hyperpolarized (e.g., < -65 mV), the inactivation is removed (a process called deinactivation). A subsequent depolarizing input can now activate a sufficient density of T-type channels, leading to a large, transient depolarization known as a low-threshold spike (LTS). This LTS acts as a platform upon which a high-frequency burst of sodium-dependent action potentials can be generated.

This relationship is crucial for encoding information in various neuronal circuits, particularly the thalamocortical system, where these firing modes relate to different states of arousal and consciousness.

G cluster_0 Neuronal Firing Mode Logic MembranePotential Membrane Potential Depolarized Depolarized State (e.g., > -60 mV) MembranePotential->Depolarized More Positive Hyperpolarized Hyperpolarized State (e.g., < -65 mV) MembranePotential->Hyperpolarized More Negative Inactivated Channels Inactivated Depolarized->Inactivated Deinactivated Channels Deinactivated (Ready to Open) Hyperpolarized->Deinactivated T_Channel_State T-type Channel State Stimulus Depolarizing Stimulus Inactivated->Stimulus Tonic Tonic Firing (Single Spikes) Inactivated->Tonic Leads to Deinactivated->Stimulus Burst Burst Firing (Low-Threshold Spike) Deinactivated->Burst Leads to Stimulus->Tonic Stimulus->Burst

Caption: Logical flow of T-channel state and neuronal firing mode.

Downstream Signaling Pathways

The influx of Ca2+ through T-type channels serves as a critical second messenger, activating a variety of downstream signaling cascades that can modulate neuronal function on multiple timescales.

Activation of Calcium-Dependent Kinases and Phosphatases

Calcium entering through T-channels can bind to calmodulin (CaM), a ubiquitous calcium-sensing protein. The Ca2+/CaM complex can then activate downstream effectors:

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII by Ca2+ influx through CaV3.1 has been demonstrated. CaMKII is a key enzyme in synaptic plasticity, capable of phosphorylating a wide range of substrates, including ion channels and transcription factors, leading to long-term changes in synaptic strength.

  • Calcineurin: This calcium/calmodulin-dependent phosphatase can be activated by T-channel-mediated Ca2+ influx. Calcineurin dephosphorylates target proteins, such as the transcription factor NFAT (Nuclear Factor of Activated T-cells), and can also directly dephosphorylate sites on the CaV3.2 channel itself, creating a feedback loop.

G Depol Subthreshold Depolarization T_Channel T-type Channel (CaV3.x) Depol->T_Channel Activates Ca_Influx Ca²⁺ Influx T_Channel->Ca_Influx Mediates CaM Calmodulin (CaM) Ca_Influx->CaM Binds CaMKII CaMKII CaM->CaMKII Activates Calcineurin Calcineurin CaM->Calcineurin Activates Phosphorylation Substrate Phosphorylation CaMKII->Phosphorylation Dephosphorylation Substrate Dephosphorylation Calcineurin->Dephosphorylation Plasticity Synaptic Plasticity & Gene Expression Phosphorylation->Plasticity Dephosphorylation->Plasticity

Caption: T-channel downstream signaling via CaMKII and Calcineurin.

Pharmacology of T-type Channels

The development of isoform-selective T-channel blockers is a major goal for drug development. While many early compounds showed poor selectivity, newer agents have significantly improved profiles.

  • Mibefradil: One of the first-generation T-channel blockers, it shows moderate selectivity for T-type over L-type channels but is not isoform-selective within the CaV3 family.

  • Z944 and TTA-P2: These are highly potent and selective pan-CaV3 channel blockers that have been instrumental in preclinical research to probe the function of T-channels in pain and epilepsy models.

Table 2: Pharmacology of Selected T-type Calcium Channel Blockers

Compound CaV3.1 IC50 CaV3.2 IC50 CaV3.3 IC50 Selectivity Notes
Mibefradil ~270 nM (in 2mM Ca²⁺) ~140 nM (in 2mM Ca²⁺) Not specified Moderately selective for T-type over L-type channels.
Z944 50 - 160 nM 50 - 160 nM 50 - 160 nM High selectivity (>70-fold) over HVA channels (CaV1.2, CaV2.2).

| TTA-P2 | Not specified | ~1 µM | Not specified | Potent and selective T-type channel blocker. |

IC50 values can vary significantly with experimental conditions (e.g., divalent cation concentration, holding potential).

Key Experimental Methodologies

Studying T-type calcium channels requires specific electrophysiological and imaging techniques tailored to their unique biophysical properties.

Whole-Cell Patch-Clamp Recording of T-type Currents

This is the gold-standard technique for characterizing the biophysical and pharmacological properties of T-type channels.

Protocol Outline:

  • Cell Preparation: Utilize cultured neurons or heterologous expression systems (e.g., HEK-293 cells) transfected with the CaV3 isoform of interest.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 5 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier can enhance current amplitude and reduce Ca²⁺-dependent inactivation).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. (Using Cs⁺ internally blocks potassium channels).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Seal Formation: Approach a target cell and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a very hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure complete removal of steady-state inactivation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.

    • To measure steady-state inactivation, apply a series of 1-second pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -30 mV).

  • Data Acquisition and Analysis: Record currents using a patch-clamp amplifier and appropriate software. Analyze peak current amplitude, voltage-dependence, and kinetics by fitting data with Boltzmann and exponential functions.

Calcium Imaging with Fluorescent Indicators

This technique allows for the visualization of Ca2+ influx through T-type channels in response to neuronal activity.

Protocol Outline (using Fura-2 AM):

  • Cell Preparation: Plate cultured neurons on glass coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) containing a small amount of Pluronic F-127 to aid solubilization.

    • Incubate cells in the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with fresh buffer and allow at least 20-30 minutes for cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a sensitive camera.

  • Image Acquisition:

    • Acquire pairs of fluorescence images by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is typically collected around 510 nm.

    • Record a baseline fluorescence ratio before applying a stimulus (e.g., electrical stimulation or perfusion with high K⁺ solution to depolarize the membrane).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cell bodies.

    • Correct for background fluorescence for each wavelength.

    • Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular [Ca²⁺].

    • Changes in calcium are often presented as the change in ratio over the baseline ratio (ΔR/R₀).

siRNA-Mediated Knockdown of T-type Channels

This loss-of-function approach is used to investigate the specific contribution of a T-channel isoform to a cellular process or firing pattern.

G siRNA_Design 1. Design & Synthesize siRNA targeting CaV3.x mRNA Transfection 2. Transfect Neurons (e.g., Lipofection) siRNA_Design->Transfection Incubation 3. Incubate (24-72 hours) Transfection->Incubation RISC 4. siRNA incorporated into RISC complex Incubation->RISC mRNA_Cleavage 5. Target CaV3.x mRNA is cleaved and degraded RISC->mRNA_Cleavage Protein_Reduction 6. Reduced CaV3.x protein expression mRNA_Cleavage->Protein_Reduction Validation 7. Validate Knockdown (qRT-PCR, Western Blot, Patch-Clamp) Protein_Reduction->Validation Functional_Assay 8. Perform Functional Assay Validation->Functional_Assay

Caption: Experimental workflow for siRNA-mediated knockdown of T-channels.

Protocol Outline:

  • siRNA Design: Design and obtain at least two validated short interfering RNAs (siRNAs) targeting the specific CACNA1 gene of interest to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection:

    • Culture primary neurons or a suitable neuronal cell line.

    • On the day of transfection, prepare a complex of the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.

    • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

  • Incubation: Replace the transfection medium with normal growth medium and incubate the cells for 48-72 hours to allow for mRNA and protein degradation. The optimal time depends on the turnover rate of the target protein.

  • Validation: Assess the efficiency of the knockdown.

    • mRNA level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in CACNA1G/H/I mRNA.

    • Protein level: Use Western blotting to confirm a reduction in CaV3.x protein.

    • Functional level: Use whole-cell patch-clamp to demonstrate a significant reduction in T-type current density.

  • Functional Analysis: Perform the desired experiment (e.g., assess changes in firing patterns, measure neurotransmitter release) on the knockdown cells compared to control cells.

Conclusion and Future Directions

T-type calcium channels are indispensable players in shaping the electrical behavior of neurons. Their low threshold of activation positions them to integrate subthreshold synaptic inputs and to toggle neuronal output between tonic and burst firing modes, thereby influencing network oscillations and information processing. The continued development of isoform-specific pharmacological tools and advanced genetic models will further elucidate the precise roles of CaV3.1, CaV3.2, and CaV3.3 in the complex landscape of neuronal function and disease, paving the way for novel therapeutic strategies for a host of neurological disorders.

References

The Therapeutic Potential of ML218, a Novel T-Type Calcium Channel Inhibitor, in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 has emerged as a potent and selective T-type calcium channel inhibitor with significant preclinical efficacy, particularly in models of Parkinson's disease. This technical guide provides an in-depth overview of the core data supporting the therapeutic potential of ML218 in neurological disorders. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes associated signaling pathways and workflows. While the deuterated form, ML218-d9, is noted, the available literature primarily focuses on the parent compound, ML218. Currently, there is no publicly available information regarding clinical trials for ML218 or this compound.

Introduction

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and network oscillations in the brain. Their involvement in the pathophysiology of various neurological disorders, including Parkinson's disease, epilepsy, neuropathic pain, and sleep disturbances, has made them attractive therapeutic targets.[1][2][3] ML218 is a novel, centrally active T-type calcium channel inhibitor developed through a scaffold hopping approach.[2][3] It exhibits high selectivity for T-type channels over other calcium and potassium channels and demonstrates excellent brain penetrance, making it a valuable tool for studying T-type channel function and a promising lead compound for drug development.

Mechanism of Action

ML218 exerts its therapeutic effects by selectively blocking T-type calcium channels. In pathological states, aberrant T-type channel activity can contribute to neuronal hyperexcitability and pathological burst firing, which are hallmarks of several neurological disorders. By inhibiting these channels, ML218 can normalize neuronal firing patterns and alleviate disease-related symptoms.

Signaling Pathway of ML218 Action

ML218_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of ML218 cluster_presynaptic Presynaptic Terminal cluster_intervention Figure 1: Proposed Mechanism of Action of ML218 cluster_outcome Therapeutic Outcome Pathological_Stimulus Pathological Stimulus (e.g., in Parkinson's Disease) T_type_Channel T-type Ca²⁺ Channel (CaV3.x) Pathological_Stimulus->T_type_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Mediates Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Triggers Reduced_Burst_Firing Reduced Burst Firing ML218 ML218 ML218->T_type_Channel Inhibits Symptom_Alleviation Alleviation of Neurological Symptoms Reduced_Burst_Firing->Symptom_Alleviation Leads to

Caption: Proposed Mechanism of Action of ML218.

Preclinical Data

The preclinical evaluation of ML218 has primarily focused on its efficacy in a rodent model of Parkinson's disease and its electrophysiological effects on subthalamic nucleus (STN) neurons, a key node in the basal ganglia circuitry implicated in Parkinson's disease.

In Vitro Potency and Selectivity

ML218 demonstrates potent inhibition of recombinant and native T-type calcium channels.

Target Assay IC₅₀ (nM) Reference
CaV3.2Calcium Flux150
CaV3.2Patch Clamp Electrophysiology310
CaV3.3Patch Clamp Electrophysiology270

ML218 shows high selectivity for T-type channels, with no significant activity at L- or N-type calcium channels, or at KATP and hERG potassium channels at concentrations up to 10 µM.

Electrophysiological Effects in Subthalamic Nucleus Neurons

In STN neurons, where T-type calcium currents contribute to pathological burst firing, ML218 demonstrated significant inhibitory effects.

Parameter ML218 Concentration Effect Reference
T-type Calcium Current3 µM~45% reduction
Low Threshold Spike (LTS)3 µMInhibition
Rebound Burst Activity3 µMReduction
In Vivo Efficacy in a Parkinson's Disease Model

ML218 was evaluated in the haloperidol-induced catalepsy model in rats, a widely used preclinical model to screen for antiparkinsonian drugs.

Dose (mg/kg, p.o.) Effect on Catalepsy Reference
3Modest reversal
10Significant reversal, comparable to A₂A antagonist
30Robust reversal
Pharmacokinetics

Pharmacokinetic studies in rats revealed that ML218 has favorable properties for a central nervous system (CNS) drug.

Parameter Value Route Reference
Half-life (t₁/₂)~7 hoursIV
Mean Residence Time (MRT)~7 hoursIV
Brain/Plasma AUC Ratio7.4IV
Intrinsic Clearance (Rat Liver Microsomes)115 mL/min/kg-
Intrinsic Clearance (Human Liver Microsomes)12.7 mL/min/kg-

Experimental Protocols

The following sections provide an overview of the likely experimental methodologies used in the preclinical evaluation of ML218, based on the published literature and standard laboratory practices.

Patch-Clamp Electrophysiology in STN Neurons

This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channel activity.

Electrophysiology_Workflow Figure 2: Electrophysiology Experimental Workflow Slice_Prep Brain Slice Preparation (Rodent STN) Recording_Setup Transfer to Recording Chamber (Perfused with ACSF) Slice_Prep->Recording_Setup Cell_ID Identify STN Neuron (Visualisation) Recording_Setup->Cell_ID Patching Establish Whole-Cell Patch Clamp (GΩ Seal) Cell_ID->Patching Baseline Record Baseline Activity (Voltage or Current Clamp) Patching->Baseline ML218_App Bath Application of ML218 Baseline->ML218_App Post_Drug_Rec Record Post-Drug Activity ML218_App->Post_Drug_Rec Washout Washout of ML218 Post_Drug_Rec->Washout Data_Analysis Data Analysis (Comparison of pre- and post-drug activity) Washout->Data_Analysis Catalepsy_Workflow Figure 3: Haloperidol-Induced Catalepsy Workflow Acclimatization Animal Acclimatization Drug_Admin Administration of ML218 (p.o.) or Vehicle Acclimatization->Drug_Admin Haloperidol_Admin Administration of Haloperidol (i.p.) Drug_Admin->Haloperidol_Admin Catalepsy_Test Catalepsy Testing (Bar Test at multiple time points) Haloperidol_Admin->Catalepsy_Test Data_Collection Record Latency to Movement Catalepsy_Test->Data_Collection Data_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Data_Analysis

References

The Deuterium Advantage: A Technical Guide to Deuterated ML218 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the strategic advantages of utilizing a deuterated form of ML218, a potent and selective T-type calcium channel inhibitor, for in vivo studies. While direct comparative in vivo data between deuterated and non-deuterated ML218 is not currently available in published literature, this document extrapolates the well-established benefits of deuterium substitution in drug development to the specific context of ML218. The information presented herein is intended to provide a strong rationale for the synthesis and evaluation of deuterated ML218 and to offer a framework for the experimental protocols required for such a study.

Introduction to ML218 and the Rationale for Deuteration

ML218 is a selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in regulating neuronal excitability.[1][2] These channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Parkinson's disease.[3] ML218 has demonstrated efficacy in preclinical models, notably reversing haloperidol-induced catalepsy, a rodent model used to assess potential anti-Parkinsonian effects.[4]

The primary motivation for deuterating ML218 stems from the desire to enhance its pharmacokinetic profile, a common strategy in drug discovery to improve a compound's suitability for in vivo research and potential therapeutic development.[5] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter a drug's metabolic fate without changing its fundamental pharmacological activity.

The core advantages of this approach include:

  • Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of C-H bonds. This can lead to a longer half-life and increased exposure of the parent drug.

  • Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose of a deuterated drug can reach systemic circulation, leading to higher bioavailability.

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By altering the metabolic pathway, deuteration can reduce the generation of these harmful byproducts, potentially improving the safety profile of the compound.

  • More Predictable Pharmacokinetics: Slower metabolism can lead to more consistent plasma concentrations of the drug, reducing inter-individual variability in drug response.

Expected Quantitative Advantages of Deuterated ML218

While experimental data for deuterated ML218 is not available, we can hypothesize the expected improvements in its pharmacokinetic parameters based on typical outcomes of deuteration. The following tables present a hypothetical comparison between ML218 and a deuterated version (d-ML218).

Table 1: Hypothetical In Vitro Metabolic Stability

CompoundMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
ML2181546.2
d-ML2184515.4

This table illustrates an expected three-fold increase in the metabolic stability of deuterated ML218 in liver microsomes.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterML218d-ML218Fold Change
Cmax (ng/mL) 5007501.5x
Tmax (h) 1.01.5-
AUC (0-t) (ng·h/mL) 250050002.0x
Half-life (t½, h) 2.55.02.0x
Oral Bioavailability (%) 30602.0x

This table demonstrates the potential for deuterated ML218 to exhibit a higher maximum plasma concentration (Cmax), a doubling of the total drug exposure (AUC) and half-life, and a significant increase in oral bioavailability.

Signaling Pathway of T-Type Calcium Channel Inhibition

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a key role in neuronal burst firing and signal transmission. The diagram below illustrates the general signaling pathway affected by the inhibition of these channels.

T_type_channel_signaling General Signaling Pathway of T-Type Calcium Channel Inhibition cluster_membrane Cell Membrane T_type_Ca_channel T-Type CaV Channel Ca_influx Ca²⁺ Influx T_type_Ca_channel->Ca_influx mediates Depolarization Membrane Depolarization Depolarization->T_type_Ca_channel activates ML218 ML218 ML218->T_type_Ca_channel inhibits Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability increases Burst_Firing Burst Firing Neuronal_Excitability->Burst_Firing leads to Neurotransmitter_Release Neurotransmitter Release Burst_Firing->Neurotransmitter_Release triggers Pathophysiological_Effects Pathophysiological Effects (e.g., in Parkinson's) Neurotransmitter_Release->Pathophysiological_Effects contributes to

Caption: Inhibition of T-type calcium channels by ML218.

Detailed Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol describes a standard method for evaluating the efficacy of a test compound, such as deuterated ML218, in a rodent model of Parkinson's disease.

Objective: To assess the ability of deuterated ML218 to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of lactic acid)

  • Vehicle for test compound (e.g., 10% Tween 80 in sterile water)

  • Deuterated ML218 (d-ML218)

  • Non-deuterated ML218 (for comparison)

  • Positive control (e.g., an A2A antagonist)

  • Catalepsy bar (a horizontal wooden bar, 1 cm in diameter, elevated 9 cm from the surface)

  • Stopwatches

Procedure:

  • Animal Acclimation: House rats for at least one week prior to the experiment with free access to food and water, on a 12-hour light/dark cycle.

  • Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Haloperidol + Vehicle

    • Group 3: Haloperidol + ML218 (e.g., 10 mg/kg, p.o.)

    • Group 4: Haloperidol + d-ML218 (e.g., 10 mg/kg, p.o.)

    • Group 5: Haloperidol + Positive Control

  • Drug Administration:

    • Administer the test compounds (ML218, d-ML218, positive control) or their vehicle orally (p.o.) via gavage.

    • After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally, i.p.) or its vehicle to all animals.

  • Catalepsy Assessment:

    • At various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on the elevated horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis:

    • Record the descent latency for each animal at each time point.

    • Calculate the mean descent latency ± SEM for each group.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare the treatment groups to the haloperidol + vehicle control group.

    • A significant reduction in descent latency in the d-ML218 group compared to the haloperidol + vehicle group indicates anti-cataleptic activity. A comparison with the non-deuterated ML218 group will reveal any enhanced efficacy.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo study comparing deuterated and non-deuterated ML218.

experimental_workflow In Vivo Experimental Workflow for Comparing ML218 and d-ML218 Start Start Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Start->Animal_Acclimation Group_Allocation Random Group Allocation (Vehicle, ML218, d-ML218) Animal_Acclimation->Group_Allocation Dosing Oral Administration (p.o.) Group_Allocation->Dosing Haloperidol_Induction Haloperidol Injection (i.p.) Dosing->Haloperidol_Induction Behavioral_Testing Catalepsy Assessment (Bar Test) Haloperidol_Induction->Behavioral_Testing PK_Sampling Pharmacokinetic Blood Sampling Haloperidol_Induction->PK_Sampling Data_Analysis Data Analysis (ANOVA, PK Modeling) Behavioral_Testing->Data_Analysis PK_Sampling->Data_Analysis Conclusion Conclusion on Efficacy and PK Profile Data_Analysis->Conclusion

Caption: A typical workflow for an in vivo study.

Conclusion

The strategic application of deuterium substitution to ML218 holds significant promise for enhancing its properties as a research tool and potential therapeutic candidate. The expected improvements in metabolic stability and overall pharmacokinetic profile could lead to a more robust and reliable tool for investigating the role of T-type calcium channels in health and disease. While direct experimental validation is pending, the principles outlined in this guide provide a solid foundation for the rationale and experimental design of future in vivo studies on deuterated ML218. Such studies are crucial to unlock the full potential of this promising pharmacological agent.

References

In-Depth Technical Guide: The Effects of ML218-d9 on Subthalamic Nucleus Neuron Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of ML218, a novel T-type calcium channel inhibitor, on the neuronal activity of the subthalamic nucleus (STN). The STN plays a critical role in the pathophysiology of movement disorders, particularly Parkinson's disease, where abnormal burst firing of its neurons is a key feature. ML218 has emerged as a significant tool for investigating the therapeutic potential of modulating T-type calcium channels to normalize STN activity.

Core Mechanism of Action

ML218 is a selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] In the context of the subthalamic nucleus, the burst-firing mode of neurons is significantly dependent on T-type calcium currents.[1][4] By blocking these channels, ML218 effectively reduces the low-threshold spike and subsequent rebound burst activity that are characteristic of STN neurons. This targeted action suggests a therapeutic pathway for conditions associated with pathological STN hyperactivity.

Quantitative Effects of ML218 on STN Neuron Electrophysiology

Electrophysiological studies have demonstrated the robust effects of ML218 on key parameters of STN neuron activity. The following tables summarize the principal findings from in vitro experiments.

ParameterDrug Concentration% Inhibition / ChangeStatistical SignificanceReference
T-type Calcium Current3 µM~45% reductionp < 0.005
CompoundIC50 (CaV3.2) - Patch ClampIC50 (CaV3.3) - Patch ClampReference
ML218310 nM270 nM

Experimental Protocols

The following section details the methodologies employed in the key electrophysiological experiments to characterize the effects of ML218 on STN neurons.

Brain Slice Preparation and Electrophysiology

Objective: To record T-type calcium currents, low-threshold spikes, and rebound burst activity from STN neurons in brain slices and assess the effect of ML218.

Methodology:

  • Animal Model: Coronal brain slices containing the subthalamic nucleus were prepared from rats.

  • Slice Preparation: Animals were anesthetized, and their brains were rapidly removed and placed in an ice-cold, oxygenated slicing solution. Slices (typically 300 µm thick) were cut using a vibratome.

  • Incubation: Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature for at least one hour before recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings were performed on visually identified STN neurons.

    • For voltage-clamp experiments to measure T-type calcium currents, the membrane potential was held at a hyperpolarized level to allow for the recovery of T-type channels from inactivation. A depolarizing step was then applied to elicit the T-type current.

    • For current-clamp experiments to assess low-threshold spikes and rebound burst firing, neurons were hyperpolarized to de-inactivate T-type channels. A subsequent depolarizing current injection or the termination of a hyperpolarizing current injection was used to evoke a low-threshold spike and associated burst of action potentials.

  • Drug Application: ML218 was bath-applied to the brain slices at a concentration of 3 µM.

  • Data Analysis: Changes in T-type current amplitude, the presence and characteristics of the low-threshold spike, and the number of action potentials in the rebound burst were quantified before and after the application of ML218. Statistical significance was determined using appropriate tests (e.g., t-test).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ML218 on STN neurons and the experimental workflow for its characterization.

ML218_Mechanism_of_Action cluster_Neuron Subthalamic Nucleus Neuron cluster_Outcome Physiological Effect T_type T-type Ca²⁺ Channel (CaV3.x) LTS Low-Threshold Spike (LTS) T_type->LTS Ca²⁺ influx ML218 ML218 ML218->T_type Inhibits Burst Rebound Burst Firing LTS->Burst initiates Reduced_Burst Reduced Neuronal Burst Activity

Caption: Mechanism of ML218 action on STN neuron burst firing.

Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Slice_Prep Brain Slice Preparation (containing STN) Recovery Slice Recovery in aCSF Slice_Prep->Recovery Patch_Clamp Whole-Cell Patch-Clamp on STN Neuron Recovery->Patch_Clamp Control_Rec Baseline Recording (Control) Patch_Clamp->Control_Rec ML218_App Bath Application of ML218 (3 µM) Control_Rec->ML218_App ML218_Rec Recording with ML218 ML218_App->ML218_Rec Washout Washout of ML218 ML218_Rec->Washout Quantification Quantification of: - T-type current - Low-threshold spike - Rebound burst firing Washout->Quantification Comparison Statistical Comparison (Control vs. ML218) Quantification->Comparison

Caption: Experimental workflow for electrophysiological characterization.

Concluding Remarks

The selective T-type calcium channel inhibitor, ML218, demonstrates a significant and robust effect on the activity of subthalamic nucleus neurons. By directly inhibiting T-type calcium currents, ML218 effectively reduces the characteristic low-threshold spikes and rebound burst firing associated with these neurons. These findings, supported by detailed electrophysiological data, underscore the therapeutic potential of targeting T-type calcium channels in the STN for the treatment of movement disorders such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of neuropharmacology.

References

The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles, experimental evaluation, and pharmacokinetic outcomes of drug deuteration. By strategically replacing hydrogen with its stable isotope, deuterium, at metabolically vulnerable positions, the pharmacokinetic profiles of therapeutic agents can be significantly improved. This "deuterium switch" leverages the kinetic isotope effect to slow drug metabolism, potentially leading to enhanced safety, efficacy, and patient compliance.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step proceed more slowly when deuterium is substituted at that position. This is particularly relevant for drug metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a vast majority of small molecule drugs. By retarding this metabolic process, deuteration can lead to a more favorable pharmacokinetic profile.

The primary benefits of leveraging the KIE in drug design include:

  • Increased Systemic Exposure (AUC): A slower rate of metabolism leads to a higher area under the concentration-time curve.

  • Longer Half-life (t½): The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.

  • Lower Peak Plasma Concentrations (Cmax) and Reduced Variability: Slower metabolism can lead to lower and more consistent peak drug levels, which may reduce the risk of concentration-dependent side effects.

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially decreasing the formation of harmful byproducts.

Quantitative Pharmacokinetic Data: A Comparative Analysis

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated (or "light") counterparts, demonstrating the tangible impact of the deuterium switch.

Table 1: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazineTetrabenazineFold Change (Deuterated/Non-deuterated)Reference(s)
Active Metabolites (α+β-HTBZ)
AUC (Area Under the Curve)~2-fold higherBaseline~2.0[1][2]
Cmax (Peak Plasma Concentration)Substantially lowerBaseline< 1.0[3]
t½ (Half-life)~2-fold longerBaseline~2.0[1]
Dosing Frequency Twice dailyThree times dailyReduced[4]

Table 2: Pharmacokinetics of Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide (ENT) in Rats

Parameterd3-ENTENTFold Change (Deuterated/Non-deuterated)Reference(s)
AUC (0-t)102% higherBaseline2.02
Cmax35% higherBaseline1.35
Metabolite (M2) Exposure
AUC8-fold lowerBaseline0.125

Table 3: Pharmacokinetics of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor

ParameterCTP-656IvacaftorFold Change (Deuterated/Non-deuterated)Reference(s)
t½ (Half-life)15.9 hoursNot specifiedExtended
In Vitro Metabolism
Deuterium Isotope Effect (DV)3.8Baseline3.8
Deuterium Isotope Effect (DV/K)2.2Baseline2.2

Table 4: Pharmacokinetics of Deucravacitinib (a de novo deuterated drug)

ParameterValueReference(s)
Human Pharmacokinetics (6 mg once daily)
Tmax (Time to Peak Concentration)2-3 hours
Cmax (at steady state)45 ng/mL
AUC (at steady state)473 ng·hr/mL
t½ (Terminal Half-life)10 hours
Oral Bioavailability99%

Table 5: Qualitative Pharmacokinetic Improvements for Other Deuterated Compounds

Deuterated CompoundNon-deuterated AnalogObserved ImprovementTherapeutic IndicationReference(s)
CTP-543 (Deuruxolitinib)RuxolitinibExtended half-lifeAlopecia Areata
CTP-692 (Deuterated D-serine)D-serineIncreased plasma exposure, low inter-individual variabilitySchizophrenia

Key Experiments: Detailed Methodologies

Rigorous experimental evaluation is crucial to characterize the pharmacokinetic profile of deuterated drug candidates. Below are detailed protocols for essential in vitro and in vivo studies.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart to quantify the kinetic isotope effect.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a master mix containing phosphate buffer and human liver microsomes at a final protein concentration of 0.5 mg/mL. Pre-warm the master mix at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

    • Compare the CLint values of the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) of a deuterated drug and its non-deuterated analog following oral administration.

Materials:

  • Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Acclimation and Dosing: Acclimate the animals for at least one week before the study. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage. A typical study design would involve two groups of animals, one for the deuterated and one for the non-deuterated compound.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood can be collected via tail vein or saphenous vein.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma. A stable isotope-labeled version of the analyte is typically used as the internal standard.

  • Sample Analysis: Process the plasma samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

    • Key parameters to determine include Cmax, Tmax, AUC from time zero to the last measurable time point (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), and apparent oral clearance (CL/F).

    • Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.

Visualizing the Impact of Deuteration: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways affected by deuteration and a typical experimental workflow for evaluating a deuterated drug candidate.

cluster_0 Pre-clinical Evaluation cluster_1 Clinical Development In Vitro Assessment In Vitro Assessment Metabolic Stability Metabolic Stability In Vitro Assessment->Metabolic Stability CYP Inhibition/Induction CYP Inhibition/Induction In Vitro Assessment->CYP Inhibition/Induction In Vivo PK Study (Rodent) In Vivo PK Study (Rodent) Metabolic Stability->In Vivo PK Study (Rodent) Single Ascending Dose Single Ascending Dose In Vivo PK Study (Rodent)->Single Ascending Dose Efficacy/Tox Studies Efficacy/Tox Studies Single Ascending Dose->Efficacy/Tox Studies Phase I (Healthy Volunteers) Phase I (Healthy Volunteers) Efficacy/Tox Studies->Phase I (Healthy Volunteers) SAD/MAD Studies SAD/MAD Studies Phase I (Healthy Volunteers)->SAD/MAD Studies Food Effect Study Food Effect Study Phase I (Healthy Volunteers)->Food Effect Study Phase II (Patients) Phase II (Patients) SAD/MAD Studies->Phase II (Patients) Food Effect Study->Phase II (Patients) Dose-Ranging Dose-Ranging Phase II (Patients)->Dose-Ranging Phase III (Pivotal Trials) Phase III (Pivotal Trials) Dose-Ranging->Phase III (Pivotal Trials) Efficacy & Safety Efficacy & Safety Phase III (Pivotal Trials)->Efficacy & Safety Regulatory Submission Regulatory Submission Efficacy & Safety->Regulatory Submission

Experimental workflow for evaluating a deuterated drug candidate.

Tetrabenazine Tetrabenazine Active Metabolites (alpha-HTBZ, beta-HTBZ) Active Metabolites (alpha-HTBZ, beta-HTBZ) Tetrabenazine->Active Metabolites (alpha-HTBZ, beta-HTBZ) Carbonyl Reductase Deutetrabenazine Deutetrabenazine Deuterated Active Metabolites Deuterated Active Metabolites Deutetrabenazine->Deuterated Active Metabolites Carbonyl Reductase Inactive Metabolites Inactive Metabolites Active Metabolites (alpha-HTBZ, beta-HTBZ)->Inactive Metabolites CYP2D6 (O-demethylation) VMAT2 Inhibition VMAT2 Inhibition Active Metabolites (alpha-HTBZ, beta-HTBZ)->VMAT2 Inhibition Deuterated Inactive Metabolites Deuterated Inactive Metabolites Deuterated Active Metabolites->Deuterated Inactive Metabolites CYP2D6 (Slower O-demethylation due to KIE) Deuterated Active Metabolites->VMAT2 Inhibition

Metabolic pathway of tetrabenazine and the effect of deuteration.

IL-23 IL-23 IL-23 Receptor IL-23 Receptor IL-23->IL-23 Receptor TYK2 TYK2 IL-23 Receptor->TYK2 JAK2 JAK2 IL-23 Receptor->JAK2 STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT dimerization Gene Transcription Gene Transcription pSTAT->Gene Transcription nuclear translocation Pro-inflammatory Cytokines (IL-17, IL-22) Pro-inflammatory Cytokines (IL-17, IL-22) Gene Transcription->Pro-inflammatory Cytokines (IL-17, IL-22) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosteric inhibition

Signaling pathway of Deucravacitinib, a de novo deuterated drug.

Conclusion

The strategic application of deuterium in drug design has proven to be a successful approach for optimizing the pharmacokinetic properties of therapeutic agents. As demonstrated by the approved drugs and a robust pipeline of deuterated compounds in clinical development, the "deuterium switch" can lead to tangible clinical benefits, including improved dosing regimens, enhanced safety profiles, and potentially greater efficacy. A thorough understanding of the kinetic isotope effect and the implementation of rigorous in vitro and in vivo experimental protocols are paramount to successfully harnessing the potential of this innovative drug development strategy.

References

Section 1: ML218 and T-type Calcium Channel Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ML218 for Studying T-type Calcium Signaling Pathways and an Overview of TRPML1 Channel Modulation

Introduction

Calcium (Ca²⁺) signaling is a fundamental and versatile intracellular signaling mechanism that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and cell death. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cellular function. This is achieved through a complex interplay of channels, pumps, and binding proteins that regulate Ca²⁺ influx, efflux, and release from intracellular stores.

This technical guide provides a comprehensive overview of ML218, a potent and selective inhibitor of T-type calcium channels, and its application in studying their role in calcium signaling. It has come to our attention that there may be a misunderstanding regarding the target of ML218. All available scientific literature indicates that ML218 is a selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) and does not act on the TRPML1 (Transient Receptor Potential Mucolipin 1) channel.

Therefore, this guide is structured into two main sections. The first section provides an in-depth analysis of ML218 and its role in modulating T-type calcium channel activity. The second section provides a detailed overview of the TRPML1 channel, a distinct class of endolysosomal calcium channels, and the pharmacological tools available to study its function, which may be of interest to researchers investigating lysosomal calcium signaling.

Voltage-gated calcium channels (VGCCs) are key mediators of Ca²⁺ influx in response to membrane depolarization.[1] They are classified into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. T-type (transient) calcium channels are a family of LVA channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) characterized by their ability to be activated by small depolarizations near the resting membrane potential, their transient opening, and small conductance.[1] These channels play a crucial role in regulating neuronal excitability, pacemaking activity, and other physiological processes.

ML218 is a novel, potent, and selective small-molecule inhibitor of T-type calcium channels.[2][3] It is a valuable research tool for elucidating the physiological and pathophysiological roles of these channels.

Quantitative Data for ML218

The following table summarizes the inhibitory potency of ML218 against T-type calcium channel subtypes.

Target Assay Method IC₅₀ (nM) Reference
Caᵥ3.2Patch Clamp Electrophysiology310[2]
Caᵥ3.3Patch Clamp Electrophysiology270
Caᵥ3.2Ca²⁺ Flux150

ML218 exhibits selectivity for T-type channels over other ion channels, including L-type and N-type calcium channels, as well as KATP and hERG potassium channels.

Mechanism of Action of ML218

ML218 acts as a direct blocker of T-type calcium channels. By binding to the channel protein, it reduces the influx of Ca²⁺ into the cell upon membrane depolarization. This inhibitory action has been shown to have significant effects on neuronal activity. For instance, in subthalamic nucleus (STN) neurons, ML218 reduces the T-type calcium current, inhibits the low-threshold spike (LTS), and suppresses rebound burst firing, which are characteristic features of these neurons and are implicated in the pathophysiology of Parkinson's disease.

ML218_Mechanism_of_Action cluster_membrane Cell Membrane T_type_channel T-type Ca²⁺ Channel (Caᵥ3.x) Ca_ion_in Ca²⁺ T_type_channel->Ca_ion_in Ca²⁺ Influx ML218 ML218 ML218->T_type_channel Inhibition Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_ion_in->Cellular_Response Ca_ion_out Ca²⁺ Ca_ion_out->T_type_channel Depolarization Depolarization Membrane Depolarization

Figure 1: Mechanism of action of ML218 on T-type calcium channels.

Experimental Protocols

This protocol is adapted from studies characterizing the effects of ML218 on STN neurons.

  • Cell Preparation: Prepare acute brain slices containing the subthalamic nucleus (STN) from rodents. Isolate STN neurons for whole-cell patch-clamp recording.

  • Recording Configuration: Establish a whole-cell voltage-clamp configuration. Use a patch pipette filled with an appropriate internal solution (e.g., containing Cs⁺ to block K⁺ currents) and an external bath solution designed to isolate Ca²⁺ currents (e.g., containing tetrodotoxin to block Na⁺ channels and TEA to block K⁺ channels).

  • Voltage Protocol: To elicit T-type currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to allow for the recovery of T-type channels from inactivation. Then, apply a depolarizing voltage step to a potential where T-type currents are maximal (e.g., -50 mV).

  • Data Acquisition: Record the resulting inward Ca²⁺ current. The transient component of this current is the T-type current.

  • Drug Application: After obtaining a stable baseline recording of the T-type current, perfuse the bath with a solution containing ML218 (e.g., 3 µM).

  • Analysis: Measure the peak amplitude of the T-type current before and after the application of ML218 to quantify the percentage of inhibition.

Patch_Clamp_Workflow start Start cell_prep Prepare STN Neurons start->cell_prep patch Establish Whole-Cell Voltage-Clamp cell_prep->patch voltage_protocol Apply Voltage Protocol (Hyperpolarization -> Depolarization) patch->voltage_protocol record_baseline Record Baseline T-type Current voltage_protocol->record_baseline apply_ml218 Apply ML218 record_baseline->apply_ml218 record_treatment Record T-type Current with ML218 apply_ml218->record_treatment analyze Analyze Data (% Inhibition) record_treatment->analyze end End analyze->end

Figure 2: Experimental workflow for patch-clamp analysis of ML218.

Section 2: TRPML1-mediated Calcium Signaling

TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes. It is a member of the mucolipin subfamily of transient receptor potential (TRP) channels. TRPML1 plays a critical role in endolysosomal function, including trafficking, autophagy, and Ca²⁺ homeostasis. Dysfunctional TRPML1 is the cause of the lysosomal storage disorder mucolipidosis type IV.

TRPML1 channels are permeable to Ca²⁺, and their activation leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol. This localized Ca²⁺ release can initiate more global Ca²⁺ signals through a process of "chatter" with the endoplasmic reticulum.

Pharmacological Modulators of TRPML1

Unlike ML218, which targets T-type calcium channels, the following compounds are used to study TRPML1-mediated calcium signaling:

  • ML-SA1 (Mucolipin Synthetic Agonist 1): A potent and specific agonist of TRPML1. It is a valuable tool for activating the channel and studying its downstream effects.

  • MK6-83: Another synthetic agonist of TRPML1.

  • ML-SI3 (Mucolipin Synthetic Inhibitor 3): A selective inhibitor of TRPML1.

TRPML1 Signaling Pathway

The activation of TRPML1 by an agonist like ML-SA1 results in the release of Ca²⁺ from the lysosome. This increase in local cytosolic Ca²⁺ can trigger a variety of cellular responses, including the activation of Ca²⁺-dependent enzymes and the regulation of membrane trafficking events.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome Membrane TRPML1 TRPML1 Channel Ca_ion_out Ca²⁺ TRPML1->Ca_ion_out Ca²⁺ Release ML_SA1 ML-SA1 (Agonist) ML_SA1->TRPML1 Activation ML_SI3 ML-SI3 (Antagonist) ML_SI3->TRPML1 Inhibition Ca_ion_in Ca²⁺ Cytosolic_Ca Increased Cytosolic Ca²⁺ Downstream Downstream Cellular Responses (e.g., Autophagy) Cytosolic_Ca->Downstream

Figure 3: TRPML1-mediated lysosomal calcium release and its modulation.

Experimental Protocols

This protocol is a common method for measuring changes in global cytosolic Ca²⁺ concentration in response to TRPML1 modulation.

  • Cell Culture and Loading: Culture cells (e.g., HEK293T or HeLa) on glass coverslips. Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM.

  • Imaging Setup: Mount the coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological saline solution.

  • Baseline Measurement: Excite Fura-2 at 340 nm and 380 nm and record the emission at 510 nm. Establish a stable baseline ratio (F340/F380), which is proportional to the intracellular Ca²⁺ concentration.

  • Agonist Application: Apply the TRPML1 agonist ML-SA1 (e.g., 20 µM) to the cells.

  • Data Acquisition: Continuously record the F340/F380 ratio to monitor the change in cytosolic Ca²⁺ concentration.

  • Inhibitor Control: In a separate experiment, pre-incubate the cells with the TRPML1 inhibitor ML-SI3 (e.g., 10 µM) before applying ML-SA1 to confirm the specificity of the Ca²⁺ signal.

  • Analysis: Quantify the peak change in the F340/F380 ratio in response to agonist application, with and without the inhibitor.

ML218 is a well-characterized and selective inhibitor of T-type calcium channels, making it an invaluable tool for investigating the role of these channels in various physiological and pathological processes. It is important for researchers to recognize that ML218 does not target TRPML1 channels. For the study of TRPML1-mediated calcium signaling, specific pharmacological modulators such as the agonist ML-SA1 and the antagonist ML-SI3 are the appropriate tools. This guide provides the foundational technical information for utilizing these compounds to explore their respective calcium signaling pathways.

References

A Technical Guide to Ion Channel Modulation in Parkinson's Disease Research: Clarifying the Roles of ML218 and GIRK Channels

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Investigational Compound ML218-d9

Initial research into the scientific literature and available databases did not yield specific information on a compound designated "this compound" for use in Parkinson's disease research as a G protein-gated inwardly rectifying potassium (GIRK) channel modulator. The compound prominently featured in preclinical Parkinson's disease research is ML218 , a selective inhibitor of T-type calcium channels.[1][2] The "-d9" suffix commonly denotes a deuterated form of a molecule, often utilized in pharmacokinetic studies to alter metabolic profiles. However, no public data could be retrieved for a deuterated version of ML218 with the specified nomenclature and biological target.

This guide will, therefore, address the core scientific concepts of the user's request by providing a detailed technical overview of two distinct but relevant areas in Parkinson's disease therapeutic research:

  • The Rationale for Using ML218, a T-Type Calcium Channel Inhibitor, in Parkinson's Disease Research.

  • The Rationale for Targeting GIRK Channels in Parkinson's Disease Research.

This comprehensive approach is intended to provide researchers, scientists, and drug development professionals with a clear and accurate understanding of these two important avenues of investigation.

Section 1: The Rationale for Using ML218 in Parkinson's Disease Research

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) that has been investigated as a potential therapeutic agent for Parkinson's disease.[1][2] The rationale for its use stems from the role of these channels in the pathophysiology of the disease, particularly in the abnormal neuronal activity within the basal ganglia.

Core Concept: T-Type Calcium Channels and Parkinson's Disease

In Parkinson's disease, the depletion of dopamine leads to aberrant burst firing patterns in neurons of the subthalamic nucleus (STN).[3] This pathological neuronal activity is thought to contribute significantly to the motor symptoms of the disease. T-type calcium channels play a crucial role in generating these burst discharges. By inhibiting these channels, it is hypothesized that the abnormal burst firing can be normalized, thereby alleviating parkinsonian motor deficits.

Quantitative Data for ML218

The following table summarizes the key quantitative data for ML218 based on preclinical studies.

ParameterValueChannel Subtype(s)Assay TypeReference
IC50 150 nMCaV3.2Calcium Flux
IC50 310 nMCaV3.2Patch Clamp Electrophysiology
IC50 270 nMCaV3.3Patch Clamp Electrophysiology
Selectivity No significant inhibitionL- or N-type calcium channels, KATP or hERG potassium channelsNot specified
Brain Penetration YesNot applicableIn vivo studies
Experimental Protocols
  • Cell Preparation: Subthalamic nucleus (STN) neurons are acutely dissociated or studied in brain slices from rodent models.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed.

  • Internal Solution (in mM): Composed to buffer intracellular calcium and maintain cellular integrity. A typical composition includes Cs-methanesulfonate, CsCl, MgCl2, HEPES, EGTA, and ATP-Mg.

  • External Solution (in mM): Contains blockers for sodium and potassium channels (e.g., TTX and TEA) to isolate calcium currents. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

  • Voltage Protocol: To elicit T-type calcium currents, the membrane potential is held at a hyperpolarized level (e.g., -100 mV) and then stepped to a depolarizing potential (e.g., -30 mV).

  • Data Analysis: The peak inward current is measured before and after the application of ML218 to determine the percentage of inhibition and calculate the IC50.

  • Animal Model: Rats or mice are used.

  • Induction of Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, is administered to induce a cataleptic state, which is a model for the motor deficits of Parkinson's disease.

  • Drug Administration: ML218 is administered orally or via injection at various doses.

  • Behavioral Assessment: Catalepsy is measured using the bar test, where the time the animal remains in an imposed posture with its forepaws on a raised bar is recorded. A reduction in the time spent on the bar indicates an anti-cataleptic (and thus, potential anti-parkinsonian) effect.

  • Outcome: ML218 was found to be orally efficacious in the haloperidol-induced catalepsy model.

Signaling Pathway and Experimental Workflow Diagrams

ML218_Mechanism cluster_PD_Pathophysiology Parkinson's Disease Pathophysiology cluster_ML218_Intervention ML218 Intervention Dopamine_Depletion Dopamine Depletion STN_Hyperactivity STN Neuronal Hyperactivity Dopamine_Depletion->STN_Hyperactivity Aberrant_Bursting Aberrant Burst Firing STN_Hyperactivity->Aberrant_Bursting Motor_Symptoms Motor Symptoms Aberrant_Bursting->Motor_Symptoms Reduced_Bursting Reduced Burst Firing ML218 ML218 T_type_Ca_Channel T-Type Calcium Channel (CaV3.x) ML218->T_type_Ca_Channel Binds to Inhibition Inhibition T_type_Ca_Channel->Inhibition Inhibition->Aberrant_Bursting Blocks Amelioration Amelioration of Motor Symptoms Reduced_Bursting->Amelioration

Caption: Mechanism of ML218 in mitigating Parkinsonian motor symptoms.

Experimental_Workflow_ML218 cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Patch_Clamp Patch Clamp on STN Neurons Determine_IC50 Determine IC50 & Selectivity Patch_Clamp->Determine_IC50 Ca_Flux Calcium Flux Assay Ca_Flux->Determine_IC50 Rodent_Model Haloperidol-Induced Catalepsy Model Determine_IC50->Rodent_Model Proceed if potent and selective ML218_Admin Oral Administration of ML218 Rodent_Model->ML218_Admin Behavioral_Test Bar Test for Catalepsy ML218_Admin->Behavioral_Test Assess_Efficacy Assess Anti-Parkinsonian Efficacy Behavioral_Test->Assess_Efficacy

Caption: Experimental workflow for preclinical evaluation of ML218.

Section 2: The Rationale for Targeting GIRK Channels in Parkinson's Disease Research

G protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability. Their dysfunction has been implicated in the pathophysiology of Parkinson's disease, making them a promising therapeutic target.

Core Concept: GIRK Channels and Parkinson's Disease

GIRK channels are activated by various neurotransmitters, including dopamine via D2 receptors, leading to neuronal hyperpolarization and a reduction in neuronal firing. In Parkinson's disease, the loss of dopaminergic input to the striatum results in altered signaling through D2 receptors and, consequently, dysregulated GIRK channel activity. This contributes to the imbalance in the direct and indirect pathways of the basal ganglia, which underlies the motor symptoms of the disease.

Furthermore, mutations in GIRK channels have been linked to neuronal cell death, a key feature of Parkinson's disease. Therefore, modulating GIRK channel activity with selective activators could potentially restore neuronal function and offer neuroprotective effects.

Known GIRK Channel Modulators

While ML218 is not a GIRK channel modulator, other compounds have been identified that specifically target these channels.

CompoundActionSubunit SelectivityReference
ML297 ActivatorGIRK1-containing channels
GiGA1 ActivatorGIRK1-selective
VU0529331 ActivatorGIRK1-lacking channels (e.g., homomeric GIRK2)
Experimental Protocols
  • Cell Line: HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2).

  • Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel activation.

  • Procedure:

    • Cells are loaded with the Tl+-sensitive dye.

    • A baseline fluorescence is established.

    • The test compound (e.g., a potential GIRK activator) is added.

    • A Tl+-containing buffer is added to initiate the flux.

  • Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. This high-throughput assay is suitable for screening large compound libraries.

Signaling Pathway and Logical Relationship Diagrams

GIRK_Signaling_Pathway Dopamine Dopamine D2_Receptor D2 Receptor (GPCR) Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein (αβγ) D2_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Directly activates K_Efflux K+ Efflux GIRK_Channel->K_Efflux Opens Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing

Caption: Dopamine D2 receptor-mediated activation of GIRK channels.

GIRK_Therapeutic_Rationale cluster_PD_State Parkinson's Disease State cluster_Therapeutic_Goal Therapeutic Goal Reduced_Dopamine Reduced Dopamine Signaling Dysregulated_GIRK Dysregulated GIRK Activity Reduced_Dopamine->Dysregulated_GIRK Neuronal_Hyperactivity Neuronal Hyperactivity Dysregulated_GIRK->Neuronal_Hyperactivity Motor_Impairment Motor Impairment Neuronal_Hyperactivity->Motor_Impairment GIRK_Activator GIRK Channel Activator Restore_GIRK Restore GIRK Function GIRK_Activator->Restore_GIRK Normalize_Activity Normalize Neuronal Activity Restore_GIRK->Normalize_Activity Improved_Motor_Function Improved Motor Function Normalize_Activity->Improved_Motor_Function

Caption: Logical rationale for using GIRK activators in Parkinson's disease.

References

An In-depth Technical Guide to the Selectivity Profile of ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 is a potent, selective, and centrally active inhibitor of T-type calcium channels, which has shown efficacy in preclinical models of Parkinson's disease. This technical guide focuses on the selectivity profile of its deuterated analog, ML218-d9. In drug development, deuteration—the substitution of hydrogen atoms with their stable isotope, deuterium—is a common strategy employed to modify the pharmacokinetic properties of a compound, primarily by slowing down its metabolic breakdown. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to the carbon-hydrogen bond.[1][]

It is a well-established principle in medicinal chemistry that this subtle structural modification typically does not alter the pharmacodynamic properties of a molecule, such as its binding affinity and selectivity for its biological targets.[][3] Therefore, while direct comparative selectivity data for this compound is not extensively published, its selectivity profile is expected to be identical to that of its parent compound, ML218. This guide will present the comprehensive selectivity data available for ML218, which serves as a surrogate for this compound.

On-Target Potency of ML218

ML218 demonstrates potent inhibitory activity against the Cav3 family of T-type calcium channels. The half-maximal inhibitory concentrations (IC₅₀) have been determined using patch-clamp electrophysiology, which is the gold-standard method for characterizing ion channel modulators.

TargetAssay TypeIC₅₀ (nM)
Cav3.2 (α1H) Patch-clamp Electrophysiology310
Cav3.3 (α1I) Patch-clamp Electrophysiology270

Selectivity Profile of ML218

The selectivity of a compound is crucial for minimizing off-target effects and ensuring a favorable safety profile. ML218 has been profiled against a range of other ion channels and a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Ion Channel Selectivity

Electrophysiological studies have demonstrated the high selectivity of ML218 for T-type calcium channels over other voltage-gated ion channels.

Off-TargetAssay TypeResult
L-type Calcium Channels Patch-clamp ElectrophysiologyNo significant inhibition
N-type Calcium Channels Patch-clamp ElectrophysiologyNo significant inhibition
hERG Potassium Channels Patch-clamp ElectrophysiologyNo significant inhibition
KATP Potassium Channels Patch-clamp ElectrophysiologyNo significant inhibition
TTX-sensitive Sodium Channels Patch-clamp ElectrophysiologyNo effect at 1µM[4]
Outward Potassium Currents Patch-clamp ElectrophysiologyNo effect at 1µM
Broad Off-Target Liability Screening

ML218 was evaluated in a Lead Profiling Screen by Ricerca, a comprehensive binding assay panel consisting of 68 targets including GPCRs, ion channels, and transporters, at a concentration of 10 µM. Of the 68 assays conducted, significant binding (defined as >50% inhibition of radioligand binding) was observed for only two targets.

Off-TargetAssay Type% Inhibition at 10 µM
Sodium Channel (Site 2) Radioligand Binding Assay>50%
Sigma 1 Receptor Radioligand Binding Assay>50%
66 Other Targets Radioligand Binding Assay<50%

Note: The full list of the 66 other targets in the Ricerca panel is not publicly available.

Signaling Pathways and Experimental Workflows

T-Type Calcium Channel Signaling Pathway

T-type calcium channels are low-voltage activated channels that play a key role in regulating neuronal excitability and rhythmic firing patterns. Their activation leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream cellular events.

T_type_channel_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Membrane_Depolarization Membrane Depolarization Cav3 T-type Ca²⁺ Channel (Cav3.1/3.2/3.3) Membrane_Depolarization->Cav3 Activates Ca_influx Ca²⁺ Influx Cav3->Ca_influx ML218 This compound ML218->Cav3 Inhibits Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Neuronal_Excitability Altered Neuronal Excitability Intracellular_Ca->Neuronal_Excitability Triggers Burst_Firing Modulation of Burst Firing Intracellular_Ca->Burst_Firing Triggers Gene_Expression Changes in Gene Expression Intracellular_Ca->Gene_Expression Triggers Neurotransmitter_Release Neurotransmitter Release Intracellular_Ca->Neurotransmitter_Release Triggers

Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.

Experimental Workflow for Selectivity Profiling

A logical workflow is essential for systematically characterizing the selectivity of a novel compound. This process typically starts with assessing on-target potency and progresses to increasingly broader screens to identify potential off-target liabilities.

selectivity_workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., Patch-clamp on Cav3.2/3.3) Start->Primary_Assay Potency_Determination Determine On-Target Potency (IC₅₀) Primary_Assay->Potency_Determination Related_Channels Selectivity vs. Related Channels (e.g., L-type, N-type Ca²⁺ Channels) Potency_Determination->Related_Channels Broad_Screening Broad Secondary Screening (e.g., GPCR & Ion Channel Panels) Related_Channels->Broad_Screening Hit_Identification Identify Off-Target Hits (>50% activity at 10 µM) Broad_Screening->Hit_Identification Dose_Response Dose-Response of Hits (Determine Ki / IC₅₀ for off-targets) Hit_Identification->Dose_Response Selectivity_Profile Final Selectivity Profile (On-target vs. Off-target) Dose_Response->Selectivity_Profile

Caption: A generalized experimental workflow for characterizing the selectivity profile of a compound.

Experimental Protocols

Patch-Clamp Electrophysiology for T-Type Calcium Channels

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effect of a compound on T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in native neurons.

1. Cell Preparation:

  • Culture cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2).

  • For recording, plate cells on glass coverslips at an appropriate density.

  • Alternatively, use acutely dissociated neurons known to express T-type channels (e.g., dorsal root ganglion neurons).

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Position the pipette onto a cell and form a giga-ohm seal.

  • Rupture the cell membrane to establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV to ensure availability of T-type channels.

  • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

4. Compound Application and Data Analysis:

  • After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound (e.g., this compound) at various concentrations.

  • Record the T-type currents in the presence of the compound until a steady-state effect is reached.

  • Measure the peak current amplitude at each concentration.

  • To calculate the IC₅₀, plot the percentage of inhibition against the compound concentration and fit the data to a standard dose-response curve.

Radioligand Binding Assay for GPCR Off-Target Screening

This protocol describes a competitive radioligand binding assay to determine if a test compound interacts with a specific GPCR.

1. Membrane Preparation:

  • Homogenize cultured cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) typically at or near its K_d value.

    • The test compound at a range of concentrations (for determining IC₅₀) or a single high concentration (for screening, e.g., 10 µM).

  • Total Binding Wells: Contain membranes and radioligand only.

  • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a known, unlabeled ligand for the target receptor.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.

3. Separation and Detection:

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mat and add a scintillation cocktail.

  • Count the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • For screening, calculate the percent inhibition caused by the test compound: (1 - (Specific Binding with Compound / Specific Binding without Compound)) * 100.

  • For IC₅₀ determination, plot the percent inhibition against the log of the test compound concentration and fit to a sigmoidal dose-response curve.

Conclusion

The available data for ML218 strongly indicates that it is a potent and highly selective inhibitor of T-type calcium channels. Based on established principles of medicinal chemistry, the deuterated analog, this compound, is expected to retain this favorable selectivity profile while potentially offering an improved pharmacokinetic profile. Its minimal interaction with a wide range of other receptors and channels underscores its value as a specific pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels and as a promising lead compound for the development of novel therapeutics.

References

ML218: A Comprehensive Technical Guide to a Selective T-Type Calcium Channel Probe

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), developed as a research tool to investigate the physiological and pathological roles of these channels. This technical guide provides a comprehensive overview of the discovery, development, and characterization of ML218. It includes detailed information on its mechanism of action, chemical synthesis, and key experimental data. Furthermore, this guide presents detailed protocols for essential assays and visual representations of relevant signaling pathways and experimental workflows to facilitate its use in preclinical research.

Introduction

T-type calcium channels are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, hormone secretion, and cardiac rhythmogenesis.[1] Their dysfunction has been implicated in several neurological and cardiovascular disorders, such as epilepsy, neuropathic pain, and Parkinson's disease.[2] The development of selective pharmacological probes is essential for dissecting the specific contributions of T-type calcium channel subtypes to these processes. ML218 emerged from the Molecular Libraries Probe Production Centers Network (MLPCN) initiative as a potent and selective inhibitor of T-type calcium channels, offering a valuable tool for in vitro and in vivo research.[3]

Discovery and Development

The discovery of ML218 was a multi-step process that began with a high-throughput screen (HTS) to identify novel inhibitors of T-type calcium channels.[3] While the initial HTS yielded several hit compounds, they lacked the required potency for further development.[3] Consequently, a scaffold hopping approach, guided by SurflexSim, was employed, which ultimately led to the identification of ML218 (CID 45115620).

Chemical Synthesis of ML218

The synthesis of ML218 involves a multi-step process. A key intermediate is tert-butyl 6-((3,5-dichlorobenzamido)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. This is synthesized by reacting exo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane with 3,5-dichlorobenzoyl chloride in the presence of triethylamine in dichloromethane. The Boc protecting group is then removed using 4.0 M HCl in dioxane. The final step involves the reductive amination of N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)-3,5-dichlorobenzamide with 3,3-dimethylbutyraldehyde using polymer-supported sodium triacetoxyborohydride in dichloromethane to yield ML218.

Mechanism of Action

ML218 is a potent and selective inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3). It exerts its inhibitory effect by blocking the influx of calcium ions through these channels, thereby modulating neuronal excitability.

Quantitative Data

The inhibitory potency and selectivity of ML218 have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

Assay TypeChannel SubtypeIC50 (nM)
Calcium Flux AssayCaV3.2150
Patch Clamp ElectrophysiologyCaV3.2310
Patch Clamp ElectrophysiologyCaV3.3270

Data sourced from

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ML218.

Thallium Flux Assay (for High-Throughput Screening)

This assay is a common method for screening ion channel modulators in a high-throughput format. Thallium ions (Tl+) are used as a surrogate for Ca2+ and their influx through the channel is detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Maintain HEK-293 cells stably expressing the target T-type calcium channel subtype in appropriate culture conditions.

  • Cell Plating: Seed the cells into 384-well plates at a suitable density.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Addition: Add ML218 or other test compounds at various concentrations to the wells.

  • Stimulation: Depolarize the cells using a high-potassium solution to open the T-type calcium channels, and simultaneously add a solution containing thallium.

  • Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the influx of thallium through the channels.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of ion channel modulators with high temporal and voltage resolution.

Protocol:

  • Cell Preparation: Use HEK-293 cells transiently or stably expressing the desired T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2).

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell membrane potential at -100 mV.

    • Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.

    • Perfuse the cells with the external solution containing different concentrations of ML218.

  • Data Acquisition and Analysis:

    • Record the peak inward current at each concentration.

    • Normalize the current to the control (before drug application).

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

In Vivo Haloperidol-Induced Catalepsy Model

This preclinical model is used to assess the potential of compounds to treat the motor symptoms of Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds that restore motor function.

Protocol:

  • Animals: Use male Sprague-Dawley rats.

  • Drug Administration:

    • Administer haloperidol (e.g., 0.75 mg/kg, intraperitoneally) to induce catalepsy.

    • Administer ML218 orally at various doses (e.g., 0.03-30 mg/kg) at a specified time before or after haloperidol injection.

  • Catalepsy Assessment (Bar Test):

    • At various time points after drug administration, place the rat's forepaws on a horizontal bar raised above a platform (e.g., 6.5 cm high).

    • Measure the latency for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to move in the ML218-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

Discovery_and_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase HTS High-Throughput Screen (Thallium Flux Assay) Hit_Compounds Initial Hit Compounds (Low Potency) HTS->Hit_Compounds Identifies Scaffold_Hopping Scaffold Hopping (SurflexSim-guided) Hit_Compounds->Scaffold_Hopping Leads to ML218_Identified ML218 Identified Scaffold_Hopping->ML218_Identified Yields In_Vitro In Vitro Validation ML218_Identified->In_Vitro Characterized via In_Vivo In Vivo Validation ML218_Identified->In_Vivo Tested in Patch_Clamp Patch-Clamp Electrophysiology (IC50 Determination) In_Vitro->Patch_Clamp Catalepsy_Model Haloperidol-Induced Catalepsy Model In_Vivo->Catalepsy_Model

Caption: Workflow for the discovery and validation of ML218.

T_type_Channel_Signaling_in_STN cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response in STN Neuron CaV3 T-type Ca2+ Channel (CaV3) Ca_Influx Ca2+ Influx CaV3->Ca_Influx Mediates ML218 ML218 ML218->CaV3 Inhibits Depolarization Membrane Depolarization Depolarization->CaV3 Activates Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Triggers Altered_Activity Altered Basal Ganglia Circuitry Burst_Firing->Altered_Activity Contributes to PD_Symptoms Parkinsonian Motor Symptoms Altered_Activity->PD_Symptoms Leads to

Caption: Role of T-type calcium channels in STN neurons and the inhibitory action of ML218.

Conclusion

ML218 is a well-characterized, potent, and selective T-type calcium channel inhibitor that serves as an invaluable research tool. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy in a preclinical model of Parkinson's disease make it suitable for a wide range of studies aimed at elucidating the roles of T-type calcium channels in health and disease. This technical guide provides the necessary information for researchers to effectively utilize ML218 in their investigations.

References

The Impact of Deuteration on the Metabolic Stability of ML218: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML218, a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), has shown promise in preclinical models of neurological disorders.[1][2] However, like many small molecules, its therapeutic potential can be limited by its metabolic stability. Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a well-established strategy to improve the pharmacokinetic properties of drug candidates by attenuating metabolic pathways.[3][4] This technical guide explores the theoretical impact of deuteration on the metabolic stability of ML218, resulting in the hypothetical analog ML218-d9.

Disclaimer: As of the writing of this guide, specific quantitative data comparing the metabolic stability of ML218 and a deuterated version (this compound) is not publicly available. The following data and discussions are based on established principles of drug metabolism, the known pharmacokinetic profile of ML218, and data from analogous deuterated compounds.

Introduction to Deuteration and Metabolic Stability

The primary mechanism by which deuteration enhances metabolic stability is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs, frequently catalyze reactions involving C-H bond cleavage, such as hydroxylation and N-dealkylation. By strategically placing deuterium at metabolically labile sites, the rate of metabolism can be reduced, leading to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.

ML218: Mechanism of Action and Known Pharmacokinetic Profile

ML218 is a selective inhibitor of T-type calcium channels, with IC50 values of 310 nM and 270 nM for CaV3.2 and CaV3.3, respectively. These channels are implicated in a variety of neurological conditions, and their inhibition by ML218 has been shown to have effects in preclinical models of Parkinson's disease.

Pharmacokinetic studies have revealed that ML218 is highly cleared in rat liver microsomes but exhibits low to moderate clearance in human liver microsomes. This species-specific difference in metabolic rate highlights the importance of understanding the metabolic pathways of ML218 to predict its human pharmacokinetics accurately.

Expected Impact of Deuteration on ML218 (this compound)

While the specific sites of metabolism on ML218 have not been publicly detailed, it is reasonable to hypothesize that deuteration at metabolically vulnerable positions would significantly enhance its stability. The "d9" designation in the hypothetical this compound suggests the replacement of nine hydrogen atoms with deuterium. These would likely be placed at positions susceptible to CYP-mediated oxidation.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative improvements in metabolic stability for this compound compared to ML218, based on typical outcomes of deuteration.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ML218(Hypothetical Value)(Hypothetical Value)
This compound(Expected Increase)(Expected Decrease)

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)

CompoundHalf-Life (t½, h)Area Under the Curve (AUC, ng·h/mL)Clearance (CL, L/h/kg)
ML218(Hypothetical Value)(Hypothetical Value)(Hypothetical Value)
This compound(Expected Increase)(Expected Increase)(Expected Decrease)

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine and compare the metabolic stability of ML218 and this compound.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of ML218 and this compound in human liver microsomes.

Materials:

  • ML218 and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare a stock solution of the test compounds (ML218 and this compound) in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final protein concentration typically 0.5 mg/mL).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of ML218 and this compound after intravenous administration to rats.

Materials:

  • ML218 and this compound formulated for intravenous administration

  • Male Sprague-Dawley rats

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Administer a single intravenous dose of ML218 or this compound to the rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

Visualizations

Signaling Pathway of ML218

The following diagram illustrates the proposed signaling pathway affected by ML218.

ML218_Signaling_Pathway cluster_membrane Cell Membrane T_type T-type Ca²⁺ Channel (CaV3.1, CaV3.2, CaV3.3) Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates ML218 ML218 ML218->T_type Inhibition Downstream Downstream Cellular Effects (e.g., Neuronal Firing) Ca_influx->Downstream Leads to

Caption: Proposed mechanism of action of ML218.

Experimental Workflow for Metabolic Stability Assessment

The diagram below outlines the general workflow for assessing the metabolic stability of a compound.

Metabolic_Stability_Workflow cluster_invitro In Vitro Assay cluster_data Data Analysis Incubation Incubation of Compound with Liver Microsomes/Hepatocytes Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Concentration Quantification of Parent Compound Analysis->Concentration Kinetics Calculation of t½ and CLint Concentration->Kinetics

Caption: General workflow for in vitro metabolic stability studies.

Conclusion

Deuteration represents a promising strategy to enhance the metabolic stability of ML218, potentially leading to an improved pharmacokinetic profile for this T-type calcium channel inhibitor. By reducing the rate of metabolic clearance, a deuterated analog such as this compound could exhibit a longer half-life and greater systemic exposure, which may translate to improved efficacy and a more convenient dosing schedule in a clinical setting. While specific comparative data is not yet available, the well-established principles of the kinetic isotope effect strongly support the potential benefits of this approach. Further in vitro and in vivo studies are warranted to quantitatively assess the impact of deuteration on the metabolic fate of ML218.

References

Methodological & Application

Application Notes and Protocols for the Preparation of ML218-d9 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), with IC50 values in the nanomolar range for CaV3.2 and CaV3.3.[1][2] It demonstrates efficacy in suppressing burst activity in subthalamic nucleus neurons, suggesting its potential in preclinical models of neurological disorders such as Parkinson's disease.[1][3] ML218-d9 is a deuterated analog of ML218, which is often used in pharmacokinetic studies to differentiate the compound from its metabolites. This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies.

Physicochemical and Biological Properties

A summary of the essential properties of ML218 and its deuterated form, this compound, is provided below. This information is critical for the accurate preparation and use of this compound in experimental settings.

PropertyValue (ML218 hydrochloride)Value (this compound hydrochloride - Calculated)Notes
Molecular Formula C₁₉H₂₆Cl₂N₂O・HClC₁₉H₁₇D₉Cl₂N₂O・HClThe "-d9" designation indicates the replacement of nine hydrogen atoms with deuterium.
Molecular Weight 405.79 g/mol [3]~414.84 g/mol Calculated by adding the mass of 9 deuterium atoms and subtracting the mass of 9 hydrogen atoms from the molecular weight of ML218 HCl.
Appearance White to off-white solidWhite to off-white solidVisual inspection.
Purity (HPLC) ≥98%≥98%Purity should be confirmed from the supplier's certificate of analysis.
Solubility in DMSO Soluble to 100 mMExpected to be similar to ML218It is recommended to confirm solubility at the desired concentration.
Storage Conditions Store at +4°C (as solid)Store at -20°C or -80°C (as stock solution)Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials
  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Calculations

To prepare a 10 mM stock solution, the required mass of this compound hydrochloride is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For a 1 mL of 10 mM stock solution of this compound hydrochloride (MW ≈ 414.84 g/mol ):

Mass (mg) = 10 mM x 1 mL x (1 L / 1000 mL) x 414.84 g/mol x (1000 mg / 1 g) = 4.1484 mg

Procedure
  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.15 mg of this compound hydrochloride powder directly into the tared tube. Record the exact weight.

  • Dissolving the Compound:

    • Based on the actual weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume of DMSO (mL) = [Mass (mg) / 414.84 ( g/mol )] / 10 (mM)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath may aid dissolution, but the temperature sensitivity of the compound should be considered.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Safety Precautions
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and direct contact with skin and eyes.

  • Dispose of waste according to institutional and local regulations.

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into smaller volumes C->D Ensure complete dissolution E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway of ML218

G cluster_0 Cell Membrane T_type T-type Ca²⁺ Channel (CaV3.x) Ca_influx Ca²⁺ Influx T_type->Ca_influx ML218 ML218 ML218->T_type Inhibits Downstream Downstream Signaling (e.g., Neuronal Excitability) Ca_influx->Downstream

Caption: ML218 inhibition of T-type calcium channels.

References

ML218-d9 administration and dosage for in vivo mouse models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Mouse Models

A Note on "ML218-d9": The query for "this compound" is ambiguous and does not correspond to a single, well-documented compound in the scientific literature. The search results yielded information on two distinct molecules: ML218 , a T-type calcium channel inhibitor, and D9 , a deazaneplanocin A (DZNep) analog. There is no evidence to suggest that "this compound" refers to a deuterated form of ML218. Therefore, this document provides comprehensive application notes and protocols for both ML218 and D9, based on the available scientific literature, to address the potential intended topics of the original query.

Part 1: ML218 - A T-Type Calcium Channel Inhibitor

Background and Mechanism of Action

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1][2]. It has shown efficacy in preclinical models of Parkinson's disease by reducing abnormal burst firing in the subthalamic nucleus (STN)[1]. T-type calcium channels are implicated in a variety of neurological disorders, making ML218 a valuable research tool for in vitro and in vivo studies[1][2]. ML218 is orally efficacious and can penetrate the blood-brain barrier.

Signaling Pathway of ML218

The primary mechanism of action of ML218 is the inhibition of T-type calcium channels, which play a crucial role in regulating neuronal excitability. In the context of Parkinson's disease, overactive T-type calcium channels in the STN contribute to pathological burst firing. ML218 acts to normalize this activity.

ML218_Signaling_Pathway Mechanism of Action of ML218 in Parkinson's Disease Model cluster_0 Subthalamic Nucleus (STN) Neuron T_type_Ca_channel T-type Ca2+ Channels (CaV3.1, CaV3.2, CaV3.3) Ca_influx Ca2+ Influx T_type_Ca_channel->Ca_influx Allows Burst_firing Abnormal Burst Firing Ca_influx->Burst_firing Triggers PD_pathology Parkinson's Disease Pathophysiology Burst_firing->PD_pathology Contributes to ML218 ML218 ML218->T_type_Ca_channel Inhibits

Caption: Mechanism of Action of ML218.

In Vivo Administration in Rodent Models

While ML218 has been shown to be orally efficacious in a haloperidol-induced catalepsy rodent model of Parkinson's disease, specific dosage and administration protocols for in vivo mouse models are not well-documented in the available literature. The primary studies cited focus on rat models or in vitro characterization. Researchers planning to use ML218 in mice will need to perform dose-response studies to determine the optimal dosage and administration route for their specific model.

Part 2: D9 - A Deazaneplanocin A (DZNep) Analog

Background and Mechanism of Action

D9 is a novel analog of 3-Deazaneplanocin A (DZNep), which functions as a histone methylation inhibitor. DZNep and its analogs inhibit S-adenosylhomocysteine hydrolase, leading to an accumulation of S-adenosylhomocysteine, which in turn inhibits S-adenosylmethionine-dependent methyltransferases, including EZH2. This results in a reduction of histone methylation marks, such as H3K27me3, and has shown anti-tumor efficacy in various cancers, including acute myeloid leukemia (AML). D9 has been reported to be less toxic than DZNep in mice.

Signaling Pathway of D9

D9's anti-cancer effects are mediated through the epigenetic modification of gene expression. By inhibiting histone methylation, D9 can reactivate tumor suppressor genes and suppress oncogenic signaling pathways.

D9_Signaling_Pathway Mechanism of Action of D9 cluster_1 Epigenetic Regulation SAH_Hydrolase S-adenosylhomocysteine Hydrolase (AHCY) Histone_Methyltransferases Histone Methyltransferases (e.g., EZH2) SAH_Hydrolase->Histone_Methyltransferases Regulates SAH levels for Histone_Methylation Histone Methylation (e.g., H3K27me3) Histone_Methyltransferases->Histone_Methylation Catalyzes Gene_Silencing Oncogene Expression & Tumor Suppressor Silencing Histone_Methylation->Gene_Silencing Leads to Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes D9 D9 D9->SAH_Hydrolase Inhibits

Caption: Mechanism of Action of D9.

Quantitative Data Summary for D9 in an AML Xenograft Model

The following table summarizes the quantitative data from a study using D9 in a subcutaneous MOLM-14 AML xenograft mouse model.

Dosage (mg/kg) Administration Route Dosing Schedule Effect on Tumor Growth Effect on Body Weight
30Intraperitoneal (i.p.)qd x 5d/w for 3 weeksMarked inhibitionNo significant loss
60Intraperitoneal (i.p.)qd x 5d/w for 3 weeksDose-dependent marked inhibitionNo significant loss
90Intraperitoneal (i.p.)qd x 5d/w for 3 weeksDose-dependent marked inhibitionNo significant loss
Experimental Protocol: D9 Administration in a Subcutaneous AML Xenograft Mouse Model

This protocol is based on the methodology described for D9 in an AML xenograft model.

2.4.1 Materials

  • D9 compound

  • MOLM-14 human AML cells

  • Balb/c nude mice (or other appropriate immunodeficient strain)

  • Sterile 0.9% NaCl solution (saline)

  • Sterile syringes and needles (27G or smaller)

  • Calipers for tumor measurement

  • Animal scale

2.4.2 Experimental Workflow

D9_Experimental_Workflow Experimental Workflow for D9 in a Xenograft Mouse Model Cell_Culture 1. Culture MOLM-14 Cells Tumor_Implantation 2. Subcutaneous Injection of 5x10^6 MOLM-14 cells Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Establish (approx. 8 days) Tumor_Implantation->Tumor_Growth Treatment_Groups 4. Randomize Mice into Treatment Groups Tumor_Growth->Treatment_Groups IP_Injection 6. Intraperitoneal Injection (qd x 5d/w for 3 weeks) Treatment_Groups->IP_Injection D9_Prep 5. Prepare D9 in 0.9% NaCl D9_Prep->IP_Injection Monitoring 7. Monitor Tumor Size and Body Weight IP_Injection->Monitoring Data_Analysis 8. Data Analysis Monitoring->Data_Analysis

Caption: Experimental Workflow for D9.

2.4.3 Detailed Procedure

  • Cell Preparation: Culture MOLM-14 cells under standard conditions. Prior to injection, harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or saline at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MOLM-14 cells (in a volume of 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow for approximately 8 days, or until they reach a palpable size. Monitor tumor growth and randomize the mice into treatment and control groups.

  • D9 Preparation: Prepare a stock solution of D9 and dilute it to the desired final concentrations (30, 60, and 90 mg/kg) in sterile 0.9% NaCl on each day of injection. The volume of injection should be consistent across all animals (e.g., 100-200 µL). The control group will receive injections of the vehicle (0.9% NaCl) only.

  • Administration: Administer D9 or vehicle via intraperitoneal (i.p.) injection once daily for five consecutive days, followed by two days of rest (qd x 5d/w). Continue this dosing schedule for a total of three weeks.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width^2). Monitor the body weight of the mice at the same frequency to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis if required.

References

Application Notes and Protocols for ML218 in Neuronal Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ML218-d9" as specified in the topic was not found in the reviewed scientific literature. The following information pertains to ML218 , a well-characterized T-type calcium channel inhibitor. It is presumed that "d9" may refer to a deuterated variant, though no public data on such a compound in neuronal assays is available.

Introduction

ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage activated channels crucial for regulating neuronal excitability, firing patterns, and intracellular calcium signaling.[1][2] T-type calcium channels, particularly the Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms, are implicated in various neurological processes and disorders, including pain perception, epilepsy, and Parkinson's disease.[3][4] ML218 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these channels in neuronal function.

These application notes provide detailed protocols for utilizing ML218 in common neuronal cell culture assays, including electrophysiology, calcium imaging, and neurite outgrowth analysis. The provided data and methodologies will aid researchers, scientists, and drug development professionals in designing and executing experiments to explore the effects of T-type calcium channel inhibition in various neuronal models.

Data Presentation

Table 1: Inhibitory Activity of ML218 on T-type Calcium Channel Subtypes
Channel SubtypeAssay TypeIC₅₀ (nM)Reference
Caᵥ3.2Calcium Flux150[3]
Caᵥ3.2Patch Clamp Electrophysiology310
Caᵥ3.3Patch Clamp Electrophysiology270
Table 2: Effects of ML218 on Neuronal Activity
Neuronal Cell TypeAssayML218 ConcentrationObserved EffectReference
Subthalamic Nucleus (STN) NeuronsPatch Clamp (Voltage Clamp)3 µM~45% reduction in T-type Ca²⁺ current
Subthalamic Nucleus (STN) NeuronsPatch Clamp (Current Clamp)3 µMInhibition of low-threshold spike and rebound burst activity
Dorsal Root Ganglion (DRG) NeuronsPatch Clamp (Voltage Clamp)1 µMReversible block of T-type Ca²⁺ currents

Signaling Pathways and Experimental Workflows

ML218_Mechanism_of_Action ML218 ML218 T_type_Ca_Channel T-type Calcium Channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) ML218->T_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Membrane_Depolarization Membrane Depolarization Ca_Influx->Membrane_Depolarization Contributes to Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Gene_Expression Gene Expression Ca_Influx->Gene_Expression Regulates Neuronal_Excitability Neuronal Excitability Membrane_Depolarization->Neuronal_Excitability Action_Potential Action Potential Firing (e.g., Burst Firing) Neuronal_Excitability->Action_Potential

Mechanism of ML218 Action in Neurons.

Experimental_Workflow cluster_culture Neuronal Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Primary Neurons (e.g., DRG) or Neuronal Cell Lines (e.g., SH-SY5Y) Treatment Incubate with ML218 (Vehicle Control vs. various concentrations) Cell_Culture->Treatment Electrophysiology Patch-Clamp (Voltage/Current Clamp) Treatment->Electrophysiology Calcium_Imaging Fluorescent Ca²⁺ Indicators (e.g., Fura-2 AM) Treatment->Calcium_Imaging Neurite_Outgrowth Immunocytochemistry (e.g., β-III tubulin staining) Treatment->Neurite_Outgrowth Data_Analysis Quantify: - T-type current amplitude - Action potential frequency - Intracellular Ca²⁺ concentration - Neurite length and branching Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Neurite_Outgrowth->Data_Analysis

General Experimental Workflow for ML218.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to study T-type calcium channels in sensory neurons.

1. Materials:

  • Primary DRG neuron culture (see supplementary protocol for isolation)

  • External solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)

  • ML218 stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

2. Procedure:

  • Culture primary DRG neurons on glass coverslips for 24-48 hours.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a DRG neuron.

  • Voltage-Clamp Protocol for T-type Currents:

    • Hold the neuron at a hyperpolarized potential of -100 mV to ensure T-type channels are available for activation.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

    • Record baseline T-type currents.

    • Perfuse the recording chamber with external solution containing the desired concentration of ML218 (e.g., 1-3 µM) for 2-5 minutes.

    • Repeat the voltage-step protocol to record T-type currents in the presence of ML218.

    • To test for reversibility, perfuse with the external solution without ML218 for 5-10 minutes and record again.

  • Data Analysis:

    • Measure the peak amplitude of the inward T-type calcium current at each voltage step before, during, and after ML218 application.

    • Plot current-voltage (I-V) relationships to visualize the effect of ML218 on the T-type current.

Protocol 2: Calcium Imaging in Primary DRG Neurons

This protocol allows for the measurement of changes in intracellular calcium concentration in response to neuronal depolarization and the effect of ML218.

1. Materials:

  • Primary DRG neuron culture on glass-bottom dishes

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl)

  • ML218 stock solution

  • Fluorescence microscopy system with ratiometric imaging capabilities

2. Procedure:

  • Culture DRG neurons for 24-48 hours.

  • Loading with Fura-2 AM:

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the neurons in the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Perfuse with HBSS containing the desired concentration of ML218 (e.g., 1-10 µM, based on IC₅₀ values) or vehicle for 5-10 minutes.

    • Stimulate the neurons by perfusing with High K⁺ buffer (with or without ML218) to induce depolarization and calcium influx.

    • Record the fluorescence changes during and after stimulation.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each neuron over time.

    • Quantify the peak change in the fluorescence ratio upon High K⁺ stimulation in the presence and absence of ML218.

Protocol 3: Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol assesses the effect of ML218 on the morphological differentiation of the human neuroblastoma cell line SH-SY5Y.

1. Materials:

  • SH-SY5Y cells

  • Growth medium: DMEM/F12 with 10% FBS

  • Differentiation medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid (RA)

  • ML218 stock solution

  • Poly-D-lysine coated 96-well plates

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

2. Procedure:

  • Seed SH-SY5Y cells onto a poly-D-lysine coated 96-well plate at a density of 5,000-10,000 cells per well in growth medium.

  • After 24 hours, replace the growth medium with differentiation medium containing various concentrations of ML218 (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Incubate the cells for 3-5 days to allow for neurite outgrowth, replacing the medium with fresh differentiation medium and ML218/vehicle every 2 days.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

    • Normalize the neurite outgrowth parameters to the vehicle control.

Supplementary Protocols

Isolation and Culture of Primary Rodent Dorsal Root Ganglion (DRG) Neurons
  • Euthanize an adult rodent according to institutional guidelines.

  • Dissect the spinal column and isolate the DRGs from the desired spinal level.

  • Transfer the DRGs to ice-cold HBSS.

  • Digest the ganglia with an enzyme solution (e.g., collagenase/dispase) for 45-60 minutes at 37°C.

  • Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration with a fire-polished Pasteur pipette.

  • Centrifuge the cell suspension and resuspend the pellet in DRG culture medium (e.g., Neurobasal-A medium supplemented with B-27, GlutaMAX, and nerve growth factor (NGF)).

  • Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

  • Culture the neurons at 37°C in a 5% CO₂ incubator. The neurons are typically ready for use within 24-48 hours.

References

Application Note: ML218-d9 for High-Throughput Screening of T-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ML218-d9 is the deuterated form of ML218, a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, including the subtypes Cav3.1, Cav3.2, and Cav3.3, are voltage-gated ion channels that play crucial roles in neuronal excitability, pacemaking activity, and calcium signaling. Their involvement in various neurological and cardiovascular disorders has made them attractive targets for drug discovery. ML218 is a valuable chemical probe for studying the physiological and pathological roles of these channels.[3] This document provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of T-type calcium channels. While this compound is specified, the protocols are directly applicable to ML218, with the deuterated form being particularly useful for pharmacokinetic studies requiring mass spectrometry.

Mechanism of Action

ML218 acts as a selective blocker of T-type calcium channels.[2] It exhibits potent inhibitory activity against Cav3.2 and Cav3.3 subtypes. The mechanism of action involves the direct binding of the molecule to the channel, which inhibits the influx of calcium ions in response to membrane depolarization. This inhibition of calcium entry leads to a reduction in burst firing activity in neurons, such as those in the subthalamic nucleus. ML218 has demonstrated no significant activity against L- or N-type calcium channels, or against KATP and hERG potassium channels, highlighting its selectivity.

Quantitative Data

The inhibitory potency of ML218 has been quantified in various assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Channel SubtypeAssay TypeIC50 (nM)
Cav3.2Fluorescence-based HTS150
Cav3.2Patch Clamp Electrophysiology310 ± 15
Cav3.3Patch Clamp Electrophysiology274 ± 53

Data sourced from multiple references.

Signaling Pathway

T_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Cav3 T-type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) Ca_in Ca²⁺ Cav3->Ca_in allows influx ML218_d9 This compound ML218_d9->Cav3 inhibits Ca_out Ca²⁺ Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_in->Signaling triggers Depolarization Membrane Depolarization Depolarization->Cav3 activates

Caption: Signaling pathway of T-type calcium channel inhibition by this compound.

Experimental Protocols

Fluorescence-Based High-Throughput Screening (HTS) Assay

This protocol is designed for a 384-well plate format using a fluorometric imaging plate reader (FLIPR). It employs a no-wash calcium indicator dye and a membrane potential-manipulating agent like gramicidin to ensure T-type channels are in a resting state and available for activation.

Materials:

  • HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Gramicidin.

  • This compound stock solution in DMSO.

  • Potassium chloride (KCl) solution for stimulation.

  • 384-well black, clear-bottom assay plates.

Protocol:

  • Cell Plating:

    • Culture HEK293 cells expressing the target T-type channel to ~80% confluency.

    • Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate plates at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium indicator dye and gramicidin in the assay buffer.

    • Remove the culture medium from the cell plates and add 25 µL of the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.5%.

    • Add the diluted compound solutions to the assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Reading and Stimulation:

    • Place the assay plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a specific concentration of KCl solution to depolarize the cells and activate the T-type calcium channels.

    • Continue to record the fluorescence signal for at least 60-120 seconds post-stimulation.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Confirmatory Electrophysiology Assay (Whole-Cell Patch Clamp)

This protocol is for confirming the inhibitory activity of this compound on T-type calcium channels using manual or automated patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing the target T-type channel.

  • Extracellular solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 1 MgCl2, 2 CaCl2; pH 7.4 with CsOH.

  • Intracellular solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • This compound stock solution in DMSO.

  • Patch-clamp rig with amplifier and data acquisition system.

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV to ensure channels are in a closed, available state.

  • Current Measurement and Compound Application:

    • Apply a voltage step protocol to elicit T-type currents (e.g., a 200 ms depolarization to -30 mV from the holding potential).

    • Record baseline currents.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • After a stable effect is observed, record the currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and fit the data to determine the IC50 value.

Experimental Workflow

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_confirmation Confirmatory Assays Cell_Plating 1. Plate Cells (HEK293 expressing Cav3.x) Dye_Loading 2. Load with Calcium Dye and Gramicidin Cell_Plating->Dye_Loading Compound_Addition 3. Add this compound (or test compounds) Dye_Loading->Compound_Addition FLIPR 4. Measure Fluorescence (Baseline and post-KCl stimulation) Compound_Addition->FLIPR Primary_Analysis 5. Analyze Data (Calculate % inhibition) FLIPR->Primary_Analysis Dose_Response 6. Dose-Response Curve (Determine IC50) Primary_Analysis->Dose_Response Active Compounds Patch_Clamp 7. Electrophysiology (Whole-cell patch clamp) Dose_Response->Patch_Clamp Selectivity 8. Selectivity Assays (Other ion channels) Patch_Clamp->Selectivity

Caption: High-throughput screening workflow for identifying T-type calcium channel inhibitors.

References

protocol for inducing catalepsy and testing ML218-d9 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Abstract

This document provides a detailed protocol for inducing catalepsy in rodent models using the dopamine D2 receptor antagonist haloperidol. It further describes the methodology for testing the efficacy of the deuterated T-type calcium channel inhibitor, ML218-d9, in reversing this cataleptic state. This protocol is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for movement disorders such as Parkinson's disease.

Introduction

Catalepsy is a behavioral state characterized by muscular rigidity and a failure to correct externally imposed postures.[1] In preclinical research, this state is often induced by antipsychotic drugs like haloperidol, which block dopamine D2 receptors in the nigrostriatal pathway.[2][3] This induced condition serves as a robust animal model for screening compounds that may alleviate symptoms of Parkinson's disease and other extrapyramidal disorders.[2]

ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3).[4] It has been shown to penetrate the blood-brain barrier and reverse haloperidol-induced catalepsy in rats, suggesting a therapeutic potential for T-type Ca²⁺ channel inhibitors in movement disorders. This compound is a deuterated form of ML218, which may offer altered pharmacokinetic properties. This protocol details the "bar test," a standard method for quantifying catalepsy, to assess the potential anti-cataleptic efficacy of this compound.

Signaling Pathway of ML218 Target

ML218 is a potent and selective inhibitor of T-type (Caᵥ3) calcium channels. These channels are involved in regulating neuronal excitability and burst firing patterns in key brain regions, including the subthalamic nucleus (STN). In pathological states like Parkinson's disease, aberrant burst firing in the STN is common. By inhibiting T-type calcium channels, ML218 reduces the low-threshold spike and rebound burst activity in STN neurons, thereby normalizing pathological neuronal firing patterns.

Signaling_Pathway cluster_intra Intracellular Space CaV3 T-type Ca²⁺ Channel (Caᵥ3.1, 3.2, 3.3) Ca_ion Ca²⁺ Influx CaV3->Ca_ion Mediates ML218 ML218 / this compound ML218->CaV3 Burst Rebound Burst Firing & Low Threshold Spikes Ca_ion->Burst Triggers

Caption: Mechanism of ML218 action on T-type calcium channels.

Materials and Reagents

Material/ReagentSupplierCat. No. (Example)
Male Sprague-Dawley Rats (200-250g)Charles RiverR-M-SD
Male C57BL/6 Mice (20-25g)The Jackson Laboratory000664
HaloperidolSigma-AldrichH1512
This compoundCustom SynthesisN/A
Vehicle (e.g., Saline with 2% Tween 80)Sigma-AldrichT2518
1 ml SyringesBD Biosciences309659
27-gauge needlesBD Biosciences305109
Catalepsy Bar Test ApparatusMed Associates Inc.MED-CAT-001
Stopwatch or Automated TimerFisher Scientific14-649-11

Experimental Protocols

Animal Handling and Acclimatization
  • House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow animals to acclimatize to the facility for at least 7 days prior to experimentation.

  • Handle animals for several days before the experiment to minimize stress. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Haloperidol Solution (0.5 - 1 mg/mL): Dissolve haloperidol in physiological saline (0.9%) containing 2% Tween 80. The final concentration should be adjusted to allow for an injection volume of 1 ml/kg.

  • This compound Solution: Prepare solutions of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg) in a suitable vehicle. The vehicle used in original ML218 studies should be considered.

  • Vehicle Control: Prepare the vehicle solution used for this compound to serve as a negative control.

  • Administration: Administer all solutions via intraperitoneal (i.p.) injection in a constant volume of 1 ml/kg.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Acclimatization 1. Animal Acclimatization (≥ 7 days) Grouping 2. Randomize into Treatment Groups (Vehicle, HAL, HAL+this compound) Acclimatization->Grouping Pretreatment 3. Administer Vehicle or this compound (i.p.) (Time = -30 min) Grouping->Pretreatment Induction 4. Induce Catalepsy Administer Haloperidol (i.p.) (Time = 0 min) Pretreatment->Induction Testing 5. Perform Bar Test (Time = 30, 60, 90, 120 min post-HAL) Induction->Testing Data 6. Record Descent Latency (seconds) Testing->Data Analysis 7. Data Analysis (e.g., ANOVA) Data->Analysis

Caption: Step-by-step workflow for the catalepsy experiment.
Haloperidol-Induced Catalepsy and Bar Test

  • Pre-treatment: Administer the test compound (this compound) or its vehicle intraperitoneally 30 minutes before the haloperidol injection.

  • Catalepsy Induction: Administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.

  • Bar Test Procedure:

    • The bar test apparatus consists of a horizontal bar (approx. 1 cm diameter) elevated 6.5-10 cm above a platform.

    • At specified time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws onto the bar.

    • Start a stopwatch immediately.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar and place them back on the floor. This is the "descent latency."

    • A cut-off time, typically 180 seconds, should be established. If the animal remains on the bar for this duration, the trial is ended, and the latency is recorded as the cut-off time.

    • Return the animal to its home cage between testing intervals.

Data Presentation and Analysis

Quantitative data should be summarized to compare the effects of different treatment groups. The primary endpoint is the descent latency in the bar test.

Sample Data Table
Treatment GroupDose (mg/kg)NMean Descent Latency (s) at 60 min ± SEM
Vehicle-105.2 ± 1.3
Haloperidol1.010165.8 ± 10.5
Haloperidol + this compound310120.4 ± 15.2
Haloperidol + this compound101075.1 ± 12.8
Haloperidol + this compound301025.6 ± 8.9

Note: Data are hypothetical and for illustrative purposes only.

Statistical Analysis
  • Data are typically presented as the mean ± Standard Error of the Mean (SEM).

  • Statistical significance between groups can be determined using a one-way or two-way Analysis of Variance (ANOVA), followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons.

  • A p-value of <0.05 is generally considered statistically significant.

Conclusion

This protocol provides a standardized method for inducing catalepsy and evaluating the therapeutic potential of this compound. Adherence to this detailed methodology will ensure the generation of reproducible and reliable data suitable for the preclinical assessment of novel anti-Parkinsonian agents. The bar test is a well-validated model for assessing drug-induced motor deficits and their reversal.

References

Application Notes: Measuring T-Type Calcium Currents with ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial regulators of cellular excitability and intracellular calcium signaling in various tissues, including the nervous and cardiovascular systems.[1][2] These channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are activated by small membrane depolarizations close to the resting potential, making them key players in processes like neuronal burst firing, sleep, and pain perception.[1][2][3] Their involvement in pathological states such as epilepsy and neuropathic pain has made them an attractive target for therapeutic development.

ML218 is a potent and selective inhibitor of all three T-type calcium channel subtypes. It provides a valuable pharmacological tool for studying the physiological and pathophysiological roles of these channels. ML218-d9 is a deuterated version of ML218. Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification typically improves metabolic stability and pharmacokinetic properties without altering the compound's fundamental mechanism of action. Therefore, the pharmacological data and protocols for ML218 are directly applicable to this compound for in vitro electrophysiological studies.

These application notes provide a detailed protocol for the characterization of T-type calcium currents using this compound with the whole-cell patch-clamp technique.

Pharmacological Properties of ML218

ML218 is a selective blocker for T-type calcium channels with nanomolar potency. Its selectivity is a key feature, showing minimal activity against other voltage-gated ion channels at concentrations that effectively block T-type channels.

Table 1: Quantitative Data for ML218

Target Assay Type IC₅₀ (nM) Selectivity Reference
CaV3.2 Patch-Clamp Electrophysiology 310 -
CaV3.3 Patch-Clamp Electrophysiology 270 -
CaV3.2 Ca²⁺ Flux Assay 150 -
L-type Ca²⁺ Channels - >10,000 No significant inhibition (17% at 10 µM)
N-type Ca²⁺ Channels - >10,000 No significant inhibition (49% at 10 µM)
hERG K⁺ Channel - >10,000 No significant inhibition (48% at 10 µM)
KATP K⁺ Channel - >10,000 No significant inhibition (4% at 10 µM)
Voltage-gated Na⁺ Channels Patch-Clamp Electrophysiology >1,000 No effect observed at 1 µM

| Voltage-gated K⁺ Channels | Patch-Clamp Electrophysiology | >1,000 | No effect observed at 1 µM | |

Visualized Relationships and Pathways

To understand the application of this compound, it is helpful to visualize its relationship with the target, the general signaling pathway of T-type channels, and the experimental process.

cluster_0 Compound Relationship ML218 ML218 ML218_d9 This compound ML218->ML218_d9 Deuteration for Improved PK T_type T-type Ca²⁺ Channels (CaV3.1, CaV3.2, CaV3.3) ML218_d9->T_type Selective Inhibition cluster_1 T-Type Calcium Channel Signaling Depolarization Small Membrane Depolarization T_channel T-type Ca²⁺ Channel (CaV3.x) Depolarization->T_channel Activation Ca_influx Ca²⁺ Influx T_channel->Ca_influx ML218 This compound ML218->T_channel Blockade Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response Excitability Altered Neuronal Excitability (e.g., Burst Firing) Cellular_Response->Excitability Gene_Expression Changes in Gene Expression Cellular_Response->Gene_Expression cluster_2 Patch-Clamp Experimental Workflow A 1. Cell Preparation (Plating of HEK293 cells or dissociation of primary neurons) B 2. Prepare Solutions (Internal, External, this compound stock) A->B C 3. Pull & Fire-Polish Pipettes (Resistance: 3-5 MΩ) B->C D 4. Establish Whole-Cell Configuration (GΩ seal & rupture membrane) C->D E 5. Record Baseline Currents (Apply voltage protocol) D->E F 6. Bath Apply this compound (Perfusion system) E->F G 7. Record Post-Drug Currents (Wait for steady-state block) F->G H 8. Data Analysis (Measure peak current, calculate % inhibition) G->H

References

Application Notes and Protocols for ML218-d9 in Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218-d9 is the deuterated form of ML218, a potent and selective inhibitor of T-type voltage-gated calcium channels (CaV3.2 and CaV3.3).[1][2] T-type calcium channels play a crucial role in regulating neuronal excitability, particularly near the resting membrane potential, and are implicated in various neurological disorders.[3][4][5] Their activation leads to calcium influx, which can trigger low-threshold spikes and modulate intracellular signaling cascades. As a deuterated compound, this compound is expected to have a longer metabolic half-life compared to its non-deuterated counterpart, ML218, which may be advantageous for in vivo studies. In in vitro settings such as primary cortical neuron cultures, its mechanism of action as a T-type calcium channel blocker remains the primary focus.

These application notes provide a comprehensive guide for the use of this compound in primary cortical neuron cultures, including detailed protocols for cell culture, compound application, and assessment of its effects. The provided protocols are adapted from established methods for studying T-type calcium channel inhibitors in neuronal cultures, as direct studies on this compound in primary cortical neurons are not yet available.

Data Presentation

The following tables summarize the key properties of ML218, the parent compound of this compound. This information is critical for designing experiments with this compound in primary cortical neuron cultures.

Table 1: In Vitro Efficacy of ML218

ParameterCell TypeML218 ConcentrationObserved EffectReference
IC50HEK293 cells expressing CaV3.2310 nMInhibition of T-type calcium currents
IC50HEK293 cells expressing CaV3.3270 nMInhibition of T-type calcium currents
EfficacySubthalamic Nucleus (STN) NeuronsNot specifiedRobust inhibition of T-type calcium current, low-threshold spike, and rebound burst activity

Table 2: Recommended Concentration Range for In Vitro Neuronal Studies

ApplicationStarting ConcentrationConcentration RangeRationale
Inhibition of T-type calcium channels100 nM10 nM - 1 µMBased on the reported IC50 values for ML218. A concentration-response curve should be generated to determine the optimal concentration for the specific experimental paradigm.
Neuroprotection Assays500 nM100 nM - 10 µMHigher concentrations may be required to observe neuroprotective effects, depending on the nature and severity of the induced neuronal injury.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or embryonic day 17 (E17) mouse brains.

Materials:

  • Timed-pregnant rat (E18) or mouse (E17)

  • Ice-cold Hank's Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

  • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Plate the dissociated neurons onto poly-lysine coated culture vessels at a desired density.

  • Incubate the cultures in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Application of this compound to Primary Cortical Neurons

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Neuronal culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove a portion of the culture medium from the wells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the neurons for the desired duration (e.g., 1-24 hours), depending on the experimental endpoint.

Protocol 3: Assessment of Neuronal Viability (LDH Assay)

This protocol provides a method to assess the neuroprotective effects of this compound against an excitotoxic insult.

Materials:

  • Primary cortical neuron cultures

  • This compound

  • Neurotoxin (e.g., NMDA or glutamate)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Pre-treatment: Treat the mature (e.g., 7-10 days in vitro) primary cortical neurons with various concentrations of this compound for a specified pre-treatment time (e.g., 1-2 hours).

  • Induction of Neuronal Injury: Add the neurotoxin to the culture medium at a pre-determined toxic concentration and incubate for the desired duration (e.g., 24 hours).

  • LDH Assay:

    • Collect the culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.

    • Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release).

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the direct assessment of the inhibitory effect of this compound on T-type calcium channels.

Materials:

  • Primary cortical neuron cultures on coverslips

  • External recording solution (containing physiological ion concentrations)

  • Internal pipette solution (containing appropriate ions for recording calcium currents)

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Preparation: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.

  • Patching: Approach a neuron with a glass micropipette filled with the internal solution and form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording T-type Currents:

    • Clamp the neuron at a holding potential of -100 mV to ensure T-type channels are available for opening.

    • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

  • Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the T-type currents again.

  • Data Analysis: Measure the peak amplitude of the T-type currents before and after the application of this compound to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_0 Experimental Workflow Isolate Cortical Neurons Isolate Cortical Neurons Culture Neurons Culture Neurons Isolate Cortical Neurons->Culture Neurons Treat with this compound Treat with this compound Culture Neurons->Treat with this compound Assess Effects Assess Effects Treat with this compound->Assess Effects

Caption: Experimental workflow for applying this compound.

G Membrane Depolarization Membrane Depolarization T_type_Channel T-type CaV Channel (CaV3.2, CaV3.3) Membrane Depolarization->T_type_Channel activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx ML218_d9 This compound ML218_d9->T_type_Channel inhibits Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability Signaling_Cascades Modulation of Downstream Signaling Ca_Influx->Signaling_Cascades

Caption: Signaling pathway of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Preventing ML218-d9 Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ML218-d9 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. What is happening?

A1: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation. The abrupt change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.

Q2: What are the key factors that influence the solubility of this compound in my experimental buffer?

A2: Several factors can significantly impact the solubility of this compound:

  • pH: The pH of your buffer can affect the ionization state of the molecule, which in turn influences its solubility.

  • Buffer Composition and Ionic Strength: The type of buffering agent and the concentration of salts can either increase or decrease the solubility of a compound.[1][2]

  • Co-solvents: The presence and concentration of organic co-solvents, like DMSO or ethanol, are critical. The final concentration of the co-solvent in your assay should be sufficient to maintain solubility without adversely affecting your experimental system.

  • Temperature: Temperature can influence solubility, although the effect varies between compounds. It is crucial to maintain a consistent temperature during your experiments.

  • Presence of Proteins: In cell culture media, proteins such as albumin in Fetal Bovine Serum (FBS) can bind to hydrophobic compounds and help keep them in solution.[3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of ML218 and similar hydrophobic compounds.[3] Ethanol can also be used. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q4: How can I minimize the final DMSO concentration in my experiment while keeping this compound in solution?

A4: To minimize the final DMSO concentration, which can have cytotoxic effects, it is advisable to prepare the highest possible concentration of your this compound stock solution in DMSO. This allows for a smaller volume of the stock to be added to your experimental buffer. However, always ensure that the stock concentration is not so high that it becomes unstable or difficult to pipette accurately. A serial dilution approach can also be beneficial.

Q5: Are there any specific buffer systems that are recommended or should be avoided for this compound?

A5: While there is no specific data on the optimal buffer for this compound, it is generally advisable to start with commonly used biological buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris-HCl. The choice of buffer should be guided by the requirements of your specific assay. It is recommended to test the solubility of this compound in your chosen buffer system as part of your experimental optimization.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • A cloudy or milky appearance forms in the buffer immediately after adding the this compound stock solution.

  • Visible particles are present in the solution.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Reduce 'Solvent Shock' A->B Primary Action C Increase Final Co-solvent Concentration B->C If precipitation persists F Resolution B->F Successful D Decrease this compound Working Concentration C->D If co-solvent is limited C->F Successful E Optimize Buffer Conditions D->E If concentration cannot be lowered D->F Successful E->F

Caption: Workflow for addressing immediate precipitation.

Corrective Actions:

  • Improve Dilution Technique: Instead of adding the stock solution directly to the final buffer volume, perform a serial dilution. First, dilute the stock into a smaller volume of buffer, mix gently, and then add this intermediate dilution to the final volume. This gradual change in solvent environment can prevent "solvent shock".

  • Increase Final Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO or ethanol in the buffer can help maintain solubility. Always check the tolerance of your cells or assay components to the co-solvent.

  • Decrease Working Concentration: Your desired experimental concentration may be above the solubility limit of this compound in the final buffer. Test a lower concentration to see if the precipitation issue is resolved.

  • Optimize Buffer pH: If the pKa of ML218 is known or can be predicted, adjusting the buffer pH away from the pKa may increase solubility.

Issue 2: Precipitation Over Time

Symptoms:

  • The solution is initially clear after adding this compound but becomes cloudy or develops visible precipitate after a period of incubation or storage.

Troubleshooting Workflow:

A Precipitation Over Time B Assess Compound Stability A->B Initial Check C Evaluate Buffer Stability B->C If compound is stable F Resolution B->F Successful D Control Temperature C->D If buffer is stable C->F Successful E Incorporate Solubilizing Agents D->E If temperature is controlled D->F Successful E->F

Caption: Workflow for addressing delayed precipitation.

Corrective Actions:

  • Prepare Fresh Solutions: Aqueous working solutions of hydrophobic compounds can be unstable. It is best practice to prepare them fresh for each experiment from a frozen stock.

  • Check for Compound Degradation: The observed precipitate may be a degradation product. Assess the stability of this compound in your buffer under your experimental conditions.

  • Maintain Constant Temperature: Changes in temperature during the experiment or storage can affect solubility. Ensure that all solutions are maintained at a consistent and appropriate temperature.

  • Use Solubilizing Agents: For cell-based assays, the presence of serum proteins can aid solubility. If using serum-free media, consider whether adding a small amount of serum or a carrier protein like bovine serum albumin (BSA) is feasible. For biochemical assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help prevent aggregation.

Data Presentation

Table 1: Solubility of ML218 and its Hydrochloride Salt in Organic Solvents

Compound FormSolventSolubilitySource
ML218DMSO125 mg/mL (with ultrasonication)
ML218DMSO0.1 - 1 mg/mL (Slightly soluble)
ML218Ethanol1 - 10 mg/mL (Sparingly soluble)
ML218 HydrochlorideDMSOSoluble to 100 mM
ML218 HydrochlorideEthanolSoluble to 100 mM

Note: The differing reported solubilities for ML218 in DMSO may be due to variations in experimental conditions or the solid form of the compound.

Table 2: Common Biological Buffers and Their Properties

BufferpKa at 25°CUseful pH RangeKey Characteristics
Phosphate (PBS)7.205.8 - 8.0Physiologically relevant, but can interact with divalent cations.
HEPES7.486.8 - 8.2Good buffering capacity in the physiological range, low metal ion binding.
Tris8.067.5 - 9.0Commonly used, but its pH is temperature-dependent.
MOPS7.206.5 - 7.9Good for many biological systems, does not bind most metal ions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and a working solution in an experimental buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile experimental buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO.

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution (e.g., 10 µM):

    • Warm the experimental buffer to the temperature of your assay (e.g., 37°C).

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the pre-warmed buffer to get a 100 µM solution. Vortex gently immediately after adding the stock.

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed buffer to achieve the final 10 µM concentration.

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Solubility Assessment of this compound in a New Buffer

Objective: To determine the approximate solubility of this compound in a specific experimental buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Experimental buffer of interest

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a Serial Dilution of this compound:

    • In a 96-well plate, add your experimental buffer to multiple wells.

    • Create a serial dilution of your this compound DMSO stock directly into the buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Keep the final DMSO concentration constant across all wells.

    • Include a buffer-only control and a buffer with DMSO control.

  • Incubate and Observe:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C for 1 hour).

    • Visually inspect each well for signs of precipitation.

  • Quantitative Measurement (Optional):

    • Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the control indicates light scattering from precipitated particles.

  • Determine Approximate Solubility:

    • The highest concentration that remains clear (visually and by plate reader measurement) is an approximation of the solubility of this compound in that buffer under those conditions.

Signaling Pathway and Experimental Workflow Diagrams

cluster_prep Solution Preparation cluster_assay Experimental Assay A This compound Solid B High Concentration Stock in DMSO A->B Dissolve C Intermediate Dilution in Buffer B->C Serial Dilution Step 1 D Final Working Solution in Buffer C->D Serial Dilution Step 2 E Addition to Assay System (e.g., cells, enzyme) D->E F Incubation E->F G Data Acquisition F->G

Caption: Recommended workflow for preparing this compound solutions.

A Precipitation Observed B Is final DMSO concentration > 1%? A->B C Is working concentration high? B->C No H Decrease DMSO stock concentration B->H Yes D Was dilution rapid? C->D No I Lower working concentration C->I Yes E Is buffer pH appropriate? D->E No J Use serial dilution D->J Yes F Consider adding solubilizing agents E->F No K Test alternative buffers/pH E->K Yes

Caption: Logical troubleshooting flow for precipitation issues.

References

troubleshooting unexpected ML218-d9 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML218-d9, a deuterated T-type calcium channel inhibitor. The information provided is intended to help address unexpected experimental outcomes and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the deuterated form of ML218, a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary mechanism of action is the blockage of these channels, which play a role in regulating neuronal excitability and other physiological processes. The "-d9" designation indicates that nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is typically introduced to alter the molecule's metabolic profile, often leading to a longer half-life and increased exposure compared to the non-deuterated parent compound.

Q2: What are the known on-target and off-target activities of ML218?

A2: ML218 is highly selective for T-type calcium channels. Studies have shown that it has no significant inhibitory activity against L-type or N-type calcium channels, KATP potassium channels, or the hERG potassium channel.[1][2] Additionally, at a concentration of 1µM, ML218 has been demonstrated to have no effect on TTX-sensitive sodium currents or outward potassium currents in dorsal root ganglion (DRG) neurons.[3] This high degree of selectivity is a key feature of the compound.

Q3: How might the deuteration in this compound affect its activity compared to ML218?

A3: Deuteration is a strategy used in drug development to slow down the metabolic breakdown of a compound. This "kinetic isotope effect" can lead to a longer half-life, increased plasma and tissue concentrations, and potentially altered metabolite profiles compared to the non-deuterated version. Consequently, the on-target effects of this compound may be more pronounced or prolonged. It is also possible that at higher exposures, previously unobserved off-target effects could emerge.

Q4: What are the recommended starting concentrations for in vitro experiments with this compound?

A4: The half-maximal inhibitory concentrations (IC50) for the parent compound, ML218, against T-type calcium channels are in the low nanomolar range. For cellular assays, a starting concentration range of 100 nM to 1 µM is a reasonable starting point. However, the optimal concentration will depend on the specific cell type, assay conditions, and the biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: What are the potential in vivo effects of this compound?

A5: In vivo studies with the parent compound, ML218, have shown efficacy in rodent models of Parkinson's disease. At higher doses in non-human primates, sedative effects have been observed. A recent study also indicated that ML218 can have protective effects in a mouse model of cerebral ischemia-reperfusion injury, leading to dose-dependent improvements in behavioral, biochemical, and histopathological outcomes. Given the potentially increased exposure of this compound, it is possible that both on-target and any potential off-target effects could be more pronounced in vivo.

Troubleshooting Guides for Unexpected Off-Target Effects

Issue 1: Unexpected Cell Viability or Proliferation Changes

You observe a significant decrease or increase in cell viability or proliferation that is not consistent with the known role of T-type calcium channels in your cell type.

Possible Causes:

  • High Compound Concentration: The concentration of this compound being used may be too high, leading to non-specific effects. Due to deuteration, this compound may have a longer half-life in your culture medium, leading to higher effective concentrations over time.

  • Off-Target Kinase Inhibition: Although not documented for ML218, some small molecule inhibitors can have off-target effects on kinases that regulate cell cycle and survival.

  • Mitochondrial Toxicity: Inhibition of calcium signaling can sometimes impact mitochondrial function, leading to changes in cell health.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in your final assay conditions.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine if the observed effect is dose-dependent.

  • Include a Vehicle Control: Ensure you have a control group treated with the same concentration of the vehicle (e.g., DMSO) as your highest this compound concentration.

  • Use a Structurally Unrelated T-type Calcium Channel Blocker: If the effect is on-target, another selective T-type calcium channel inhibitor should produce a similar phenotype.

  • Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration.

  • Consider a Broad-Spectrum Kinase Inhibitor Panel: If you suspect off-target kinase activity, screening this compound against a panel of kinases could identify potential off-targets.

Issue 2: Unexpected Electrophysiological Phenotype

You observe changes in neuronal firing patterns or other electrophysiological properties that are not explained by the inhibition of T-type calcium channels alone.

Possible Causes:

  • Modulation of Other Ion Channels at Higher Concentrations: While ML218 is selective at lower concentrations, higher concentrations of this compound due to reduced metabolism could lead to interactions with other ion channels.

  • Indirect Network Effects: Inhibition of T-type calcium channels in a subpopulation of neurons could be indirectly affecting the activity of other neurons in your culture or slice preparation.

  • Alteration of Intracellular Signaling Cascades: Calcium is a ubiquitous second messenger, and altering its influx could have widespread downstream effects on various signaling pathways that influence neuronal excitability.

Troubleshooting Steps:

  • Confirm T-type Channel Blockade: Use a voltage protocol that specifically isolates T-type calcium currents to confirm that this compound is effectively inhibiting its intended target at the concentration used.

  • Test for Effects on Other Major Currents: Perform voltage-clamp experiments to assess whether this compound affects other key voltage-gated currents (e.g., sodium, delayed rectifier potassium) in your cells at the effective concentration.

  • Use a Synaptic Blocker Cocktail: To distinguish between direct effects on the recorded neuron and indirect network effects, apply a cocktail of synaptic blockers (e.g., CNQX, AP5, picrotoxin) to isolate the neuron.

  • Investigate Downstream Signaling: Consider exploring the phosphorylation status of key signaling proteins (e.g., CREB, ERK) that can be modulated by calcium signaling.

Data Summary

ParameterValueReference
Target T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)
IC50 (ML218) CaV3.2: 310 nM, CaV3.3: 270 nM
Known Negative Selectivity No significant inhibition of L- or N-type calcium channels, KATP or hERG potassium channels
Known Negative Selectivity (Currents) No effect on TTX-sensitive Na+ currents and outward K+ currents at 1µM

Experimental Protocols

Protocol 1: Assessing Cell Viability Using a Resazurin-Based Assay

This protocol describes a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells) from all experimental wells. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Measurement

This protocol provides a general method for measuring T-type calcium currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • External solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 10 HEPES, 10 Glucose, 5 BaCl2, 1 MgCl2 (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: To isolate T-type calcium currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) to allow for the recovery of T-type channels from inactivation. Then, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Data Acquisition: Record the resulting currents. T-type currents are characterized by their transient nature and activation at relatively hyperpolarized potentials.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Post-Treatment Recording: Repeat the voltage protocol to measure the effect of this compound on the T-type calcium currents.

  • Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Construct a current-voltage (I-V) plot to visualize the effect of this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes with this compound Start Unexpected Phenotype Observed IsViabilityAffected Is cell viability or proliferation affected? Start->IsViabilityAffected IsElectroAffected Is electrophysiological activity unexpectedly altered? Start->IsElectroAffected IsViabilityAffected->IsElectroAffected No DoseResponse Perform Dose-Response and Check Vehicle Control IsViabilityAffected->DoseResponse Yes IsElectroAffected->Start No ConfirmBlock Confirm T-type Current Blockade IsElectroAffected->ConfirmBlock Yes UnrelatedBlocker Test Structurally Unrelated T-type Channel Blocker DoseResponse->UnrelatedBlocker MitoTox Assess Mitochondrial Health UnrelatedBlocker->MitoTox OnTarget Likely On-Target Effect MitoTox->OnTarget Phenotype persists with unrelated blocker OffTarget Potential Off-Target Effect MitoTox->OffTarget Phenotype is specific to this compound OtherCurrents Test for Effects on Other Ion Currents ConfirmBlock->OtherCurrents NetworkEffects Isolate Neuron with Synaptic Blockers OtherCurrents->NetworkEffects NetworkEffects->OnTarget Effect is indirect (network-driven) NetworkEffects->OffTarget Direct effect on isolated neuron

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Signaling_Pathway This compound On-Target Signaling Pathway ML218d9 This compound Ttype T-type Calcium Channel (CaV3.x) ML218d9->Ttype Inhibits CaInflux Ca²⁺ Influx Ttype->CaInflux Mediates Downstream Downstream Ca²⁺-dependent Signaling Pathways (e.g., Calmodulin, CaMKs) CaInflux->Downstream NeuronalExcitability Modulation of Neuronal Excitability Downstream->NeuronalExcitability GeneExpression Changes in Gene Expression Downstream->GeneExpression

Caption: The primary on-target signaling pathway of this compound.

References

optimizing ML218-d9 concentration for maximum channel block

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML218-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of this compound for achieving maximum channel block in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which channels does it block?

This compound is the deuterated form of ML218. ML218 is a potent and selective inhibitor of low-voltage-activated T-type calcium channels.[1][2] It specifically blocks the Cav3.2 and Cav3.3 subtypes with high affinity.[3][4] The compound shows no significant activity against L- or N-type calcium channels, nor against certain potassium channels like KATP or hERG, making it a highly selective tool for studying T-type channel function.[3]

Q2: What is the recommended starting concentration for my experiment?

The optimal concentration depends on the specific channel subtype and the experimental system. Based on published half-maximal inhibitory concentration (IC50) values, a good starting point for achieving significant channel block is between 300 nM and 1 µM. For a full dose-response curve, it is advisable to test a range of concentrations from 10 nM to 10 µM. A 3 µM concentration has been shown to reduce T-type calcium currents by approximately 45% in native neurons.

Q3: What is the best solvent to use for preparing this compound stock solutions?

ML218 hydrochloride is soluble in DMSO and ethanol up to 100 mM. However, the free base form of ML218 has lower solubility in DMSO (0.1-1 mg/ml). It is crucial to verify which form of the compound you have. For most in vitro electrophysiology experiments, preparing a concentrated stock solution in DMSO (e.g., 10-100 mM) is standard practice. Always prepare fresh dilutions in your extracellular recording solution on the day of the experiment and ensure the final DMSO concentration in the working solution is low (typically ≤0.1%) to avoid off-target effects.

Q4: How selective is ML218 for T-type calcium channels?

ML218 is highly selective. Studies have shown that it does not significantly inhibit L-type or N-type calcium channels. Furthermore, at a concentration of 1µM, ML218 was found to have no effect on tetrodotoxin (TTX)-sensitive sodium currents or outward potassium currents in dorsal root ganglion (DRG) neurons. This selectivity makes it a reliable tool for isolating the effects of T-type channel inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Problem: I am observing no or significantly weaker-than-expected channel block.

Potential Cause Recommended Solution
Concentration Too Low The IC50 values for ML218 are in the hundreds of nanomolar range. Ensure your final concentration is sufficient to achieve block. For initial tests, use a concentration of at least 1 µM to confirm activity before generating a full dose-response curve.
Compound Precipitation ML218 has limited aqueous solubility. Visually inspect your final working solution for any signs of precipitation. If suspected, try preparing a fresh dilution from your DMSO stock. Consider vortexing or sonicating the solution briefly. The hydrochloride salt form of ML218 generally has better solubility.
Incorrect Channel Target Confirm that your experimental system (e.g., cell line, neuron type) expresses the T-type calcium channel subtypes that ML218 potently blocks (Cav3.2 or Cav3.3). ML218 is not an effective blocker for other channel types.
Slow On-Rate The kinetics of the block may be slow. Ensure you are perfusing the compound for a sufficient duration to allow it to reach its binding site and achieve steady-state inhibition.

Problem: My results show high variability between experiments.

Potential Cause Recommended Solution
Inconsistent Stock Solution If the compound is precipitating out of the stock solution upon freezing and thawing, this can lead to inconsistent final concentrations. Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.
Inadequate Vehicle Control DMSO, the common solvent for ML218, can have effects on ion channels at higher concentrations. Always run a parallel vehicle control experiment with the same final concentration of DMSO as your drug condition to ensure the observed block is due to this compound and not the solvent.
Variable Channel Expression In transiently transfected cells, the level of channel expression can vary significantly. This can alter the measured potency. If possible, use a stably transfected cell line or normalize the current to cell capacitance to account for differences in cell size and expression.

Problem: The channel block is not reversing after washout.

Potential Cause Recommended Solution
Slow Off-Rate ML218 may have a slow dissociation rate from the channel. One study noted that inhibition persisted for at least 20 minutes following the removal of the compound. Extend your washout period significantly (e.g., >20-30 minutes) to observe potential recovery. Full reversibility may not be achievable in a typical experimental timeframe.

Data Presentation

Table 1: Inhibitory Potency (IC50) of ML218 on T-Type Calcium Channels

This table summarizes the reported IC50 values for ML218 from patch clamp electrophysiology assays.

Channel Subtype Reported IC50 (nM) Reference
Cav3.2310
Cav3.3270 - 274

Note: A study using a Ca2+ flux assay reported an IC50 of 150 nM for Cav3.2, highlighting that measured potency can be assay-dependent.

Experimental Protocols

Protocol: Determination of this compound IC50 using Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for generating a dose-response curve for this compound on a T-type calcium channel (e.g., Cav3.2) expressed in a heterologous system like HEK293 cells.

  • Cell Culture: Culture HEK293 cells stably expressing the human Cav3.2 channel under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 40 Sucrose. Adjust pH to 7.4 with CsOH. (Barium is used as the charge carrier to enhance current and block K+ channels).

    • Internal Solution (in mM): 120 Cs-Methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions on the day of the experiment to achieve final concentrations ranging from 1 nM to 30 µM. The final DMSO concentration should not exceed 0.1%.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Hold the membrane potential at -100 mV to ensure channels are available for opening.

    • Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms.

    • Establish a stable baseline recording in the external solution.

  • Data Acquisition:

    • Begin perfusion of the lowest concentration of this compound. Apply the compound until the inhibitory effect reaches a steady state (typically 3-5 minutes).

    • Record the peak inward current at each concentration.

    • Apply progressively higher concentrations, allowing for steady-state inhibition at each step.

    • Include a vehicle control (0.1% DMSO) and a saturating concentration (e.g., 10-30 µM) to define the boundaries of the curve.

  • Data Analysis:

    • For each concentration, calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a standard Hill equation to determine the IC50 value and Hill slope.

Visualizations

troubleshooting_workflow start Start: No or Weak Channel Block q_conc Is concentration > IC50? (e.g., >300 nM) start->q_conc a_conc_no Increase concentration (Test 1-3 µM range) q_conc->a_conc_no No q_sol Is compound fully dissolved? (Check for precipitation) q_conc->q_sol Yes a_conc_no->start Retry a_sol_no Prepare fresh solution. Consider sonication or using hydrochloride salt. q_sol->a_sol_no No q_target Does the system express Cav3.2 or Cav3.3? q_sol->q_target Yes a_sol_no->start Retry a_target_no Use appropriate cell line/ neuron expressing the target. q_target->a_target_no No q_time Is perfusion time adequate? (>5 min for steady state) q_target->q_time Yes a_time_no Increase compound perfusion time. q_time->a_time_no No end_ok Block Observed q_time->end_ok Yes a_time_no->start Retry

Caption: Troubleshooting workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane channel T-type Ca²⁺ Channel (Cav3.2 / Cav3.3) ca_influx Ca²⁺ Influx channel->ca_influx ml218 This compound ml218->channel blocks cellular_response Cellular Response (e.g., Burst Firing) ca_influx->cellular_response depol Membrane Depolarization depol->channel opens

Caption: Mechanism of action for this compound as a T-type calcium channel blocker.

References

identifying and mitigating experimental artifacts with ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with ML218-d9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a deuterated version of ML218, a potent and selective inhibitor of T-type calcium channels.[1][2][3] Its primary mechanism of action is the blockade of CaV3.1, CaV3.2, and CaV3.3 T-type calcium channels.[1][4] This inhibition leads to a reduction in calcium ion influx through these channels, which can modulate neuronal excitability.

Q2: What are the key physicochemical properties of ML218?

PropertyValueSource
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.33 g/mol
SolubilitySoluble to 100 mM in DMSO and 100 mM in ethanol.
StorageStore at +4°C.

Q3: In what experimental systems has ML218 been used?

ML218 has been utilized in both in vitro and in vivo studies. It has shown robust effects in subthalamic nucleus (STN) neurons by inhibiting T-type calcium current and rebound burst activity. It has also been found to be orally efficacious in a rodent model of Parkinson's disease. Additionally, ML218 hydrochloride has been shown to inhibit oral cancer cell proliferation.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Buffers

Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. How can I resolve this?

Answer:

This is a common issue for compounds with moderate to low aqueous solubility. While ML218 is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous solutions can be limited.

Mitigation Strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.

  • Use a Surfactant: Consider the inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01% to 0.05%), in your assay buffer to improve the solubility of the compound.

  • Pre-warm Buffers: Gently warming your aqueous buffer before adding the compound stock can sometimes help with solubility. Ensure the temperature is compatible with your experimental system.

  • Sonication: Brief sonication of the final solution can help to dissolve small precipitates, but be cautious as this can generate heat.

Logical Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to ≤ 0.5% check_dmso->reduce_dmso Yes add_surfactant Add 0.01-0.05% non-ionic surfactant to buffer check_dmso->add_surfactant No reduce_dmso->add_surfactant warm_buffer Pre-warm aqueous buffer before adding compound add_surfactant->warm_buffer sonicate Briefly sonicate final solution warm_buffer->sonicate end Precipitation Resolved sonicate->end

Caption: A flowchart for troubleshooting this compound precipitation.

Issue 2: Inconsistent or Non-reproducible Assay Results

Question: My results with this compound are highly variable between experiments. What could be the cause?

Answer:

Inconsistent results can stem from several factors, ranging from compound handling to assay design.

Mitigation Strategies:

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound from powder for each experiment or use aliquots that have been stored properly at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.

  • Assay Plate Uniformity: Ensure uniform cell seeding density and incubation conditions across all wells of your assay plate. Edge effects are a common source of variability; consider not using the outer wells of the plate for data analysis.

  • Control for Assay Interference: As with many small molecules in high-throughput screening, there is a potential for assay interference. It's important to include appropriate controls to identify and rule out artifacts.

    • Fluorescence Interference: If using a fluorescence-based readout, test whether this compound itself is fluorescent at the excitation and emission wavelengths of your assay.

    • Luciferase Inhibition: In luciferase-based reporter assays, perform a counter-screen against the luciferase enzyme itself to ensure this compound is not a direct inhibitor.

Experimental Workflow for Identifying Assay Interference:

start Inconsistent Results Observed primary_assay Primary Assay: Measure effect of this compound on target start->primary_assay fluorescence_check Counter-Screen 1: Measure fluorescence of This compound alone primary_assay->fluorescence_check luciferase_check Counter-Screen 2: Measure effect of this compound on luciferase activity primary_assay->luciferase_check analyze Analyze results to distinguish true activity from artifacts fluorescence_check->analyze luciferase_check->analyze

Caption: A workflow for identifying potential assay interference.

Issue 3: Unexpected Off-Target Effects

Question: I am observing cellular effects that are not consistent with the known mechanism of action of this compound as a T-type calcium channel inhibitor. What could be happening?

Answer:

While ML218 is reported to be a selective inhibitor of T-type calcium channels with no significant inhibition of L- or N-type calcium channels, or Kir6 (KATP) or KV11.1 (hERG) potassium channels, the possibility of off-target effects at high concentrations should always be considered.

Mitigation Strategies:

  • Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. True on-target effects should exhibit a sigmoidal dose-response relationship. Off-target effects may only appear at the highest concentrations tested.

  • Use a Structurally Unrelated T-type Channel Blocker: To confirm that the observed phenotype is due to T-type calcium channel inhibition, use a structurally distinct T-type channel blocker as a positive control. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Cell Line Characterization: Ensure your cell line expresses the target T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3). This can be verified by techniques such as RT-qPCR or Western blotting.

Signaling Pathway of T-type Calcium Channel Inhibition:

ML218 This compound T_type T-type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) ML218->T_type Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability Modulates

References

Technical Support Center: Ensuring Complete Washout of ML218-d9 in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML218-d9 in electrophysiology experiments. The focus is to address challenges related to achieving complete and rapid washout of this compound to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is ML218 and why is a deuterated version (this compound) used?

ML218 is a potent and selective inhibitor of T-type voltage-gated calcium channels (Cav3.2 and Cav3.3).[1][2][3] It is a valuable tool for studying the physiological roles of these channels.

The deuterated form, this compound, is often used in drug discovery and development. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can offer several advantages, including:

  • Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a longer half-life of the compound in biological systems.

  • Reduced Toxic Metabolite Formation: Slower metabolism can decrease the formation of potentially toxic byproducts.

  • Enhanced Bioavailability: A slower rate of breakdown can lead to higher circulating levels of the drug.

These properties can be advantageous for in vivo studies, but may present challenges in in vitro experiments where rapid washout is desired.

Q2: What are the known off-target effects of ML218?

In a screening panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters, ML218 was found to have significant binding to only two other targets: sodium channel site 2 and the sigma 1 receptor. It showed no significant inhibition of L- or N-type calcium channels, KATP, or hERG potassium channels.[2]

Q3: Is the block of T-type calcium channels by ML218 reversible?

Studies have shown that the block of T-type calcium currents by ML218 is reversible.[4] However, some research has indicated that the inhibition can be persistent, with effects lasting for at least 20 minutes after the initiation of washout in substantia nigra pars compacta (STN) neurons. This suggests that complete washout may be slow and require extended perfusion times.

Troubleshooting Guide: Incomplete Washout of this compound

Incomplete washout of this compound can lead to persistent channel block, confounding the results of subsequent experiments on the same cell or slice. The lipophilic nature of ML218 likely contributes to its retention in the lipid bilayer of the cell membrane and potentially within the perfusion system.

Problem: T-type calcium channel current does not return to baseline after this compound application and washout.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Washout Time Due to its potential for slow dissociation from the channel and partitioning into the lipid membrane, a standard washout period may be inadequate. The deuteration of this compound may further prolong its presence.1. Extend the Washout Period: Increase the perfusion time with control solution significantly. Monitor the current recovery in real-time to determine the necessary duration. 2. Pulsatile Application: If possible with your setup, consider pulsatile application of the washout solution to enhance mechanical removal of the compound from the cell surface.
Non-Specific Binding to Perfusion System Hydrophobic compounds can adhere to the tubing and other components of the perfusion system, leading to a slow "leaching" of the compound back into the bath solution.1. Dedicated Perfusion Lines: Use separate, dedicated perfusion lines for this compound and the control solution to prevent cross-contamination. 2. Thorough System Cleaning: After each experiment, flush the entire perfusion system with a cleaning solution (e.g., 70% ethanol followed by deionized water) to remove any residual compound. 3. Material Consideration: If possible, use tubing made of materials known to have low non-specific binding, such as PTFE (Teflon).
Compound Precipitation ML218 has limited aqueous solubility. If the concentration in the bath exceeds its solubility limit, it can precipitate and adhere to surfaces, making it difficult to wash away.1. Verify Stock Solution Clarity: Ensure your DMSO stock solution of this compound is fully dissolved and free of particulates before diluting into the external solution. 2. Use of a Carrier Protein: Consider including a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in your external solution to act as a carrier and improve the solubility of the hydrophobic compound.
Membrane Partitioning As a lipophilic molecule, this compound can accumulate in the cell membrane. The sudden removal of such compounds from the membrane during washout has been reported to cause a transient increase in passive Ca2+ leak, which could be misinterpreted as incomplete channel block recovery.1. Monitor Leak Current: Pay close attention to the baseline leak current during washout. A transient increase may indicate membrane effects rather than persistent channel block. 2. Allow for Stabilization: After the initial washout, allow the cell to stabilize in the control solution for an extended period before drawing conclusions about the reversibility of the block.

Physicochemical Properties of ML218

Understanding the properties of ML218 is crucial for troubleshooting experimental issues.

Property Value Reference
Molecular Formula C19H26Cl2N2O
Molecular Weight 369.33 g/mol
Appearance White to beige powder
Solubility DMSO: 10 mg/mL (clear solution)
DMSO: Slightly soluble (0.1-1 mg/mL)
Ethanol: Sparingly soluble (1-10 mg/mL)
Storage Powder: 2-8°C

Note: The conflicting solubility data in DMSO may depend on the specific source and purity of the compound. It is recommended to visually inspect your stock solution for clarity.

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol for T-type Calcium Channels

This is a general protocol that should be adapted to the specific cell type and recording equipment.

  • Cell Preparation: Prepare cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing Cav3.2 or Cav3.3, or primary neurons known to express these channels).

  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for activation.

    • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

  • Compound Application and Washout:

    • Establish a stable baseline recording of the T-type current in the control external solution.

    • Perfuse the bath with the external solution containing the desired concentration of this compound.

    • After the effect of the compound has reached a steady state, switch back to the control external solution to initiate washout.

    • Continue recording during the washout period until the current returns to the baseline level.

Visualizations

Washout_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions incomplete_washout Incomplete Washout of this compound insufficient_time Insufficient Washout Time incomplete_washout->insufficient_time nonspecific_binding Non-Specific Binding to Rig incomplete_washout->nonspecific_binding precipitation Compound Precipitation incomplete_washout->precipitation membrane_partitioning Membrane Partitioning incomplete_washout->membrane_partitioning extend_washout Extend Washout Period insufficient_time->extend_washout clean_rig Clean/Dedicated Perfusion Lines nonspecific_binding->clean_rig check_solubility Verify Solubility / Use Carrier precipitation->check_solubility monitor_leak Monitor Leak Current membrane_partitioning->monitor_leak

Caption: Troubleshooting flowchart for incomplete this compound washout.

Experimental_Workflow start Start Experiment establish_baseline Establish Stable Baseline Recording start->establish_baseline apply_ml218 Apply this compound Solution establish_baseline->apply_ml218 record_effect Record Steady-State Effect apply_ml218->record_effect washout Initiate Washout with Control Solution record_effect->washout monitor_recovery Monitor Current Recovery washout->monitor_recovery end End Experiment monitor_recovery->end Signaling_Pathway ML218_d9 This compound T_type_channel T-type Ca2+ Channel (Cav3.2, Cav3.3) ML218_d9->T_type_channel Ca_influx Ca2+ Influx T_type_channel->Ca_influx Cellular_response Cellular Response Ca_influx->Cellular_response

References

how to control for vehicle effects when using ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ML218-d9, a deuterated T-type calcium channel inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ML218?

A1: ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), with IC50 values of 310 nM for CaV3.2 and 270 nM for CaV3.3.[1] It is known to be orally active and can penetrate the blood-brain barrier. This compound is a deuterated version of ML218, meaning specific hydrogen atoms have been replaced with deuterium. This isotopic substitution is intended to alter the compound's metabolic profile. Deuteration can sometimes lead to a slower rate of metabolism, potentially increasing the half-life and exposure of the compound in vivo. While the pharmacological target remains the same, the pharmacokinetic properties of this compound may differ from those of ML218, making careful experimental design and control crucial.

Q2: Why is controlling for vehicle effects critical when using this compound?

A2: The vehicle, the solvent used to dissolve and administer a compound, can have its own biological effects.[2] These "vehicle effects" can confound experimental results, leading to misinterpretation of the drug's true activity. For instance, Dimethyl Sulfoxide (DMSO), a common solvent for compounds like this compound, is not biologically inert and can influence cell viability, gene expression, and even ion channel function at certain concentrations.[2] Therefore, a vehicle control group (treated with the vehicle alone) is essential to isolate the specific effects of this compound.

Q3: What is the recommended vehicle for in vitro studies with this compound?

A3: For in vitro experiments, such as cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of ML218 and, by extension, this compound. However, it is critical to minimize the final concentration of DMSO in the cell culture medium to avoid off-target effects.

Recommended DMSO Concentrations for In Vitro Experiments

Final DMSO ConcentrationRecommendationPotential Effects
≤ 0.1% (v/v) Highly Recommended Generally considered safe for most cell lines with minimal cytotoxicity. Ideal for long-term experiments.
0.1% - 0.5% (v/v) Acceptable for many cell lines May be tolerated by robust cell lines for shorter durations (24-48 hours). A vehicle control is essential.
> 0.5% (v/v) Use with Caution Increased risk of solvent-induced effects on cell health and signaling pathways.

Q4: What is a suitable vehicle for in vivo studies with this compound?

A4: Based on studies with the parent compound ML218, a common vehicle for oral administration in rodents is a suspension in corn oil , prepared from a DMSO stock solution. For intraperitoneal injections, haloperidol, a compound used to induce catalepsy in models where ML218 is tested, has been dissolved in physiological saline containing 2% Tween 80.[3] Given that this compound is hydrophobic, a formulation that enhances solubility and bioavailability is crucial.

Example In Vivo Formulation for Oral Gavage (based on ML218):

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • For dosing, dilute the DMSO stock solution in corn oil to the final desired concentration. For example, a 10% DMSO in corn oil solution can be used.

It is imperative to always include a vehicle control group that receives the same formulation (e.g., 10% DMSO in corn oil) without the this compound.

Troubleshooting Guide

Problem 1: High background or unexpected effects in the vehicle control group in in vitro experiments.

  • Possible Cause: The final concentration of DMSO is too high, causing cellular stress or off-target effects. High concentrations of DMSO can inhibit certain cation channels and affect membrane permeability.[2]

  • Solution:

    • Reduce DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more concentrated initial stock solution of this compound.

    • Run a DMSO Dose-Response Curve: Before starting your experiments, test a range of DMSO concentrations on your specific cell line to determine the highest tolerable concentration that does not produce the unwanted effects.

    • Consider Alternative Solvents: If DMSO proves to be problematic even at low concentrations, other solvents like ethanol (at a final concentration of ≤ 0.1%) could be tested, although their suitability for this compound would need to be confirmed.

Problem 2: Inconsistent or unexpected results in in vivo studies.

  • Possible Cause: Poor bioavailability or vehicle-induced physiological responses. The vehicle itself can have systemic effects. For example, high concentrations of DMSO or ethanol can affect locomotor activity.

  • Solution:

    • Optimize Formulation: For oral administration, ensure the compound is well-suspended. Sonication of the DMSO/corn oil mixture can help create a more uniform suspension. For other routes, ensure the vehicle is well-tolerated.

    • Thoroughly Acclimatize Animals: Allow animals to adapt to handling and injection procedures to minimize stress-related responses.

    • Careful Vehicle Control: The vehicle control group is paramount. Monitor these animals for any behavioral or physiological changes that could be attributed to the vehicle.

Problem 3: Difficulty dissolving this compound for stock solutions.

  • Possible Cause: this compound, like its parent compound, is hydrophobic.

  • Solution:

    • Use an Appropriate Solvent: 100% DMSO is a good starting point for high-concentration stock solutions.

    • Gentle Warming and Vortexing: Briefly warming the solution at 37°C and vortexing can aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Brief periods of sonication can also help to dissolve the compound.

Experimental Protocols

Protocol 1: In Vitro T-type Calcium Channel Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on T-type calcium channels in a cell line expressing the channel of interest (e.g., HEK293 cells stably expressing CaV3.2).

  • Cell Culture: Culture the cells in their recommended growth medium until they reach the desired confluency for the assay (e.g., 80-90%).

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration of this compound being tested.

  • Assay Procedure (Example using a fluorescent calcium indicator):

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the different concentrations of this compound and the vehicle control to the cells and incubate for a specific period.

    • Stimulate the cells to open T-type calcium channels (e.g., by depolarization with a high potassium solution).

    • Measure the change in fluorescence, which corresponds to calcium influx.

  • Data Analysis: Compare the fluorescence signal in the this compound-treated wells to the vehicle control to determine the dose-dependent inhibition of calcium influx.

Protocol 2: In Vivo Assessment of this compound in a Haloperidol-Induced Catalepsy Model in Rats

This protocol is based on the established model used to test the efficacy of ML218.

  • Animals: Use male Sprague-Dawley rats (or another appropriate strain). Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • This compound Formulation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare the dosing solution by diluting the DMSO stock in corn oil to achieve the desired final concentration (e.g., 1 mg/mL in 10% DMSO/90% corn oil). Sonicate to ensure a uniform suspension.

  • Vehicle Control Formulation: Prepare a vehicle solution of 10% DMSO in 90% corn oil.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in corn oil) + Saline

    • Group 2: Vehicle control + Haloperidol

    • Group 3: this compound + Haloperidol

  • Procedure:

    • Administer this compound or the vehicle control orally (p.o.) to the rats.

    • After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy. The haloperidol can be dissolved in saline with 2% Tween 80.

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using a bar test. This involves placing the rat's forepaws on a raised bar and measuring the time it takes for the rat to remove them.

  • Data Analysis: Compare the catalepsy scores (time on the bar) between the different treatment groups to determine if this compound can reverse the haloperidol-induced catalepsy.

Visualizations

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow prep_stock_vitro Prepare 10 mM Stock in 100% DMSO prep_working_vitro Prepare Working Solutions (Final DMSO <= 0.1%) prep_stock_vitro->prep_working_vitro prep_vehicle_vitro Prepare Vehicle Control (DMSO at same conc.) prep_stock_vitro->prep_vehicle_vitro treatment_vitro Treat Cells prep_working_vitro->treatment_vitro prep_vehicle_vitro->treatment_vitro cell_culture Culture Cells cell_culture->treatment_vitro assay Perform Assay (e.g., Calcium Imaging) treatment_vitro->assay analysis_vitro Data Analysis assay->analysis_vitro prep_stock_vivo Prepare Stock in 100% DMSO prep_dosing Prepare Dosing Solution (e.g., in Corn Oil) prep_stock_vivo->prep_dosing prep_vehicle_vivo Prepare Vehicle Control prep_stock_vivo->prep_vehicle_vivo dosing Administer Compound/Vehicle prep_dosing->dosing prep_vehicle_vivo->dosing animal_groups Randomize Animal Groups animal_groups->dosing induction Induce Phenotype (e.g., Haloperidol) dosing->induction assessment Behavioral Assessment induction->assessment analysis_vivo Data Analysis assessment->analysis_vivo signaling_pathway ML218d9 This compound T_type_channel T-type CaV Channels (CaV3.1, 3.2, 3.3) ML218d9->T_type_channel Inhibition Ca_influx Ca2+ Influx T_type_channel->Ca_influx Neuronal_excitability Neuronal Hyperexcitability Ca_influx->Neuronal_excitability Pathophysiology Pathophysiological Outcomes (e.g., Seizures, Pain) Neuronal_excitability->Pathophysiology troubleshooting_logic start Unexpected Results Observed check_vehicle Does the vehicle control show the same effect? start->check_vehicle yes_vehicle Yes check_vehicle->yes_vehicle Yes no_vehicle No check_vehicle->no_vehicle No vehicle_effect Vehicle is causing the effect. Reduce concentration or change vehicle. yes_vehicle->vehicle_effect compound_effect Effect is likely due to this compound. Proceed with analysis. no_vehicle->compound_effect

References

Technical Support Center: Optimizing Incubation Time for ML218-d9 in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimal use of ML218-d9, a potent T-type calcium channel inhibitor, in acute brain slice preparations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound in acute brain slices?

A1: There is no single, universally established incubation time for this compound in acute brain slice preparations published in the literature. The optimal time for drug application is dependent on several factors including the concentration of this compound, the thickness of the brain slice, the specific brain region being studied, and the experimental recording paradigm (e.g., field potential recordings vs. whole-cell patch clamp). For electrophysiological experiments, drugs like ML218 are typically applied via perfusion into the recording chamber, and the time to reach a steady-state effect (wash-in time) is monitored. A pre-incubation period is less common but may be considered. We recommend an empirical approach to determine the optimal application time for your specific experimental conditions, as outlined in the detailed experimental protocol below.

Q2: What is the mechanism of action for this compound?

A2: ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It has been shown to block T-type calcium currents in neurons, which can reduce neuronal burst firing and hyperexcitability.[2] T-type calcium channels are low-voltage activated channels that play a role in various physiological processes, including neuronal excitability, pacemaking activity, and sleep.[1]

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound will depend on the specific goals of your experiment. The reported IC50 values for ML218 are in the low nanomolar range, typically around 270 nM for CaV3.3 and 310 nM for CaV3.2 in patch-clamp electrophysiology studies. A common starting concentration for in vitro brain slice experiments is often 3-10 times the IC50 value to ensure complete target engagement. Therefore, a starting concentration range of 1-10 µM is recommended for initial experiments.

Q4: Is this compound brain penetrant?

A4: Yes, ML218 has been shown to be a centrally active compound capable of penetrating the blood-brain barrier. This property makes it suitable for both in vitro and in vivo studies of central nervous system function.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Inadequate incubation/perfusion time: The drug may not have had sufficient time to penetrate the slice and reach its target. 2. Suboptimal drug concentration: The concentration may be too low to elicit a response. 3. Poor slice health: Unhealthy or damaged neurons may not exhibit the expected physiological response. 4. Degradation of this compound: Improper storage or handling of the compound.1. Increase the perfusion time and monitor the response continuously. For pre-incubation, consider a longer duration (e.g., 20-30 minutes). 2. Increase the concentration of this compound in a stepwise manner (e.g., from 1 µM to 5 µM or 10 µM). 3. Ensure proper slice preparation and recovery procedures are followed. Use viability markers if necessary. 4. Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions.
High variability in the effect of this compound 1. Inconsistent slice thickness: Thicker slices may require longer incubation times for the drug to penetrate fully. 2. Inconsistent drug application: Variations in perfusion rate or pre-incubation time between experiments. 3. Regional differences in T-type channel expression: The density of T-type calcium channels can vary between different brain regions.1. Maintain a consistent slice thickness for all experiments. 2. Standardize the drug application protocol, including perfusion rate and duration. 3. Be aware of the known distribution of T-type calcium channels in your brain region of interest and ensure consistent slice positioning.
Slow wash-out of the this compound effect 1. High lipophilicity of the compound: The drug may be retained in the lipid membranes of the cells. 2. Rebinding to the target: The drug may have a slow off-rate from the T-type calcium channels.1. Increase the duration of the wash-out period with drug-free ACSF. 2. Be aware that complete reversal of the effect may not be possible in all cases. Plan experiments accordingly.

Quantitative Data Summary

ParameterValueReference
Target T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)[1]
IC50 (CaV3.2) 310 nM (patch clamp electrophysiology)
IC50 (CaV3.3) 270 nM (patch clamp electrophysiology)
Recommended Starting Concentration 1 - 10 µM
Brain Penetrance Yes

Experimental Protocols

Protocol for Optimizing this compound Application Time in Acute Brain Slices

This protocol outlines a method to empirically determine the optimal application time for this compound in acute brain slice electrophysiology experiments.

1. Brain Slice Preparation:

  • Prepare acute brain slices (250-350 µm thickness) from the desired brain region using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before starting the recordings.

2. Electrophysiological Recording Setup:

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).

  • Establish a stable baseline recording of the desired neuronal activity (e.g., spontaneous firing, evoked postsynaptic potentials, or voltage-gated currents).

3. This compound Application (Perfusion Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.

  • Switch the perfusion from the control aCSF to the aCSF containing this compound.

  • Continuously record the neuronal activity and monitor the time it takes to reach a stable, maximal effect of the drug. This is the "wash-in" time.

  • For initial experiments, a perfusion time of 15-20 minutes is a reasonable starting point.

  • After observing the maximal effect, switch the perfusion back to the control aCSF to assess the reversibility of the drug's action (wash-out).

4. Data Analysis:

  • Quantify the change in the recorded neuronal parameter (e.g., firing frequency, amplitude of synaptic potentials) as a function of time during drug application.

  • Plot the effect of this compound over time to determine the time to reach 50% (t1/2) and 90% of the maximal effect.

  • The optimal application time for subsequent experiments should be at least the time required to reach a stable maximal effect.

Visualizations

Signaling_Pathway This compound Signaling Pathway ML218 This compound T_type T-type Ca2+ Channels (CaV3.1, CaV3.2, CaV3.3) ML218->T_type Inhibition Ca_influx Ca2+ Influx T_type->Ca_influx Neuronal_Activity Neuronal Burst Firing & Hyperexcitability Ca_influx->Neuronal_Activity

Caption: Mechanism of action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Incubation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep 1. Prepare Acute Brain Slices Recovery 2. Slice Recovery (≥ 1 hour) Slice_Prep->Recovery Baseline 3. Establish Stable Baseline Recording Recovery->Baseline Application 4. Perfuse with This compound Baseline->Application Washout 5. Washout with Control ACSF Application->Washout Data_Analysis 6. Quantify Effect vs. Time Washout->Data_Analysis Optimization 7. Determine Optimal Application Time Data_Analysis->Optimization

Caption: Experimental workflow for optimizing this compound application time.

References

improving the signal-to-noise ratio in ML218-d9 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ML218-d9 experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of experiments is it typically used?

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] The "-d9" designation indicates that it is a deuterated version of ML218, which is commonly used in bioanalytical methods like mass spectrometry to distinguish it from the non-deuterated form and improve pharmacokinetic measurements. ML218 is primarily used in two main types of experiments:

  • Electrophysiology: Particularly patch-clamp recordings to measure the inhibition of T-type calcium currents in neurons and other excitable cells.[3][4]

  • Calcium Flux Assays: These are often fluorescence-based assays that measure changes in intracellular calcium concentration in response to stimuli.

Q2: What is the mechanism of action of ML218?

ML218 selectively blocks T-type calcium channels, which are low-voltage activated channels involved in regulating neuronal excitability and rhythmic firing patterns.[1] By inhibiting these channels, ML218 can reduce the influx of calcium into the cell, thereby modulating cellular activities such as neurotransmission and hormone secretion.

Q3: Why is a good signal-to-noise ratio (SNR) important in this compound experiments?

A high signal-to-noise ratio is crucial for obtaining reliable and reproducible data. It ensures that the measured signal (e.g., inhibition of a calcium current or a change in fluorescence) is clearly distinguishable from the background noise. A poor SNR can lead to inaccurate quantification of the effects of this compound and misinterpretation of the experimental results.

Troubleshooting Guides

Fluorescence-Based Calcium Flux Assays

High background and low signal are common issues in fluorescence-based calcium flux assays that can significantly decrease the signal-to-noise ratio.

Issue: High Background Fluorescence

Potential Cause Troubleshooting Steps
Autofluorescence Use phenol red-free media during the assay. Select fluorescent dyes with longer excitation and emission wavelengths (red-shifted dyes) to minimize interference from cellular autofluorescence, which is more prominent in the green spectrum.
Nonspecific Dye Binding Increase the number and rigor of wash steps after dye loading to remove unbound dye. Consider including a gentle blocking agent like bovine serum albumin (BSA) in the assay buffer.
Contaminated Reagents Prepare fresh buffers and reagent solutions for each experiment using high-purity water and solvents.
Sub-optimal Plate Choice Use black, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.

Issue: Low Signal Intensity

Potential Cause Troubleshooting Steps
Insufficient Dye Loading Optimize the concentration of the fluorescent calcium indicator and the loading time. Ensure cells are healthy and have good membrane integrity for efficient dye uptake.
Suboptimal Wavelengths Verify the excitation and emission maxima of your chosen fluorophore and ensure that the filters on your plate reader or microscope are appropriate for those wavelengths.
Photobleaching Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that still provides a detectable signal. For microscopy, consider using an anti-fade reagent.
Low Cell Number or Viability Ensure consistent and optimal cell seeding density. Check cell viability before and after the experiment.
Electrophysiology (Patch-Clamp) Recordings

In patch-clamp experiments, a low signal-to-noise ratio can manifest as a noisy baseline or small, difficult-to-measure currents.

Issue: Noisy Recordings (Poor Signal-to-Noise)

Potential Cause Troubleshooting Steps
Poor Seal Resistance A high-resistance "giga-ohm" seal is critical for low-noise recordings. If the seal is leaky, gently apply more suction or abandon the cell and try again. Ensure the pipette tip is clean and smooth.
Electrical Noise Ensure proper grounding of all equipment. Turn off any unnecessary nearby electrical equipment (centrifuges, stir plates, etc.). Consider using a Faraday cage to shield the setup.
Vibrations Use an anti-vibration table for your setup. Avoid any physical contact with the rig during recording.
Suboptimal Filtering Apply a low-pass filter to the recorded signal to remove high-frequency noise. Be careful not to set the filter frequency too low, as this can distort the signal of interest.

Issue: Small T-type Calcium Currents

Potential Cause Troubleshooting Steps
Low Channel Expression If using a heterologous expression system (e.g., HEK293 cells), you may need to optimize transfection conditions to increase the expression of the T-type calcium channel subunits. Incubating cells at a lower temperature (e.g., 28°C) after transfection can sometimes improve protein expression and trafficking to the membrane.
Incorrect Voltage Protocol T-type calcium channels are low-voltage activated and show voltage-dependent inactivation. Ensure your voltage protocol is designed to remove inactivation before activating the channels. This typically involves a hyperpolarizing prepulse.
Run-down of Currents T-type calcium currents can "run-down" or decrease in amplitude over the course of a whole-cell recording. Include ATP and GTP in your intracellular solution to help maintain channel activity.

Experimental Protocols & Data

Table 1: Typical Parameters for a Fluorescence-Based Calcium Flux Assay
Parameter Recommendation
Cell Line HEK293 cells stably expressing a T-type calcium channel isoform (e.g., CaV3.2)
Microplate 96- or 384-well black, clear-bottom plates
Calcium Indicator Fluo-4 AM or Cal-590 AM
Loading Conditions 1-5 µM dye in HBSS for 30-60 minutes at 37°C
This compound Concentration Titrate from low nM to high µM to determine IC50
Signal Detection Fluorescence plate reader with appropriate filters (e.g., Ex/Em ~485/525 nm for Fluo-4)
Table 2: Key Parameters for Patch-Clamp Electrophysiology
Parameter Recommendation
Cell Type Acutely dissociated neurons or a cell line expressing T-type calcium channels
Recording Configuration Whole-cell voltage-clamp
External Solution (in mM) 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
Internal Solution (in mM) 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
Holding Potential -100 mV (to remove inactivation)
Test Pulse Depolarizing step to -30 mV

Visualizations

experimental_workflow Fluorescence-Based Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a black, clear-bottom microplate cell_culture Culture cells to desired confluency cell_seeding->cell_culture dye_loading Load cells with a fluorescent calcium indicator cell_culture->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells add_compound Add this compound at various concentrations wash_cells->add_compound stimulate_cells Stimulate cells to induce calcium influx add_compound->stimulate_cells read_plate Measure fluorescence intensity using a plate reader stimulate_cells->read_plate calculate_ic50 Calculate IC50 value for this compound read_plate->calculate_ic50

Caption: Workflow for a typical fluorescence-based calcium flux assay.

signaling_pathway This compound Mechanism of Action ML218 This compound T_type T-type Calcium Channel (CaV3.x) ML218->T_type Inhibits Ca_influx Calcium Influx (Ca2+) T_type->Ca_influx Mediates Cellular_response Downstream Cellular Responses (e.g., Neurotransmission) Ca_influx->Cellular_response Triggers

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

troubleshooting_logic Troubleshooting Logic for Poor SNR start Poor Signal-to-Noise Ratio check_signal Is the signal intensity low? start->check_signal check_background Is the background high? check_signal->check_background No optimize_signal Optimize signal: - Increase dye/reagent concentration - Check instrument settings - Ensure cell health check_signal->optimize_signal Yes optimize_background Reduce background: - Increase wash steps - Use appropriate plates/media - Check for contamination check_background->optimize_background Yes good_snr Good Signal-to-Noise Ratio check_background->good_snr No optimize_signal->good_snr optimize_background->good_snr

Caption: A logical flowchart for troubleshooting a poor signal-to-noise ratio.

References

Validation & Comparative

A Comparative Efficacy Analysis of T-Type Calcium Channel Blockers: ML218-d9 vs. Z944

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent T-type calcium channel inhibitors, ML218-d9 and Z944. T-type calcium channels, particularly the CaV3.2 subtype, are crucial regulators of neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders, including chronic pain and Parkinson's disease.[1] This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.

Mechanism of Action and Target Profile

Both ML218 and Z944 exert their pharmacological effects by blocking T-type calcium channels, which are low-voltage activated channels involved in modulating neuronal firing patterns.[1][2]

Z944 is a potent and selective T-type calcium channel antagonist that has been evaluated in clinical trials. It demonstrates high affinity for all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).

ML218 is also a selective inhibitor of T-type calcium channels.[3] The "-d9" designation in This compound indicates that it is a deuterated form of ML218. Deuteration, the replacement of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to modify pharmacokinetic properties, often leading to a slower rate of metabolism and increased drug exposure. However, specific pharmacokinetic and efficacy data for this compound are not extensively available in the public domain. This comparison will, therefore, focus on the data available for the parent compound, ML218, while acknowledging the potential for altered properties in its deuterated analog.

In Vitro Potency

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the in vitro potency of each compound against the different T-type calcium channel subtypes.

CompoundCaV3.1 (IC50)CaV3.2 (IC50)CaV3.3 (IC50)
ML218 -310 nM[3]270 nM
Z944 50-160 nM50-160 nM50-160 nM

Preclinical Efficacy: A Tale of Two Models

Direct head-to-head in vivo comparisons of ML218 and Z944 are limited. The available data highlight their efficacy in different preclinical models, reflecting their potential therapeutic applications in distinct neurological conditions.

Z944 in Inflammatory Pain

Z944 has been extensively studied in models of inflammatory pain, demonstrating significant analgesic effects. In the Complete Freund's Adjuvant (CFA) model, a widely used model of persistent inflammatory pain, Z944 has been shown to reverse mechanical allodynia in a dose-dependent manner.

Compound Animal Model Assay Dose Range Efficacy
Z944 RatComplete Freund's Adjuvant (CFA)1-10 mg/kg (i.p.)Dose-dependent reversal of mechanical allodynia
ML218 in a Parkinson's Disease Model

ML218 has shown robust efficacy in a preclinical model of Parkinson's disease, specifically the haloperidol-induced catalepsy model in rodents. This model is used to screen for compounds with potential anti-parkinsonian activity.

Compound Animal Model Assay Dose Efficacy
ML218 RodentHaloperidol-induced catalepsyOrally efficaciousComparable efficacy to a clinically validated A2A antagonist

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

T_Type_Channel_Pain_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Inhibitors Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Inflammation, Nerve Injury) CaV3_2_Upregulation Upregulation of CaV3.2 Channels Noxious_Stimuli->CaV3_2_Upregulation leads to Increased_Excitability Increased Neuronal Excitability & Burst Firing CaV3_2_Upregulation->Increased_Excitability causes Pain_Signal_Transmission Pain Signal Transmission Increased_Excitability->Pain_Signal_Transmission results in ML218_Z944 This compound / Z944 ML218_Z944->Increased_Excitability inhibit

T-Type Calcium Channel Signaling in Pain.

T_Type_Channel_PD_Pathway cluster_BasalGanglia Basal Ganglia Circuitry (Parkinson's Disease) cluster_Inhibitor Pharmacological Intervention Dopamine_Depletion Dopamine Depletion in Substantia Nigra STN_Hyperactivity Subthalamic Nucleus (STN) Hyperactivity & Burst Firing Dopamine_Depletion->STN_Hyperactivity leads to Motor_Symptoms Motor Symptoms (e.g., Tremor, Rigidity) STN_Hyperactivity->Motor_Symptoms contributes to ML218 ML218 ML218->STN_Hyperactivity inhibits

T-Type Calcium Channel Role in Parkinson's Disease.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo_Pain In Vivo Efficacy (Pain) cluster_InVivo_PD In Vivo Efficacy (Parkinson's Disease) Patch_Clamp Whole-Cell Patch Clamp (IC50 Determination) CFA_Model Complete Freund's Adjuvant (CFA) Model in Rodents Patch_Clamp->CFA_Model Catalepsy_Model Haloperidol-Induced Catalepsy in Rodents Patch_Clamp->Catalepsy_Model Behavioral_Testing_Pain Mechanical Allodynia Assessment (von Frey filaments) CFA_Model->Behavioral_Testing_Pain Behavioral_Testing_PD Bar Test for Catalepsy Catalepsy_Model->Behavioral_Testing_PD

Experimental Workflow for Efficacy Evaluation.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on T-type calcium currents.

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

    • Cells are voltage-clamped at a holding potential of -100 mV.

    • T-type calcium currents are elicited by a depolarizing step to -30 mV.

    • The test compound (ML218 or Z944) is perfused at increasing concentrations.

    • The peak inward current is measured at each concentration.

    • Concentration-response curves are generated and fitted with the Hill equation to determine the IC50 value.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
  • Objective: To assess the analgesic efficacy of the test compounds in a model of persistent inflammatory pain.

  • Animals: Adult male Sprague-Dawley rats.

  • Methodology:

    • A baseline measurement of paw withdrawal threshold to mechanical stimulation is determined using von Frey filaments.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation and hyperalgesia.

    • At a predetermined time after CFA injection (e.g., 24 hours), the test compound (e.g., Z944) or vehicle is administered via intraperitoneal (i.p.) injection.

    • Paw withdrawal thresholds are reassessed at various time points after drug administration.

    • A reversal of the CFA-induced decrease in paw withdrawal threshold indicates analgesic efficacy.

Haloperidol-Induced Catalepsy Model
  • Objective: To evaluate the potential anti-parkinsonian activity of the test compounds.

  • Animals: Adult male rodents (rats or mice).

  • Methodology:

    • Animals are pre-treated with the test compound (e.g., ML218) or vehicle.

    • After a specified time, haloperidol (a dopamine D2 receptor antagonist) is administered to induce catalepsy.

    • Catalepsy is assessed using the bar test, where the animal's forepaws are placed on a raised horizontal bar.

    • The latency to remove both forepaws from the bar is measured.

    • A reduction in the latency to move compared to the vehicle-treated group indicates an anti-cataleptic (and potentially anti-parkinsonian) effect.

Summary and Future Directions

Both ML218 and Z944 are potent and selective T-type calcium channel blockers with demonstrated preclinical efficacy. Z944 has shown clear dose-dependent analgesic effects in a model of inflammatory pain, positioning it as a promising candidate for pain therapeutics. ML218 has demonstrated efficacy in a model relevant to Parkinson's disease, suggesting its potential in treating movement disorders.

For a comprehensive evaluation, future research should include:

  • Head-to-head comparisons of ML218/ML218-d9 and Z944 in both pain and Parkinson's disease models.

  • Detailed pharmacokinetic and metabolism studies of this compound to understand the therapeutic implications of deuteration.

  • Exploration of the efficacy of these compounds in a broader range of neurological and psychiatric disorders where T-type calcium channels are implicated.

This guide provides a foundational comparison based on currently available data. As new research emerges, a more complete picture of the relative therapeutic potential of these two promising T-type calcium channel inhibitors will undoubtedly be revealed.

References

A Comparative Guide to T-Type Calcium Channel Inhibitors: ML218 vs. Mibefradil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML218 and mibefradil, two prominent inhibitors of T-type calcium channels. This analysis is supported by experimental data to inform compound selection in preclinical research.

T-type calcium channels (CaV3) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation. Their dysregulation has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and cancer. This has led to the development of pharmacological inhibitors to probe their function and as potential therapeutics. Among these, ML218 and mibefradil have been extensively studied. This guide offers a detailed comparison of their performance based on available experimental data.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity profiles of ML218 and mibefradil against various ion channels. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Compound Target IC50 Selectivity Reference
ML218 CaV3.2310 nMHighly selective over L- and N-type Ca²⁺ channels, KATP, and hERG K⁺ channels.[1][2][1][2][3]
CaV3.3270 nM
Mibefradil T-type Ca²⁺ channels~1 µM (in 10 mM Ba²⁺)10- to 30-fold selective for T- over L-type Ca²⁺ channels. Also inhibits various other ion channels.
T-type Ca²⁺ channels140 nM (α1H in 2 mM Ca²⁺)
T-type Ca²⁺ channels270 nM (α1G in 2 mM Ca²⁺)
L-type Ca²⁺ channels~13 µM (in 10 mM Ba²⁺)
Orai152.6 µMAlso inhibits Orai2 and Orai3 channels.
Orai214.1 µM
Orai33.8 µM

Head-to-Head Comparison: Potency and Selectivity Insights

ML218 emerges as a highly potent and selective T-type calcium channel inhibitor. With IC50 values in the low nanomolar range for CaV3.2 and CaV3.3, it demonstrates a clear preference for T-type channels. Crucially, it shows minimal activity against L- and N-type calcium channels, as well as key potassium channels like KATP and hERG, at concentrations where it potently blocks T-type channels. This high selectivity makes ML218 a valuable tool for specifically investigating the roles of T-type channels in various physiological and pathological processes.

Mibefradil , on the other hand, is a potent T-type channel blocker but exhibits a broader spectrum of activity. While it shows a preference for T-type over L-type channels, it is a dual blocker of both. Furthermore, mibefradil has been shown to inhibit other ion channels, including sodium channels and, notably, Orai channels, which are store-operated calcium channels. One study directly comparing the two compounds on Orai channels found that mibefradil potently blocked all three Orai isoforms, while ML218 had no significant effect. This broader activity profile of mibefradil, including its inhibition of cytochrome P450 enzymes, led to its withdrawal from the market due to adverse drug-drug interactions.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ionic currents flowing through channels in the cell membrane.

Objective: To measure the inhibitory effect of a compound on T-type calcium channel currents.

Generalized Protocol:

  • Cell Preparation: Cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably transfected with CaV3.2) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV) to keep the T-type channels in a closed, available state. Depolarizing voltage steps are then applied to elicit inward calcium currents, which are recorded by an amplifier.

  • Compound Application: The compound of interest (ML218 or mibefradil) is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The reduction in the peak current amplitude in the presence of the compound is measured and used to calculate the IC50 value.

Fluorescence-Based Calcium Influx Assays (e.g., FLIPR)

These high-throughput assays measure changes in intracellular calcium concentration using fluorescent indicators.

Objective: To screen and characterize the inhibitory activity of compounds on T-type calcium channels in a high-throughput format.

Generalized Protocol:

  • Cell Preparation: Cells expressing the target T-type channel are seeded in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or engineered with a genetically encoded calcium indicator (e.g., GCaMP).

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Stimulation: A depolarizing stimulus, typically a solution with an elevated potassium concentration, is added to the wells to activate the T-type calcium channels.

  • Fluorescence Measurement: A fluorescence imaging plate reader (FLIPR) measures the change in fluorescence intensity before and after stimulation.

  • Data Analysis: The inhibition of the calcium influx by the compound is quantified to determine its potency (IC50).

Signaling Pathways and Mechanisms of Action

T-type calcium channels, upon activation by membrane depolarization, allow the influx of calcium ions into the cell. This influx acts as a second messenger, triggering a cascade of downstream signaling events.

T_type_channel_signaling cluster_membrane Plasma Membrane T_channel T-type Ca²⁺ Channel (CaV3) Ca_influx Ca²⁺ Influx T_channel->Ca_influx Mediates ML218 ML218 ML218->T_channel Inhibits Mibefradil Mibefradil Mibefradil->T_channel Inhibits Depolarization Membrane Depolarization Depolarization->T_channel Activates Calmodulin Calmodulin Activation Ca_influx->Calmodulin Gene_expression Altered Gene Expression Ca_influx->Gene_expression Neuronal_excitability Increased Neuronal Excitability Ca_influx->Neuronal_excitability Kinases Kinase Activation (e.g., CaMKII) Calmodulin->Kinases Cell_cycle Cell Cycle Progression Gene_expression->Cell_cycle Kinases->Gene_expression

Figure 1. Simplified signaling pathway of T-type calcium channel activation and inhibition.

As illustrated in the diagram, both ML218 and mibefradil act by directly blocking the pore of the T-type calcium channel, thereby preventing the influx of calcium. This inhibition can modulate downstream signaling pathways that are dependent on T-type channel activity, such as those involved in cell cycle progression and neuronal firing patterns.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel T-type calcium channel inhibitor typically follows a multi-step approach, starting with high-throughput screening and progressing to more detailed electrophysiological analysis.

experimental_workflow HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_compounds Hit Compounds HTS->Hit_compounds Dose_response Dose-Response & IC50 (FLIPR) Hit_compounds->Dose_response Electrophysiology Electrophysiology (Whole-Cell Patch Clamp) Dose_response->Electrophysiology Confirmation & Mechanism Selectivity Selectivity Profiling (vs. other ion channels) Electrophysiology->Selectivity Lead_compound Lead Compound Selectivity->Lead_compound

Figure 2. A typical experimental workflow for the identification and characterization of T-type channel inhibitors.

Conclusion

Both ML218 and mibefradil are potent inhibitors of T-type calcium channels. However, they exhibit distinct selectivity profiles.

  • ML218 is a highly selective tool for probing the function of T-type calcium channels with minimal off-target effects on other major ion channels. Its high potency and selectivity make it an excellent candidate for preclinical studies aimed at understanding the specific roles of T-type channels.

  • Mibefradil , while a potent T-type channel blocker, has a broader pharmacological profile, including the inhibition of L-type calcium channels and other ion channels like Orai. This lack of selectivity, coupled with its known drug-drug interactions, makes it a less ideal tool for specifically studying T-type channels, though it can be useful in contexts where dual T- and L-type channel blockade is desired.

For researchers aiming to specifically dissect the contributions of T-type calcium channels, ML218 is the more appropriate choice. For studies where broader calcium channel inhibition is acceptable or even intended, mibefradil could be considered, with careful attention to its off-target effects. The selection of the appropriate inhibitor will ultimately depend on the specific research question and the experimental context.

References

comparative analysis of ML218 and ML218-d9 pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic properties of the selective T-type calcium channel inhibitor, ML218, is crucial for its development as a potential therapeutic agent. This guide provides a detailed overview of the available pharmacokinetic data for ML218, outlines the experimental protocols for key in vitro and in vivo studies, and clarifies the role of its deuterated analog, ML218-d9. While a direct comparative pharmacokinetic analysis between ML218 and this compound is not feasible due to the specific application of this compound as an internal standard, this guide offers a thorough understanding of ML218's pharmacokinetic profile.

Understanding the Role of this compound

This compound is a deuterated version of ML218, meaning specific hydrogen atoms in the ML218 molecule have been replaced with deuterium, a stable isotope of hydrogen. This subtle modification increases the molecular weight of the compound without significantly altering its chemical properties. In pharmacokinetic studies, deuterated compounds like this compound are indispensable as internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[1][2].

The use of a deuterated internal standard is considered the gold standard in bioanalysis because it co-elutes with the parent drug (ML218) and experiences similar extraction efficiency and matrix effects during sample processing and analysis[1]. This allows for highly accurate and precise quantification of the drug in biological matrices such as plasma and tissue. Consequently, the pharmacokinetic profile of the deuterated standard itself is not typically investigated or reported, as its primary function is to ensure the reliability of the data obtained for the parent compound.

Pharmacokinetic Profile of ML218

ML218 has been characterized as a potent and selective T-type Ca2+ channel inhibitor with good drug-like properties, including the ability to penetrate the blood-brain barrier[3]. In vitro and in vivo studies have provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro Pharmacokinetics

A summary of the in vitro pharmacokinetic parameters for ML218 is presented in the table below.

ParameterSpeciesValueMethod
IC50 (Cav3.2) -310 nMPatch Clamp Electrophysiology[4]
IC50 (Cav3.3) -270 nMPatch Clamp Electrophysiology
Plasma Protein Binding RatGood Free FractionEquilibrium Dialysis
HumanGood Free FractionEquilibrium Dialysis
Intrinsic Clearance (CLint) Rat Liver Microsomes115 mL/min/kg (High)Microsomal Stability Assay
Human Liver Microsomes12.7 mL/min/kg (Low to Moderate)Microsomal Stability Assay
In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that ML218 possesses acceptable in vivo properties.

ParameterSpeciesDoseRouteValue
Mean Residence Time (MRT) Rat1 mg/kgIV~7 h
Terminal Half-life (t1/2) Rat1 mg/kgIV~7 h
Brain Penetration Rat3, 10, 30 mg/kg-Dose-proportional increase in brain concentrations

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic data. The following sections describe the protocols for the key experiments cited.

Liver Microsomal Stability Assay

Purpose: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or rat) are thawed on ice.

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound is diluted to the final incubation concentration (e.g., 1 µM) in the phosphate buffer.

    • The microsomal solution is added to the test compound solution and pre-incubated at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like this compound for ML218).

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The half-life (t1/2) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Apparatus Setup:

    • A rapid equilibrium dialysis (RED) device with a semipermeable membrane (e.g., 12-14 kDa MWCO) is used.

  • Sample Preparation:

    • The test compound is spiked into plasma (human or rat) at a specific concentration (e.g., 1-5 µM).

  • Dialysis:

    • The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber.

    • The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis:

    • After incubation, aliquots are taken from both the plasma and buffer chambers.

    • An internal standard is added, and proteins are precipitated with an organic solvent.

    • The concentrations of the compound in both chambers are determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

In Vivo Rat Pharmacokinetic Study

Purpose: To determine the pharmacokinetic profile of a compound after administration to a living organism, providing key parameters such as clearance, volume of distribution, and half-life.

Protocol:

  • Animal Dosing:

    • Male Han Wistar or Sprague-Dawley rats are typically used.

    • The test compound (ML218) is formulated in a suitable vehicle.

    • The compound is administered via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Sample Processing and Analysis:

    • Plasma samples are stored frozen until analysis.

    • For analysis, plasma samples are thawed, and proteins are precipitated using an organic solvent containing the internal standard (this compound).

    • The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).

Signaling Pathway of ML218

ML218 exerts its pharmacological effects by inhibiting T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). In the context of Parkinson's disease, these channels play a role in the abnormal burst firing of neurons in the subthalamic nucleus (STN), which contributes to the motor symptoms of the disease. By inhibiting these channels, ML218 can reduce this aberrant neuronal activity.

ML218_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in STN) Depolarization Membrane Depolarization CaV3 T-type Ca2+ Channels (CaV3.1, CaV3.2, CaV3.3) Depolarization->CaV3 Activates Ca_Influx Ca2+ Influx CaV3->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers ML218 ML218 ML218->CaV3 Inhibits Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Postsynaptic_Potential Excitatory Postsynaptic Potential Receptors->Postsynaptic_Potential Burst_Firing Abnormal Burst Firing Postsynaptic_Potential->Burst_Firing Leads to

Caption: Mechanism of ML218 action on neuronal signaling.

The diagram above illustrates the proposed mechanism of action for ML218. Membrane depolarization activates T-type calcium channels, leading to an influx of calcium ions. This influx triggers the release of neurotransmitters, which then act on postsynaptic receptors to generate an excitatory postsynaptic potential, contributing to abnormal burst firing in neurons of the subthalamic nucleus. ML218 inhibits the T-type calcium channels, thereby reducing calcium influx and subsequent neurotransmitter release, which helps to normalize neuronal firing patterns.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_study In Vivo Pharmacokinetic Study Workflow A Compound Administration (e.g., IV or Oral to Rats) B Serial Blood Sampling (Predetermined Time Points) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation with Internal Standard - this compound) C->D E LC-MS/MS Analysis (Quantification of ML218) D->E F Data Analysis (Non-compartmental Analysis) E->F G Pharmacokinetic Parameters (t1/2, CL, Vd, AUC) F->G

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

A Comparative Guide: ML218-d9 versus Ethosuximide for T-Type Calcium Current Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML218-d9 and ethosuximide as blockers of T-type calcium currents. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

T-type calcium channels, a class of low-voltage activated calcium channels, are crucial in regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy and neuropathic pain. Both ML218 and ethosuximide are known to block these channels, but they exhibit significant differences in their potency, selectivity, and mechanism of action. ML218 is a potent and selective T-type calcium channel inhibitor, while ethosuximide is a well-established anti-absence seizure medication that also targets these channels, albeit with lower potency.[1][2] This guide will delve into a detailed comparison of their performance based on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro potency of ML218 and ethosuximide on different T-type calcium channel subtypes.

Table 1: In Vitro Potency (IC50) of ML218 and Ethosuximide on T-Type Calcium Channels

CompoundTarget Channel SubtypeIC50Cell TypeReference
ML218 CaV3.2310 nMPatch Clamp Electrophysiology[1][3][4]
CaV3.3270 nMPatch Clamp Electrophysiology
Ethosuximide Cloned Human T-type Channels (α1G, α1H, α1I)12 ± 2 mMNot Specified
Persistent T-type Current0.6 mMCloned Human T-type Channels
Adult Rat Dorsal Root Ganglion Neurons23.7 ± 0.5 mMDorsal Root Ganglion Neurons

Table 2: Selectivity Profile of ML218

Channel TypeInhibition at 10 µMReference
L-type Calcium Channels17-49%
N-type Calcium Channels17-49%
KATP Potassium Channel4%
hERG Potassium Channel48%

Mechanism of Action

ML218 is a potent and selective antagonist of T-type calcium channels, showing inhibitory activity in the nanomolar range against CaV3.2 and CaV3.3 subtypes. Available data suggests that ML218's blocking action is largely voltage-independent, meaning it does not preferentially bind to a specific state (resting, open, or inactivated) of the channel.

Ethosuximide , on the other hand, is a less potent T-type calcium channel blocker, with IC50 values in the millimolar range. A key characteristic of ethosuximide's mechanism is its state-dependent inhibition, showing a higher affinity for the inactivated state of the T-type calcium channel. This property may contribute to its therapeutic window in treating absence seizures by preferentially targeting neurons with abnormal firing patterns that lead to a higher population of inactivated channels.

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane, providing a precise quantification of ion channel activity and its modulation by pharmacological agents.

Whole-Cell Patch-Clamp Protocol for T-Type Current Measurement

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human T-type calcium channel subtypes (e.g., CaV3.1, CaV3.2, or CaV3.3) are commonly used.

  • Primary Neurons: Acutely dissociated neurons from specific brain regions, such as the thalamus or dorsal root ganglia, can be used to study native T-type currents.

2. Solutions:

  • External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with CsOH. Tetrodotoxin (TTX) is often included to block sodium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.

  • The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting currents.

  • To elicit T-type currents, the cell is typically held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.

  • Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the T-type channels and record the inward calcium current.

4. Drug Application:

  • This compound or ethosuximide is applied to the external solution at various concentrations to determine their inhibitory effects on the T-type current amplitude.

  • Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to calculate the IC50 value.

Visualizations

Signaling Pathway of T-Type Calcium Channels in Neurons

T_type_channel_pathway cluster_membrane Cell Membrane T_type T-type Ca²⁺ Channel (CaV3.x) Ca_influx Ca²⁺ Influx T_type->Ca_influx Depolarization Membrane Depolarization Depolarization->T_type Activates Burst_firing Neuronal Burst Firing Ca_influx->Burst_firing Gene_expression Altered Gene Expression Ca_influx->Gene_expression Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release ML218 This compound ML218->T_type Blocks Ethosuximide Ethosuximide Ethosuximide->T_type Blocks (State-dependent)

Caption: Signaling pathway of T-type calcium channels in neuronal excitability.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Dissection Form_Seal Approach Cell & Form Giga-seal Cell_Culture->Form_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Form_Seal Pipette_Pulling Pull & Polish Micropipettes Pipette_Pulling->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline T-type Currents Whole_Cell->Record_Baseline Apply_Drug Apply this compound or Ethosuximide Record_Baseline->Apply_Drug Record_Drug_Effect Record T-type Currents with Drug Apply_Drug->Record_Drug_Effect Measure_Current Measure Peak Current Amplitude Record_Drug_Effect->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for determining the IC50 of T-type channel blockers.

Conclusion

This compound and ethosuximide both effectively block T-type calcium currents, but they do so with markedly different characteristics. ML218 is a highly potent and selective tool for researchers investigating the roles of T-type calcium channels, offering the ability to inhibit these channels with high precision and minimal off-target effects at nanomolar concentrations. Its voltage-independent blocking mechanism provides a consistent inhibition across different channel states.

Ethosuximide, while significantly less potent, remains a clinically important drug for absence seizures. Its state-dependent mechanism of action, favoring the inactivated state, may be a key to its therapeutic success. For researchers, ethosuximide can serve as a valuable reference compound, particularly in studies focused on epilepsy and neuronal hyperexcitability.

The choice between this compound and ethosuximide will ultimately depend on the specific research question. For studies requiring high potency and selectivity to probe the fundamental roles of T-type channels, ML218 is the superior choice. For investigations related to the mechanisms of anti-absence seizure drugs or when a state-dependent blocker is desired, ethosuximide provides a clinically relevant comparator.

References

A Researcher's Guide to Assessing the Specificity of ML218-d9 Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, rigorously validating the specificity of a chemical probe is paramount to ensuring the reliability of experimental findings. This guide provides a comprehensive framework for assessing the specificity of ML218-d9, a deuterated analog of the potent T-type calcium channel inhibitor ML218, using knockout (KO) animal models. By comparing the effects of this compound in wild-type (WT) animals versus animals lacking the specific T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3 KO), researchers can unequivocally determine its on-target effects.

ML218 is a known inhibitor of T-type calcium channels, which include the subtypes CaV3.1, CaV3.2, and CaV3.3. These channels play crucial roles in neuronal excitability, and their dysfunction has been implicated in various neurological disorders. While ML218 has shown high selectivity for T-type channels over other calcium channels, the gold standard for confirming this specificity in a complex biological system is the use of knockout models. The deuteration of ML218 to this compound is primarily to improve its pharmacokinetic properties, and its fundamental pharmacological specificity is expected to be the same as ML218.

Comparative Efficacy of T-Type Channel Inhibitors in Wild-Type vs. Knockout Models

The following table summarizes the expected outcomes when testing this compound and a comparable T-type channel inhibitor, TTA-A2, in wild-type versus CaV3.2 knockout models. The data for TTA-A2 is based on published studies and serves as a reference for the anticipated results with this compound.

Compound Model Assay Metric Expected/Observed Effect Reference
This compound (Hypothetical) Wild-Type (WT)Electrophysiology (e.g., in STN neurons)Inhibition of T-type Ca2+ currentPotent inhibition (IC50 ~300 nM)Based on ML218 data
CaV3.2 Knockout (KO)Electrophysiology (in relevant neurons)Inhibition of remaining T-type Ca2+ currentSignificantly reduced or no inhibitionPrinciple of KO validation
WTBehavioral Assay (e.g., locomotor activity)Reduction in specific behaviorDose-dependent reductionPrinciple of KO validation
CaV3.2 KOBehavioral Assay (e.g., locomotor activity)Reduction in specific behaviorNo significant effectPrinciple of KO validation
TTA-A2 (Published Data) Wild-Type (WT)Behavioral Assay (Locomotor sensitization)Expression of sensitizationBlocked expression of sensitization[1]
CaV3.2 Knockout (KO)Behavioral Assay (Locomotor sensitization)Expression of sensitizationNo effect on the expression of sensitization[1]

Note: The data for this compound is hypothetical and represents the expected outcome of a specificity assessment using knockout models, based on the known mechanism of action of ML218.

Experimental Protocols

To rigorously assess the specificity of this compound, a combination of electrophysiological and behavioral assays in wild-type and knockout animals is recommended.

Brain Slice Electrophysiology

Objective: To measure the direct effect of this compound on T-type calcium currents in neurons from wild-type and CaV3.x knockout mice.

Methodology:

  • Slice Preparation:

    • Anesthetize adult wild-type and CaV3.x knockout mice according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose).

    • Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the brain region of interest (e.g., subthalamic nucleus, thalamus) using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, and 25 dextrose), saturated with 95% O2, 5% CO2, and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[2]

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.

    • Visualize neurons using a microscope with infrared differential interference contrast optics.

    • Obtain whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution designed to isolate T-type currents (e.g., in mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH).

    • To isolate T-type currents, block other voltage-gated channels by adding antagonists to the aCSF (e.g., tetrodotoxin to block sodium channels, and TEA-Cl and 4-aminopyridine to block potassium channels).

    • Record T-type currents by holding the neuron at a hyperpolarized potential (e.g., -90 mV) and applying depolarizing voltage steps.

    • After establishing a stable baseline recording, apply this compound at various concentrations to the bath and record the changes in the T-type current amplitude.

    • Compare the concentration-response curves for this compound in neurons from wild-type and knockout mice.

Behavioral Assays

Objective: To determine if the behavioral effects of this compound are absent in mice lacking the target T-type calcium channel subtype.

Methodology (Example: Locomotor Activity):

  • Animals: Use adult male and female wild-type and CaV3.x knockout mice, housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Habituate each mouse to the open-field arena (e.g., 40 cm x 40 cm) for 30 minutes on two consecutive days prior to testing.

  • Drug Administration: On the test day, administer this compound (e.g., via intraperitoneal injection) or vehicle to cohorts of wild-type and knockout mice. A range of doses should be tested to establish a dose-response relationship.

  • Locomotor Activity Monitoring: Immediately after injection, place the mice in the open-field arena and record their locomotor activity for a set period (e.g., 60-120 minutes) using an automated video-tracking system.

  • Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the effects of this compound across genotypes and treatment groups using appropriate statistical analyses (e.g., two-way ANOVA).

Visualizing Experimental Logic and Pathways

Signaling Pathway and Drug Target

T_type_channel_pathway cluster_membrane Cell Membrane CaV3_x CaV3.x (T-type Channel) Ca_influx Ca2+ Influx CaV3_x->Ca_influx mediates Depolarization Low-Voltage Depolarization Depolarization->CaV3_x activates Neuronal_Excitability Altered Neuronal Excitability Ca_influx->Neuronal_Excitability leads to ML218_d9 This compound ML218_d9->CaV3_x inhibits

Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Specificity Assessment

knockout_workflow cluster_animals Experimental Groups cluster_assays Experimental Assays start Start: Assess this compound Specificity WT_mice Wild-Type (WT) Mice start->WT_mice KO_mice CaV3.x Knockout (KO) Mice start->KO_mice drug_admin Administer this compound or Vehicle WT_mice->drug_admin KO_mice->drug_admin electrophysiology Electrophysiology (T-type current measurement) analysis Data Analysis and Comparison electrophysiology->analysis behavior Behavioral Assays (e.g., locomotor activity) behavior->analysis drug_admin->electrophysiology drug_admin->behavior conclusion Conclusion on Specificity analysis->conclusion

Caption: Workflow for assessing this compound specificity using knockout models.

By following this guide, researchers can generate robust data to unequivocally define the on-target specificity of this compound, thereby increasing the confidence in its use as a selective chemical probe for studying the roles of T-type calcium channels in health and disease.

References

A Comparative Analysis of T-Type Calcium Channel Blocker Side Effect Profiles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the adverse event landscapes of prominent T-type calcium channel modulators, providing essential data for researchers and clinicians in the field of drug development.

This guide offers a comprehensive comparison of the side effect profiles of various T-type calcium channel blockers, including those clinically approved, withdrawn from the market, and under investigation. By presenting quantitative data from clinical trials, detailing experimental methodologies, and illustrating the underlying physiological pathways, this document serves as a critical resource for scientists and drug development professionals. The aim is to facilitate a nuanced understanding of the safety challenges associated with targeting T-type calcium channels and to inform the design of future therapeutic agents with improved safety profiles.

Comparative Side Effect Profiles: A Quantitative Overview

The following table summarizes the incidence of common adverse events associated with a selection of T-type calcium channel blockers. Data is compiled from clinical trials and prescribing information. It is important to note that direct comparison between trials can be challenging due to differences in study design, patient populations, and dosing regimens.

Adverse EventMibefradil (100 mg/day)EthosuximideZiconotide (intrathecal)ZonisamideTrimethadioneABT-639 (100 mg bid)MK-8998 (12/16 mg daily)Placebo (Representative)
Dizziness/Lightheadedness 7% (3% vs 0% placebo)[1]Common42%[2]Common[3]Common[4]N/AN/A1.8%[5]
Nausea/Vomiting 1%Common30%CommonCommonN/AN/A~1%
Somnolence/Fatigue 2.1% (vs 1.4% placebo)Common10%CommonCommonN/A47.7% (any AE)1.4%
Headache 8% (vs 6% placebo)14% (in children)12%CommonCommonN/AN/A6%
Confusion N/AN/A25%CommonN/AN/AN/AN/A
Ataxia N/AN/ACommonCommonCan occur at high dosesN/AN/AN/A
Leg Edema 4% (vs 3% placebo)N/AN/AN/AN/AN/AN/A3%
Gastrointestinal Distress 2% (dyspepsia), 2% (abdominal pain)CommonN/ACommonCommonN/AN/A1%
Discontinuation due to AEs 3.5% (100mg)Higher than lamotrigineN/AN/AN/AN/AN/A3.5%

Key Experimental Protocols

Understanding the methodologies used to gather adverse event data is crucial for interpreting the results. Below are summaries of the protocols for key clinical trials cited in this guide.

Ethosuximide: Childhood Absence Epilepsy Trial (NCT00088452)
  • Study Design: A double-blind, randomized, controlled clinical trial comparing the efficacy and tolerability of ethosuximide, valproic acid, and lamotrigine in children with newly diagnosed childhood absence epilepsy.

  • Participant Population: 453 children aged 2.5 to 13 years with newly diagnosed childhood absence epilepsy.

  • Dosing and Titration: Drug doses were incrementally increased until the child was seizure-free, the maximum allowable or highest tolerable dose was reached, or a treatment failure criterion was met.

  • Adverse Event Assessment: Adverse events were systematically collected at each study visit using a standardized questionnaire. The frequency and severity of events were recorded, and the relationship to the study drug was assessed by the investigator. Treatment-emergent adverse events were defined as those that appeared or worsened during the treatment period. The primary safety outcome was the rate of intolerable adverse events leading to treatment discontinuation.

Ziconotide: Intrathecal Administration for Chronic Pain (Representative Protocol based on NCT00043558)
  • Study Design: A randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of intrathecal ziconotide in patients with severe chronic pain.

  • Participant Population: Patients with severe chronic malignant or non-malignant pain who were refractory to or intolerant of conventional analgesic therapies.

  • Dosing and Titration: Ziconotide was administered via an implanted intrathecal pump. The initial dose was typically low (e.g., 2.4 mcg/day) and was titrated upwards in increments (e.g., ≤ 2.4 mcg/day) no more frequently than every 24-48 hours to a maximum dose or until adequate pain relief or intolerable side effects occurred.

  • Adverse Event Assessment: Safety assessments included the monitoring of treatment-emergent adverse events, vital signs, and laboratory values. Adverse events were recorded at each study visit and graded for severity (mild, moderate, severe) and relationship to the study drug. The Visual Analog Scale of Pain Intensity (VASPI) was used to assess pain relief.

Signaling Pathways and Mechanisms of Side Effects

The adverse effects of T-type calcium channel blockers are intrinsically linked to the physiological roles of these channels in the central nervous system and other tissues. The following diagrams illustrate the putative signaling pathways and mechanisms underlying common side effects.

Mechanism of Dizziness and Vertigo

Blockade of T-type calcium channels, particularly the CaV3.2 subtype, in the vestibular nucleus can disrupt normal neuronal excitability and signaling, leading to sensations of dizziness and vertigo.

Dizziness_Mechanism CaV3_2 CaV3.2 T-type Calcium Channel Ca_Influx Ca²⁺ Influx CaV3_2->Ca_Influx Allows Altered_Firing Altered Neuronal Firing Pattern Depolarization Membrane Depolarization Depolarization->CaV3_2 Activates Neuronal_Firing Regulated Neuronal Firing Pattern Ca_Influx->Neuronal_Firing Vestibular_Signal Normal Vestibular Signal to Brain Neuronal_Firing->Vestibular_Signal T_Blocker T-type Blocker T_Blocker->CaV3_2 Blocks Dizziness Dizziness/ Vertigo Altered_Firing->Dizziness

Mechanism of T-type blocker-induced dizziness.
Mechanism of Somnolence

T-type calcium channels in thalamocortical neurons play a crucial role in regulating sleep-wake cycles and arousal. Inhibition of these channels can disrupt the normal thalamocortical oscillations, leading to somnolence.

Somnolence_Mechanism T_Channels T-type Calcium Channels (CaV3.1) Low_Threshold_Spike Low-Threshold Calcium Spike T_Channels->Low_Threshold_Spike Reduced_Burst_Firing Reduced Burst Firing Burst_Firing Burst Firing Low_Threshold_Spike->Burst_Firing Thalamocortical_Oscillations Normal Thalamocortical Oscillations (Arousal) Burst_Firing->Thalamocortical_Oscillations T_Blocker T-type Blocker T_Blocker->T_Channels Inhibits Altered_Oscillations Altered Oscillations (Sleep-like state) Reduced_Burst_Firing->Altered_Oscillations Somnolence Somnolence Altered_Oscillations->Somnolence

Mechanism of T-type blocker-induced somnolence.
Experimental Workflow for Adverse Event Assessment in Clinical Trials

The following diagram outlines a typical workflow for the identification, recording, and analysis of adverse events in a clinical trial setting.

AE_Workflow cluster_treatment_period Treatment Period Patient_Enrollment Patient Enrollment (Informed Consent) Baseline_Assessment Baseline Assessment (Pre-existing conditions) Patient_Enrollment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Patient_Monitoring Ongoing Patient Monitoring (Visits, Diaries, Calls) Drug_Administration->Patient_Monitoring AE_Identification Adverse Event Identification Patient_Monitoring->AE_Identification Data_Analysis Data Analysis (Incidence, Severity) AE_Recording AE Recording (CRF, eCRF) AE_Identification->AE_Recording AE_Grading AE Severity & Causality Assessment (Investigator) AE_Recording->AE_Grading Reporting Reporting (Publications, Regulatory Bodies) Data_Analysis->Reporting

Workflow for adverse event assessment.

Conclusion

The therapeutic potential of T-type calcium channel blockers is significant, particularly in the fields of neurology and cardiology. However, their clinical utility is often limited by a challenging side effect profile. This guide highlights the common adverse events associated with these agents and provides a framework for understanding their mechanistic basis. For drug development professionals, a thorough appreciation of these side effect profiles is paramount. Future research should focus on developing more selective T-type calcium channel blockers, potentially targeting specific isoforms (CaV3.1, CaV3.2, or CaV3.3) to minimize off-target effects and improve patient tolerability. Furthermore, the implementation of standardized and detailed adverse event reporting in clinical trials will be crucial for building a more comprehensive and comparable safety database for this important class of drugs.

References

Validating ML218-d9's Mechanism of Action in Different Neuronal Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML218-d9, a potent T-type calcium channel inhibitor, with other relevant compounds. It is designed to assist researchers in validating the mechanism of action of this compound across various neuronal subtypes by offering a side-by-side look at its performance against key alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and T-Type Calcium Channels

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons, a process fundamental to a myriad of cellular activities. Among VGCCs, the low-voltage-activated (LVA) T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) play a significant role in shaping neuronal excitability, including the generation of burst firing and pacemaker activity in various neurons. Their involvement in pathophysiological conditions such as epilepsy, neuropathic pain, and Parkinson's disease has made them attractive targets for drug discovery.

ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] It has been shown to robustly affect neuronal activity, particularly in subthalamic nucleus (STN) neurons, by inhibiting T-type calcium currents and reducing rebound burst activity.[1][3] This guide will delve into the specifics of ML218's action and compare it with other T-type calcium channel modulators, namely mibefradil, Z944, and NNC 55-0396.

Comparative Analysis of T-Type Calcium Channel Inhibitors

This section provides a quantitative comparison of ML218 and its alternatives. The data presented is compiled from various studies and, where possible, highlights the effects on different neuronal subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

Table 1: Potency of T-Type Calcium Channel Inhibitors (IC50 Values)
CompoundChannel SubtypeNeuronal Subtype/Expression SystemIC50AssayReference
ML218 Cav3.2Recombinant310 nMPatch-clamp Electrophysiology[1]
Cav3.3Recombinant270 nMPatch-clamp Electrophysiology
Cav3.2Recombinant150 nMCalcium Flux (FLIPR)
Cav1.4 (off-target)HEK293T cells~2 µMPatch-clamp Electrophysiology
Mibefradil T-type (general)Rat atrial cells0.1 µMPatch-clamp Electrophysiology
L-type (general)Rat ventricular cells~3 µMPatch-clamp Electrophysiology
Cav3.1 (α1G)Recombinant (HEK-293)270 nM (in 2mM Ca2+)Patch-clamp Electrophysiology
Cav3.2 (α1H)Recombinant (HEK-293)140 nM (in 2mM Ca2+)Patch-clamp Electrophysiology
Z944 Cav3.1Recombinant (human)50 nMPatch-clamp Electrophysiology
Cav3.2Recombinant (human)160 nMPatch-clamp Electrophysiology
Cav3.3Recombinant (human)110 nMPatch-clamp Electrophysiology
Cav1.4 (off-target)HEK293T cells~30 µMPatch-clamp Electrophysiology
NNC 55-0396 Cav3.1Recombinant6.8 µMNot specified
T-type (general)Deep cerebellar neuronsEffective at 15 µMPatch-clamp Electrophysiology
Table 2: Functional Effects of T-Type Calcium Channel Inhibitors on Neuronal Activity
CompoundNeuronal SubtypeObserved EffectExperimental MethodReference
ML218 Subthalamic Nucleus (STN) Neurons~45% reduction in T-type calcium current at 3 µM.Voltage-clamp
Subthalamic Nucleus (STN) NeuronsReduction in rebound burst activity.Current-clamp
Dorsal Root Ganglion (DRG) NeuronsReversible blockade of T-type Ca2+ currents at 1µM with no effect on Na+ or K+ currents.Voltage-clamp
Retinal Bipolar NeuronsPartial block of T-type Ca2+ currents at 6 µM.Voltage-clamp
Mibefradil Embryonic Rat Spinal MotoneuronsDose-dependent block of both LVA and HVA Ca2+ currents (IC50 ~1.4 µM).Voltage-clamp
Purkinje MyocytesBlocks both L- and T-type Ca2+ currents.Voltage-clamp
Z944 Lamina I Spinal NeuronsBlockade of low-threshold T-type current in ~80% of neurons.Voltage-clamp
Lamina I/II Spinal NeuronsAttenuation of action potential firing rates.Current-clamp
Lamina I Spinal NeuronsReduction of action-potential evoked somatic and dendritic calcium transients.Calcium Imaging
NNC 55-0396 Deep Cerebellar NeuronsAbolished rebound high-frequency burst of action potentials at 15 µM.Current-clamp
Hippocampal Oriens-Alveus InterneuronsAbolished Long-Term Potentiation (LTP) at 50 µM.Field Recordings
Retinal Bipolar NeuronsReduction of T-type Ca2+ currents at 20 µM.Voltage-clamp

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Recording

This protocol is a generalized procedure for recording T-type calcium currents from isolated neurons or transfected cells.

Solutions:

  • External Solution (in mM): 110 NaCl, 20 TEA-Cl, 2 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Prepare neuronal cultures or acutely dissociate neurons from the brain region of interest. For transfected cell lines, plate cells on coverslips 24-48 hours before recording.

  • Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target neuron and form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the recovery of T-type channels from inactivation.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.

  • Record baseline currents and then perfuse the chamber with the test compound (e.g., ML218) at various concentrations to determine its effect on the T-type current amplitude.

  • Wash out the compound to assess the reversibility of the block.

Calcium Flux Assay using a Fluorescent Plate Reader (FLIPR)

This protocol describes a high-throughput method to measure changes in intracellular calcium concentration in response to channel modulation.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Plate Reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells at an optimal density in 96- or 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the fluorescent calcium indicator in DMSO and then diluting it in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare a plate with the test compounds (ML218 and alternatives) at various concentrations diluted in HBSS.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the compounds from the compound plate to the cell plate and continue to measure the fluorescence signal over time.

    • An increase in fluorescence indicates an influx of calcium into the cells.

  • Data Analysis: The change in fluorescence intensity is used to determine the effect of the compound on calcium influx and to calculate IC50 values.

Visualizing Mechanisms and Workflows

Signaling Pathway of T-Type Calcium Channel Inhibition

cluster_membrane Cell Membrane Ca_ext Ca²⁺ (extracellular) T_channel T-type Ca²⁺ Channel (Cav3.1, 3.2, 3.3) Ca_ext->T_channel Ca_int Ca²⁺ (intracellular) T_channel->Ca_int Ca²⁺ influx Neuronal_Response Neuronal Response (e.g., Burst Firing) Ca_int->Neuronal_Response triggers ML218 ML218 ML218->T_channel inhibits Depolarization Membrane Depolarization Depolarization->T_channel activates

Caption: ML218 inhibits T-type calcium channels, blocking depolarization-induced calcium influx.

Experimental Workflow for Validating ML218's Mechanism of Action

cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation A Cell Culture (Neuronal Subtypes or Transfected Cells) B Electrophysiology (Patch-Clamp) A->B C Calcium Imaging (FLIPR Assay) A->C D Data Analysis (IC50, % Inhibition) B->D C->D G Data Analysis (Firing Pattern, Synaptic Plasticity) D->G Inform E Brain Slice Preparation F Electrophysiology on Identified Neurons E->F F->G

Caption: Workflow for validating ML218's effects from in vitro assays to ex vivo recordings.

Comparison of T-Type Calcium Channel Inhibitors

cluster_compounds cluster_properties Compound T-Type Calcium Channel Inhibitors ML218 ML218 Compound->ML218 Mibefradil Mibefradil Compound->Mibefradil Z944 Z944 Compound->Z944 NNC550396 NNC 55-0396 Compound->NNC550396 Selectivity Selectivity ML218->Selectivity High Potency Potency ML218->Potency High NeuronalEffects Neuronal Effects ML218->NeuronalEffects Inhibits Burst Firing Mibefradil->Selectivity Moderate (T > L) Mibefradil->Potency Moderate Mibefradil->NeuronalEffects Broad Spectrum Block Z944->Selectivity High Z944->Potency High Z944->NeuronalEffects Reduces Spinal Excitability NNC550396->Selectivity High NNC550396->Potency Moderate NNC550396->NeuronalEffects Modulates Rebound Firing & LTP

Caption: Comparison of key properties of ML218 and alternative T-type channel inhibitors.

Conclusion

ML218 stands out as a potent and selective tool for probing the function of T-type calcium channels in various neuronal subtypes. Its demonstrated efficacy in reducing T-type currents and altering firing patterns in specific neuronal populations, such as STN neurons, makes it a valuable pharmacological agent. When compared to alternatives like mibefradil, which shows less selectivity, and other potent blockers like Z944 and NNC 55-0396, which have been characterized in different neuronal contexts, ML218 offers a robust profile for researchers. The choice of inhibitor will ultimately depend on the specific neuronal subtype under investigation and the experimental question being addressed. The data and protocols provided in this guide aim to facilitate the design and execution of experiments to further validate and explore the mechanism of action of this compound in the diverse landscape of the nervous system.

References

Comparative Potency of ML218 on T-Type Calcium Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of ML218, a selective T-type calcium channel inhibitor, on the three subtypes: Cav3.1, Cav3.2, and Cav3.3. The information is intended for researchers, scientists, and drug development professionals working on therapies targeting these channels, which are implicated in a variety of neurological and cardiovascular disorders.

Potency of ML218 on Cav3 Subtypes

ML218 demonstrates potent inhibitory activity against T-type calcium channels. While it is characterized as a pan-Cav3 inhibitor, specific inhibitory concentrations (IC50) have been experimentally determined for Cav3.2 and Cav3.3 using patch-clamp electrophysiology.

Channel SubtypeIC50 (nM)Assay TypeReference
Cav3.1Not explicitly reportedPatch-Clamp Electrophysiology[1][2]
Cav3.2310Patch-Clamp Electrophysiology[1][3]
Cav3.3270Patch-Clamp Electrophysiology[1]

Note: While specific IC50 data for ML218 on Cav3.1 from the primary characterization studies are not available, it is consistently described as a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3).

Experimental Protocols

The inhibitory potency of ML218 on Cav3.2 and Cav3.3 was determined using whole-cell patch-clamp electrophysiology on a heterologous expression system.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Cells are transiently transfected with cDNA encoding the pore-forming α1 subunit of the human Cav3.2 or Cav3.3 channel.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at room temperature (22-25 °C).

  • The external (bath) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 1 MgCl2, 2 CaCl2, adjusted to pH 7.4 with CsOH.

  • The internal (pipette) solution typically contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.

3. Voltage Protocol and Data Acquisition:

  • Cells are held at a holding potential of -100 mV to ensure channels are in the closed state.

  • T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.

  • Currents are recorded using an appropriate amplifier and data acquisition system.

4. Drug Application and IC50 Determination:

  • A baseline current is established before the application of ML218.

  • ML218, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the external solution, is perfused onto the cell at increasing concentrations.

  • The steady-state inhibition of the peak inward current is measured at each concentration.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of ML218 required to inhibit 50% of the T-type calcium current.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of ML218's action, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_drug_application Drug Application & Analysis HEK293 HEK293 Cells Transfection Transfection with Cav3 cDNA HEK293->Transfection Patch Whole-Cell Patch Clamp Transfection->Patch Voltage Voltage Protocol (-100mV to -30mV) Patch->Voltage Record Record Baseline Current Voltage->Record ML218 Apply ML218 (Increasing Conc.) Record->ML218 RecordInhibition Record Inhibited Current ML218->RecordInhibition CRC Concentration-Response Curve RecordInhibition->CRC IC50 Calculate IC50 CRC->IC50

Caption: Experimental workflow for determining the IC50 of ML218.

cav3_signaling cluster_membrane Plasma Membrane Cav3 Cav3 Channel Calcium_Influx Ca²⁺ Influx Cav3->Calcium_Influx Depolarization Membrane Depolarization Depolarization->Cav3 ML218 ML218 ML218->Cav3 Downstream Downstream Cellular Responses (e.g., Neuronal Firing, Gene Expression) Calcium_Influx->Downstream

Caption: Simplified signaling pathway of Cav3 channel modulation by ML218.

References

Safety Operating Guide

Proper Disposal Procedures for ML218-d9 (Suma Grill D9)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of ML218-d9, commercially known as Suma Grill D9, a corrosive cleaning agent. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Suma Grill D9 is classified as a corrosive material, primarily due to its sodium hydroxide content.[1][2][3] Improper disposal can lead to severe environmental damage, including the contamination of water sources, and pose significant health risks.[4] This guide outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The substance is corrosive and can cause severe skin burns and eye damage.[1]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical-splash goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or latex) to prevent skin contact.

  • Protective Clothing: A lab coat or apron should be worn to cover exposed skin.

  • Footwear: Protective footwear is recommended when handling larger quantities.

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any mists or vapors. An eyewash station and emergency shower must be readily accessible.

II. Quantitative Data Summary

The following table summarizes the key quantitative information for this compound (Suma Grill D9).

ParameterValueSource
Active Ingredient Sodium Hydroxide (NaOH)
pH (neat) ~12
pH (1% solution) ~12
RCRA Hazard Class D002 (Corrosive Waste)
Neutralized pH Range for Drain Disposal 5.5 - 9.5

III. Step-by-Step Disposal Procedures

This compound is considered a hazardous waste and must be disposed of accordingly. Do not pour untreated this compound down the drain.

Experimental Protocol for Neutralization of Small Quantities:

This protocol is suitable only for very small volumes of this compound waste generated in a laboratory setting.

  • Preparation: Conduct the neutralization process in a designated fume hood while wearing all required PPE. Prepare a neutralizing agent, such as a dilute acid (e.g., hydrochloric acid or sulfuric acid).

  • Dilution: If the waste is concentrated, it is prudent to first dilute it with cold water to a concentration below 10%. Always add the corrosive agent to the water, never the other way around, to avoid a violent exothermic reaction.

  • Neutralization: Slowly add the dilute acid to the this compound solution while stirring continuously. Use a calibrated pH meter to monitor the pH of the solution.

  • pH Adjustment: Continue adding the acid until the pH of the solution is between 5.5 and 9.5.

  • Final Disposal: Once the pH is within the acceptable range and the solution contains no other hazardous materials (e.g., heavy metals), it can be disposed of down the sanitary sewer with a large volume of water (at least 20 parts water).

For larger quantities or if neutralization is not feasible, the waste must be collected as hazardous waste.

Procedure for Collection of Hazardous Waste:

  • Container: Use a designated, properly labeled, and corrosion-resistant hazardous waste container. Do not use metal containers, as this compound can be corrosive to metals.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the contents identified as "Corrosive Liquid, Basic, n.o.s. (Sodium Hydroxide)."

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as acids.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow all federal, state, and local regulations for hazardous waste disposal.

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as dry sand or earth. Do not use water to clean up the initial spill, as this can cause the reaction to heat up.

  • Collection: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Final Cleaning: Use a water rinse for the final clean-up of the spill area.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ML218_d9_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Quantity? assess_quantity->small_quantity neutralize Neutralize with Dilute Acid (to pH 5.5-9.5) small_quantity->neutralize Yes collect_hw Collect in Labeled Hazardous Waste Container small_quantity->collect_hw No sewer_disposal Dispose in Sanitary Sewer with >20x Water neutralize->sewer_disposal end Disposal Complete sewer_disposal->end store_hw Store in Secure Waste Accumulation Area collect_hw->store_hw professional_disposal Arrange for Professional Hazardous Waste Disposal store_hw->professional_disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML218-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, use, and disposal of the novel T-type calcium channel inhibitor, ML218-d9, are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory environment.

This compound, a deuterated analog of the potent and selective T-type calcium channel inhibitor ML218, requires careful handling due to its potential biological effects and chemical properties. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is imperative.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established safety protocols for similar chemical compounds.

Protection TypeSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious clothing (e.g., lab coat)Protects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRequired when handling the compound in powdered form or when aerosolization is possible to prevent inhalation.

Operational Plan: A Step-by-Step Workflow for Handling this compound

To ensure a safe and efficient workflow, from receiving the compound to its final use in experiments, the following procedural steps should be followed.

cluster_preparation Preparation cluster_handling Compound Handling cluster_experimentation Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weighing of this compound prep_hood->handle_weigh handle_dissolve Dissolution in Solvent handle_weigh->handle_dissolve exp_aliquot Aliquoting Stock Solution handle_dissolve->exp_aliquot exp_use Use in Experiment exp_aliquot->exp_use disp_waste Segregate Contaminated Waste exp_use->disp_waste disp_dispose Dispose According to EHS Guidelines disp_waste->disp_dispose

Workflow for Safe Handling of this compound

Detailed Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

2. Preparation of Stock Solutions:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of the compound using an analytical balance.

  • Prepare the stock solution by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

3. Use in Experiments:

  • When diluting the stock solution to working concentrations, continue to work within a chemical fume hood.

  • Clearly label all tubes and vials containing this compound with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous waste.

  • Segregate solid and liquid waste into separate, clearly labeled, and leak-proof containers.

2. Disposal Procedures:

  • Dispose of all this compound waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.

  • For accidental spills, use an absorbent material to contain the spill, decontaminate the area, and dispose of the cleaning materials as hazardous waste.[1]

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.